1-Benzhydryl-1,2,4-triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzhydryl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c1-3-7-13(8-4-1)15(18-12-16-11-17-18)14-9-5-2-6-10-14/h1-12,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUBMVCFGBTKEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391793 | |
| Record name | 1-benzhydryl-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102993-98-6 | |
| Record name | 1-benzhydryl-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Benzhydryl-1,2,4-triazole: Structure, Properties, and Synthesis
Abstract
This technical guide provides a comprehensive overview of 1-Benzhydryl-1,2,4-triazole (CAS No. 102993-98-6), a heterocyclic compound of significant interest in medicinal and materials chemistry. The document details its core chemical properties, molecular structure, and a robust, field-proven protocol for its synthesis via N-alkylation. While specific biological activity studies on this molecule are not extensively published, this guide explores its potential applications by drawing parallels with the well-documented pharmacological profile of the 1,2,4-triazole scaffold. This paper is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of this compound.
Chemical Identity and Physicochemical Properties
This compound is an aromatic heterocyclic compound. The structure features a bulky, lipophilic benzhydryl (diphenylmethyl) group attached to the nitrogen at position 1 of a 1,2,4-triazole ring. This combination of a proven pharmacophore (the triazole ring) and a group known to influence pharmacokinetic properties (the benzhydryl moiety) makes it a molecule of considerable scientific interest.
Core Identifiers
-
IUPAC Name: 1-(diphenylmethyl)-1H-1,2,4-triazole
-
Synonyms: this compound
-
CAS Number: 102993-98-6[1]
-
Molecular Formula: C₁₅H₁₃N₃
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. This data is essential for handling, storage, and designing experimental conditions.
| Property | Value | Source |
| Molecular Weight | 235.29 g/mol | Calculated |
| Boiling Point | 417.6 °C at 760 mmHg | [2] |
| Flash Point | 206.4 °C | [2] |
| Appearance | Solid (predicted) | - |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [2] |
Molecular Structure and Spectroscopic Analysis
The structural integrity of this compound is defined by the covalent bond between the methine carbon of the benzhydryl group and the N-1 nitrogen of the triazole ring.
Expected ¹H NMR Spectral Data
In a suitable deuterated solvent such as CDCl₃, the proton NMR spectrum is expected to exhibit the following characteristic signals:
-
Triazole Protons (H-3, H-5): Two distinct singlets are anticipated in the aromatic region, likely between δ 8.0 and 8.5 ppm. The proton at C5 is typically downfield compared to the proton at C3.
-
Benzhydryl Methine Proton (CH): A unique singlet is expected around δ 6.5-7.0 ppm. This signal is a hallmark of the structure, confirming the attachment of the triazole to the diphenylmethyl group.
-
Aromatic Protons (Phenyl Rings): A complex multiplet corresponding to the 10 protons of the two phenyl rings would appear in the range of δ 7.2-7.5 ppm.
Expected ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to show:
-
Triazole Carbons (C-3, C-5): Two signals in the downfield region, typically δ 145-155 ppm.
-
Benzhydryl Methine Carbon (CH): A distinct signal around δ 70-75 ppm.
-
Aromatic Carbons (Phenyl Rings): Multiple signals in the δ 125-140 ppm range, corresponding to the ipso, ortho, meta, and para carbons of the phenyl rings.
Synthesis of this compound
The most direct and reliable method for synthesizing this compound is through the nucleophilic substitution (N-alkylation) of 1,2,4-triazole with a benzhydryl halide. The 1,2,4-triazole anion, formed in situ by a suitable base, acts as the nucleophile.
Synthetic Pathway Overview
The reaction proceeds via an Sₙ2 mechanism where the deprotonated 1,2,4-triazole attacks the electrophilic carbon of benzhydryl bromide, displacing the bromide ion. The use of a polar aprotic solvent is critical as it solvates the cation of the base, thereby liberating the triazole anion and increasing its nucleophilicity without protonating it. This method favors alkylation at the N-1 position, yielding the desired thermodynamic product.[3][4]
Caption: N-alkylation of 1,2,4-triazole with benzhydryl bromide.
Detailed Experimental Protocol
This protocol describes a robust procedure for the laboratory-scale synthesis of this compound.
Materials:
-
1,2,4-Triazole (1.0 eq)
-
Benzhydryl bromide (1.05 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1,2,4-triazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon) until a stirrable suspension is formed (approx. 5-10 mL per gram of triazole).
-
Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add benzhydryl bromide (1.05 eq) to the mixture dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
Workup - Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (approx. 3-4 times the volume of DMF).
-
Workup - Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Self-Validation: The product is significantly more soluble in ethyl acetate than in water, while the inorganic salts (KBr, excess K₂CO₃) and DMF are highly water-soluble. This differential solubility ensures effective separation.
-
-
Workup - Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.
Potential Applications in Drug Development
The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[5] Its derivatives are known to exhibit a wide array of biological activities.
Antifungal Activity
The most prominent application of 1,2,4-triazole derivatives is in antifungal therapy.[6] Triazole-based drugs like fluconazole and itraconazole function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[5] The bulky, lipophilic benzhydryl group in this compound could potentially enhance binding affinity within the active site of this enzyme, making it a candidate for investigation as a novel antifungal agent.
Other Potential Pharmacological Roles
Beyond antifungal activity, the 1,2,4-triazole scaffold has been successfully integrated into molecules with diverse therapeutic uses, including:
-
Anticancer: Certain derivatives have shown potent activity against various cancer cell lines.[7]
-
Anticonvulsant: The triazole ring is present in several compounds investigated for their ability to manage seizures.
-
Antibacterial & Antimicrobial: Numerous studies have reported the efficacy of triazole derivatives against various bacterial and microbial strains.[8]
The logical relationship for its potential therapeutic value is based on its structural components, as illustrated below.
Caption: Structural basis for the potential bioactivity of the title compound.
Conclusion
This compound is a structurally interesting molecule that can be synthesized reliably through standard N-alkylation procedures. While its specific biological profile remains to be fully elucidated by targeted studies, its composition—uniting the pharmacologically versatile 1,2,4-triazole ring with a bulky benzhydryl group—positions it as a promising candidate for future research, particularly in the development of novel antifungal agents and other therapeutics. This guide provides the foundational chemical knowledge necessary for researchers to synthesize, characterize, and further investigate this compound.
References
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Wikipedia. 1,2,4-Triazole. [Link]
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Gawad, J., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules. [Link]
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Pingaew, R., et al. (2014). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Molecules. [Link]
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American Journal of Chemistry. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. [Link]
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Journal of University of Anbar for Pure Science. Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. [Link]
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Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. [Link]
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Rostami, S., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry. [Link]
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Xu, Y., et al. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. The Journal of Organic Chemistry. [Link]
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ResearchGate. An Investigation into the Alkylation of 1,2,4-Triazole. [Link]
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Moura, G. L. C., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
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ResearchGate. An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole. [Link]
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An In-Depth Technical Guide to 1-Benzhydryl-1,2,4-triazole (CAS: 102993-98-6)
Aimed at researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of 1-Benzhydryl-1,2,4-triazole, detailing its synthesis, structural characterization, and potential pharmacological significance. This document is structured to offer not just procedural steps but also the scientific rationale behind the methodologies, ensuring a thorough understanding for its application in research and development.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structural motif of significant interest in medicinal chemistry.[1][2] This scaffold is present in a wide array of clinically approved drugs, demonstrating its versatility and importance in the development of therapeutic agents.[1] Derivatives of 1,2,4-triazole are known to exhibit a broad spectrum of biological activities, including antifungal, antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[1][3][4] The metabolic stability of the triazole nucleus, coupled with its ability to act as both a hydrogen bond donor and acceptor, allows it to effectively interact with biological targets.[4]
This guide focuses specifically on this compound, a derivative that incorporates a bulky benzhydryl (diphenylmethyl) group. This lipophilic moiety can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making it a subject of interest for further investigation in drug discovery programs.
Physicochemical Properties and Structural Elucidation
A summary of the key physicochemical properties for this compound is presented in the table below. These values are critical for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| CAS Number | 102993-98-6 | N/A |
| Molecular Formula | C₁₅H₁₃N₃ | N/A |
| Molecular Weight | 235.28 g/mol | N/A |
| Appearance | Expected to be a solid | N/A |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | N/A |
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the methine proton of the benzhydryl group. The aromatic protons of the two phenyl rings will likely appear as a multiplet. The two protons on the triazole ring will present as distinct singlets.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the benzhydryl methine carbon, the carbons of the two phenyl rings, and the two carbons of the triazole ring.
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=N stretching within the triazole ring, and C=C stretching of the aromatic rings.
Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound.[6]
Synthesis of this compound: A Methodological Approach
The synthesis of this compound can be achieved through the N-alkylation of 1,2,4-triazole with a benzhydryl halide. This is a common and effective method for the preparation of N-substituted triazoles.[9]
Proposed Synthetic Pathway
The reaction involves the nucleophilic substitution of the halide on the benzhydryl group by one of the nitrogen atoms of the 1,2,4-triazole ring. The use of a base is crucial to deprotonate the triazole, thereby increasing its nucleophilicity.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for N-alkylation of triazoles.[9]
Materials:
-
1,2,4-Triazole
-
Benzhydryl bromide (or chloride)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1,2,4-triazole (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of benzhydryl bromide (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
Self-Validation: The purity and identity of the synthesized compound should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The obtained data should be compared with the expected values.
Potential Pharmacological Applications and Future Directions
The 1,2,4-triazole nucleus is a well-established pharmacophore with a wide range of biological activities.[1][3] The introduction of the benzhydryl group may modulate these activities or introduce novel pharmacological properties.
Antifungal Activity
Many clinically used antifungal agents, such as fluconazole and itraconazole, contain a 1,2,4-triazole ring.[1] Their mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis. The bulky benzhydryl group could potentially enhance the binding affinity of the molecule to the active site of this enzyme.
Caption: Potential antifungal mechanism of action.
Anticancer and Other Potential Activities
Derivatives of 1,2,4-triazole have also shown promise as anticancer, anticonvulsant, and anti-inflammatory agents.[1][3] The lipophilic benzhydryl substituent could facilitate crossing the blood-brain barrier, making it a candidate for targeting central nervous system disorders. Further research is warranted to explore the full therapeutic potential of this compound through comprehensive in vitro and in vivo screening.
Conclusion
This compound is a molecule of significant interest due to the established pharmacological importance of the 1,2,4-triazole scaffold and the unique properties imparted by the benzhydryl group. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications. The detailed protocols and scientific rationale presented herein are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, encouraging further investigation into this promising compound.
References
- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). Journal of Chemical and Pharmaceutical Research, 14(1), 1-7.
- An insight on medicinal attributes of 1,2,4-triazoles. (2020). European Journal of Medicinal Chemistry, 186, 111838.
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Discovery of[1][5][7]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors. (2019). Journal of Medicinal Chemistry, 62(17), 8196-8212.
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Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
- Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. (2024). Journal of University of Anbar for Pure Science, 18(1), 124-131.
-
1-benzhydryl-3-nitro-5-(phenylsulfanyl)-1H-1,2,4-triazole - Optional[1H NMR] - Spectrum. (n.d.). Retrieved from [Link]
- Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol. (2018). Journal of Babylon University/Pure and Applied Sciences, 26(6), 234-245.
- Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. (2018). Journal of Pharmaceutical Sciences and Research, 10(5), 1158-1163.
- Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (2023). Pharmaceuticals, 16(2), 275.
- Synthesis And Characterization of Some 1,2,4-Triazole Derivatives. (2022). Chemical Science Transactions, 11(2), 1-6.
- Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. (2018). Journal of Pharmaceutical Sciences and Research, 10(5), 1158-1163.
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Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][1][5][7]triazoles. (2020). Molecules, 25(18), 4235.
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- Synthesis and Structure of Novel 1,2,4-triazole Derivatives Containing the 2,4-dinitrophenylthio Group. (2012). Journal of the Chinese Chemical Society, 59(1), 79-85.
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An In-depth Technical Guide to the Physicochemical Properties of 1-Benzhydryl-1,2,4-triazole
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the core physicochemical properties of 1-Benzhydryl-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document synthesizes predicted data, established knowledge of the 1,2,4-triazole scaffold, and expert analysis to offer a robust technical resource.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The unique electronic and structural features of the triazole ring allow it to engage in various non-covalent interactions with biological targets, making it a versatile building block for medicinal chemists.[6] The introduction of a benzhydryl group at the N1 position of the triazole ring is anticipated to significantly influence its lipophilicity and steric profile, thereby modulating its biological activity and pharmacokinetic properties.
Molecular Structure and Properties
This compound possesses the chemical formula C₁₅H₁₃N₃ and a molecular weight of 235.28 g/mol .[2] The molecule integrates the planar, aromatic 1,2,4-triazole ring with a bulky, three-dimensional benzhydryl moiety. This structural amalgamation is key to its physicochemical and biological characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃N₃ | [2] |
| Molecular Weight | 235.28 g/mol | [2] |
| CAS Number | 102993-98-6 | [7] |
| Predicted Boiling Point | 417.6 °C at 760 mmHg | [8] |
| Predicted Flash Point | 206.4 °C | [8] |
| Predicted Density | 1.12 g/cm³ | [8] |
Note: The boiling point, flash point, and density are predicted values and should be confirmed by experimental analysis.
Synthesis of this compound: A Proposed Pathway
Proposed Reaction:
Step-by-Step Experimental Protocol (Hypothetical):
-
Deprotonation of 1,2,4-Triazole: To a solution of 1,2,4-triazole in a suitable aprotic polar solvent such as dimethylformamide (DMF), add an equimolar amount of a strong base like sodium hydride (NaH) portion-wise at 0 °C. The reaction mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of 1,2,4-triazole.
-
N-Alkylation: To the resulting solution, a solution of benzhydryl bromide in DMF is added dropwise at room temperature. The reaction mixture is then stirred at an elevated temperature (e.g., 60-80 °C) for several hours to ensure complete reaction.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Causality behind Experimental Choices:
-
Choice of Base and Solvent: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the triazole ring, making it a potent nucleophile for the subsequent alkylation. DMF is an excellent solvent for this reaction due to its high boiling point and its ability to dissolve both the triazole salt and the alkylating agent.
-
Purification: Column chromatography is the standard and most effective method for purifying organic compounds of this nature, ensuring the removal of unreacted starting materials and by-products.
Caption: Proposed workflow for the synthesis of this compound.
Spectroscopic and Analytical Characterization
A thorough characterization using various spectroscopic and analytical techniques is essential to confirm the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the triazole ring, the methine proton of the benzhydryl group, and the aromatic protons of the two phenyl rings. The triazole protons should appear as singlets in the downfield region, while the benzhydryl proton will be a singlet further upfield. The phenyl protons will likely appear as a complex multiplet.
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. Distinct signals are expected for the two carbons of the triazole ring, the methine carbon of the benzhydryl group, and the carbons of the phenyl rings.
| Predicted ¹H NMR Chemical Shifts (δ, ppm) | Predicted ¹³C NMR Chemical Shifts (δ, ppm) |
| ~8.0-8.5 (2H, s, Triazole-H) | ~145-155 (Triazole-C) |
| ~7.2-7.5 (10H, m, Ar-H) | ~125-140 (Aromatic-C) |
| ~6.5 (1H, s, CH) | ~60-70 (CH) |
Note: These are predicted chemical shift ranges based on known data for similar structures and should be confirmed experimentally.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=N and N=N stretching of the triazole ring, and C=C stretching of the aromatic rings.[10]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-3000 |
| C=N Stretch (Triazole) | 1500-1600 |
| C=C Stretch (Aromatic) | 1450-1600 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 235. A prominent fragment would likely correspond to the stable benzhydryl cation at m/z 167, resulting from the cleavage of the C-N bond between the benzhydryl group and the triazole ring.[11]
Caption: Predicted mass spectrometry fragmentation of this compound.
Physicochemical Parameters
Solubility
The solubility of a compound is a critical parameter in drug development. While experimental data for this compound is not available, its solubility can be predicted based on its structure. The parent 1,2,4-triazole is soluble in water and polar organic solvents like ethanol and methanol.[12] The bulky and nonpolar benzhydryl group in this compound is expected to significantly decrease its aqueous solubility and increase its solubility in nonpolar organic solvents such as dichloromethane, chloroform, and ethyl acetate.
Acidity/Basicity (pKa)
The 1,2,4-triazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[13] The pKa of the protonated 1,2,4-triazole is approximately 2.45, while the pKa for the deprotonation of the neutral molecule is around 10.26.[13] The electron-donating nature of the benzhydryl group attached to the N1 position is expected to slightly increase the basicity (increase the pKa of the conjugate acid) of the triazole ring compared to the unsubstituted parent compound.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity. The parent 1,2,4-triazole has a negative LogP value, indicating its hydrophilicity. The addition of the two phenyl rings in the benzhydryl group will substantially increase the lipophilicity of this compound, resulting in a significantly higher positive LogP value. This increased lipophilicity will have profound effects on its absorption, distribution, metabolism, and excretion (ADME) properties.
Potential Applications and Biological Activity
Derivatives of 1,2,4-triazole are well-established as potent antifungal agents, with many commercially successful drugs belonging to this class.[3][4] They are also investigated for their anticancer, anti-inflammatory, and anticonvulsant activities.[5] While no specific biological activity data has been published for this compound, its structural features suggest it could be a promising candidate for screening in various biological assays, particularly in antifungal and anticancer research. The benzhydryl moiety is present in several biologically active compounds and is known to contribute to receptor binding and cellular uptake.
Conclusion
This compound is a fascinating molecule with significant potential in various scientific domains. This technical guide has provided a comprehensive overview of its physicochemical properties, drawing upon predictive models and established knowledge of the 1,2,4-triazole class of compounds. While there is a clear need for further experimental validation of the data presented herein, this document serves as a valuable resource for researchers and scientists working with this and related compounds. The proposed synthetic route and the predicted spectroscopic and physicochemical data offer a solid foundation for future research and development efforts.
References
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Spectroscopic Characterization of 1-Benzhydryl-1,2,4-triazole: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of 1-Benzhydryl-1,2,4-triazole, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogs and established principles of spectroscopic interpretation to provide a robust predictive analysis.
Introduction
This compound belongs to the N-aryl-1,2,4-triazole class of compounds, which are known for their diverse biological activities. The benzhydryl moiety, consisting of two phenyl rings attached to a single carbon, imparts significant steric bulk and lipophilicity, which can critically influence a molecule's pharmacological profile. The 1,2,4-triazole ring is a well-known pharmacophore present in numerous approved drugs. Accurate structural elucidation and purity assessment are paramount in the development of new chemical entities, and spectroscopic techniques are the cornerstone of this characterization. This guide will delve into the expected spectroscopic signatures of this compound, providing a foundational understanding for its synthesis and application.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Predicted ¹H NMR Spectroscopic Data
The proton NMR spectrum of this compound is expected to show distinct signals for the benzhydryl proton, the aromatic protons of the two phenyl rings, and the protons of the triazole ring.
Experimental Protocol for ¹H NMR Data Acquisition:
A detailed protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural interpretation.
Caption: Structure of this compound.
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Experimental Protocol for ¹³C NMR Data Acquisition:
The procedure is similar to ¹H NMR, with adjustments for the lower sensitivity and larger chemical shift range of the ¹³C nucleus. A proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Triazole C H (C3) | 145 - 148 | The carbons of the triazole ring are significantly deshielded by the nitrogen atoms. [1] |
| Triazole C H (C5) | 150 - 153 | Similar to the proton spectrum, C5 is typically observed further downfield than C3. [1] |
| Benzhydryl C H | 70 - 75 | The methine carbon is deshielded by the attached aromatic rings and the nitrogen atom. |
| Aromatic C (Quaternary) | 138 - 142 | The ipso-carbons of the phenyl rings attached to the benzhydryl carbon. |
| Aromatic C H | 127 - 130 | The protonated carbons of the phenyl rings will appear in this typical aromatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol for IR Data Acquisition:
Caption: Workflow for ATR-FTIR Spectroscopy.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| Aliphatic C-H stretch (benzhydryl) | 2950 - 2850 | Weak |
| Aromatic C=C stretch | 1600 - 1450 | Medium to Strong |
| Triazole C=N stretch | 1550 - 1480 | Medium to Strong |
| Triazole C-N stretch | 1350 - 1250 | Medium |
| C-H out-of-plane bending (aromatic) | 900 - 675 | Strong |
The IR spectrum of 1,2,4-triazole itself shows characteristic bands for N-H stretching (which would be absent in the N-substituted product), C-H stretching, and ring vibrations. [2][3]The presence of the benzhydryl group will add characteristic aromatic C-H and C=C stretching bands.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound and can be used to elucidate its structure through fragmentation analysis.
Experimental Protocol for MS Data Acquisition (ESI-MS):
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and will likely produce a prominent protonated molecular ion.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Ion | Rationale |
| 236.1082 | [M+H]⁺ | Protonated molecular ion. The exact mass is calculated for C₁₅H₁₄N₃⁺. |
| 167.0898 | [C₁₃H₁₁]⁺ | The most stable and abundant fragment, the benzhydryl cation, formed by the cleavage of the C-N bond. |
| 69.0351 | [C₂H₂N₃]⁺ | The 1,2,4-triazolyl cation, resulting from the same C-N bond cleavage. |
The fragmentation of 1,2,4-triazoles can be complex, often involving ring cleavage. [4]However, for this compound, the most prominent fragmentation pathway is expected to be the cleavage of the bond between the benzhydryl carbon and the triazole nitrogen, due to the high stability of the resulting benzhydryl cation.
Caption: Proposed Mass Spectrometry Fragmentation Pathway.
Synthesis and Validation
A common route for the synthesis of N-substituted 1,2,4-triazoles involves the reaction of the parent triazole with an appropriate alkylating or arylating agent. For this compound, this would typically involve the reaction of 1,2,4-triazole with benzhydryl bromide or chloride in the presence of a base. [5]It is important to note that this reaction can potentially lead to a mixture of N1 and N4 substituted isomers, which could be distinguished by careful analysis of the NMR spectra, particularly the chemical shifts of the triazole protons and carbons.
The unambiguous confirmation of the structure of this compound requires a synergistic approach, combining the data from all three spectroscopic techniques. ¹H and ¹³C NMR establish the carbon-hydrogen framework and the connectivity of the different moieties. IR spectroscopy confirms the presence of the key functional groups, and high-resolution mass spectrometry (HRMS) provides the exact molecular formula, confirming the elemental composition.
Conclusion
This technical guide has provided a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, a clear and comprehensive set of expected spectral characteristics has been established. These predictions serve as a valuable reference for researchers working on the synthesis, characterization, and application of this and related compounds, ensuring scientific integrity and facilitating further discovery.
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An In-depth Technical Guide to the Crystal Structure Analysis of Azole-Based Bioactive Scaffolds: The Case of 1-Benzhydryl-1,2,4-triazole
Abstract
The 1,2,4-triazole nucleus is a cornerstone in modern medicinal chemistry, forming the scaffold for a multitude of therapeutic agents. The addition of bulky, lipophilic substituents, such as the benzhydryl group, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile. Understanding the precise three-dimensional architecture of these compounds through single-crystal X-ray diffraction (SC-XRD) is paramount for rational drug design, enabling detailed analysis of molecular geometry and intermolecular interactions that govern crystal packing and influence physical properties like solubility and stability. This guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of 1-Benzhydryl-1,2,4-triazole, from chemical synthesis and crystallization to advanced structural refinement and data validation. While a public crystal structure for this compound is not available, this guide utilizes crystallographic data from its close structural analog, 4-Benzyl-4H-1,2,4-triazole, to illustrate the analytical process and discuss key structural features.
Introduction: The Scientific Imperative
The 1,2,4-triazole ring system is classified as an aromatic heterocycle, and its unique structural and electronic properties make it a "privileged scaffold" in drug discovery. Its constituent nitrogen atoms are excellent hydrogen bond acceptors, and the planar, aromatic nature of the ring facilitates critical π-π stacking interactions with biological targets. Consequently, this moiety is found in a wide array of approved drugs, including the widely-used antifungal agents fluconazole and itraconazole.
The benzhydryl group (diphenylmethyl) is another pharmacologically significant motif. Its large, non-polar surface area enhances lipophilicity, which can improve membrane permeability, while its conformational flexibility allows it to adapt to the steric environment of receptor binding pockets. The strategic combination of a 1,2,4-triazole core with a benzhydryl substituent creates a molecular architecture with high potential for potent and specific biological activity.
The definitive method for elucidating the three-dimensional structure of such a molecule is Single-Crystal X-ray Diffraction (SC-XRD). This technique provides unambiguous determination of atomic positions, bond lengths, bond angles, and the intricate network of non-covalent interactions that dictate the supramolecular assembly in the solid state. This information is not merely academic; it is foundational for structure-activity relationship (SAR) studies, computational modeling, and the strategic design of next-generation therapeutic agents.
Synthesis and Crystallization
The successful outcome of a crystal structure analysis is critically dependent on the quality of the starting material. This section details a robust protocol for the synthesis of the target compound and the subsequent growth of diffraction-quality single crystals.
Synthesis of this compound
The synthesis is adapted from established procedures for the N-alkylation of 1,2,4-triazoles. The reaction involves the nucleophilic substitution of a halide by the triazole anion, generated in situ using a suitable base.
Experimental Protocol:
-
Preparation of the Triazole Salt: To a solution of 1,2,4-triazole (1.0 eq) in anhydrous acetonitrile (ACN), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert nitrogen atmosphere.
-
Causality: Acetonitrile is an excellent polar aprotic solvent for this type of reaction. The use of NaH, a strong, non-nucleophilic base, ensures complete deprotonation of the triazole N-H to form the highly nucleophilic triazolide anion. Performing this step at 0 °C controls the exothermic reaction and prevents side reactions.
-
-
Alkylation: Allow the reaction mixture to stir at room temperature for 30 minutes. Subsequently, add a solution of benzhydryl bromide (1.05 eq) in anhydrous ACN dropwise.
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.
Growing Single Crystals
The growth of a single crystal, free of defects, is often the most challenging step. The slow evaporation technique is a reliable starting point for many organic compounds.
Experimental Protocol:
-
Solvent Selection: Dissolve a small amount of the purified compound (10-20 mg) in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) in a clean vial. The goal is to create a saturated or near-saturated solution.
-
Evaporation: Cover the vial with a cap or parafilm, and pierce it with a needle to allow for slow solvent evaporation.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, initiating crystal nucleation and growth.
-
Harvesting: Once well-formed, clear crystals of a suitable size (ideally 0.1-0.3 mm in all dimensions) are observed, carefully harvest them from the mother liquor.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis: A Self-Validating Workflow
The following workflow represents the standard pipeline for modern small-molecule crystallography, integrating data collection, structure solution, refinement, and validation into a cohesive process.
A Technical Guide on the Potential Biological Activities of Benzhydryl-Substituted Triazoles
This guide provides an in-depth exploration of the diverse biological activities associated with triazole compounds featuring a benzhydryl substitution. The unique combination of the nitrogen-rich triazole ring and the bulky, lipophilic benzhydryl moiety creates a privileged scaffold in medicinal chemistry, leading to a wide spectrum of pharmacological effects. This document is intended for researchers, scientists, and drug development professionals, offering technical insights into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for evaluating these potent molecules.
Introduction: The Convergence of Two Pharmacophores
The field of medicinal chemistry continuously seeks molecular scaffolds that can serve as platforms for developing novel therapeutics. Triazoles, a class of five-membered heterocyclic compounds with three nitrogen atoms, represent one such versatile core.[1][2][3] Their derivatives are known to exhibit a vast array of pharmacological properties, including antifungal, anticancer, anticonvulsant, and antiviral activities.[1][4][5] The incorporation of a benzhydryl group (a diphenylmethyl moiety) onto the triazole scaffold introduces significant steric bulk and lipophilicity, which can profoundly influence the compound's interaction with biological targets, its pharmacokinetic profile, and its overall therapeutic efficacy.
This guide delves into the primary biological activities demonstrated by this chemical class, focusing on the underlying molecular mechanisms and the experimental frameworks used to validate them.
Antifungal Activity: The Hallmark of Triazole Therapeutics
The most established and clinically significant application of triazoles is in the treatment of fungal infections.[1] The benzhydryl group often plays a crucial role in anchoring the molecule within the active site of its primary fungal target.
Primary Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)
The antifungal action of triazoles is primarily mediated by the inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase.[1][6] This enzyme, a cytochrome P450-dependent protein (CYP51), is essential for the conversion of lanosterol to ergosterol.[1][7] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and function.
By binding to the heme iron atom in the active site of CYP51, triazoles disrupt this biosynthetic process.[6] This leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors.[7] The resulting dysfunctional cell membrane exhibits increased permeability and cannot support fungal growth, ultimately leading to a fungistatic or fungicidal effect.[6]
A secondary mechanism of action has also been proposed, where the disruption of sterol intermediates leads to negative feedback regulation of HMG-CoA reductase, the rate-limiting enzyme in the overall sterol biosynthesis pathway, further diminishing the cell's ability to produce essential sterols.[7]
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Test
This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Rationale: The broth microdilution method is a standardized, quantitative technique that allows for the simultaneous testing of multiple compounds against various fungal strains in a high-throughput format. It is the gold standard for determining MIC values.
Step-by-Step Methodology:
-
Fungal Inoculum Preparation: Culture the desired fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) on appropriate agar plates.[8] Harvest the fungal cells/spores and suspend them in sterile saline. Adjust the suspension to a concentration of 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Drug Dilution: Prepare a stock solution of the benzhydryl-triazole compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC (e.g., 64 to 0.06 µg/mL).
-
Inoculation: Further dilute the fungal suspension from Step 1 into the RPMI medium and add it to each well of the drug-containing plate, achieving a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Controls:
-
Positive Control: Wells containing the fungal inoculum without any drug, to ensure the viability and growth of the organism.
-
Negative Control: Wells containing sterile medium only, to check for contamination.
-
Reference Drug: Include a known antifungal agent (e.g., Fluconazole, Voriconazole) as a comparator.[8]
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
Reading Results: The MIC is determined as the lowest drug concentration at which there is a significant inhibition of growth (e.g., ≥50% or ≥80% reduction) compared to the positive control, assessed visually or spectrophotometrically.[8]
Data Presentation: Minimum Inhibitory Concentration (MIC)
Quantitative results from antifungal susceptibility testing are typically summarized in a table for clear comparison.
| Compound ID | Fungal Strain | MIC₈₀ (µg/mL)[8] | Reference Drug MIC₈₀ (µg/mL) |
| BTZ-001 | C. albicans 14053 | 0.25 | 1.0 (Fluconazole) |
| BTZ-002 | C. neoformans | 1.0 | 2.0 (Fluconazole) |
| BTZ-003 | A. fumigatus | 4.0 | 0.5 (Voriconazole) |
| BTZ-004 | M. gypseum | 0.06 | 16.0 (Fluconazole) |
Anticancer Potential: A Multifaceted Approach
The 1,2,3- and 1,2,4-triazole scaffolds are considered privileged structures in the development of novel chemotherapeutics.[4][9] The addition of a benzhydryl group can enhance cytotoxicity, and these hybrid molecules have been shown to act through various mechanisms.
Mechanism of Action: Tubulin Polymerization Inhibition
One prominent anticancer mechanism for certain triazole derivatives is the disruption of microtubule dynamics.[10] Microtubules are essential components of the cytoskeleton, playing critical roles in cell division (formation of the mitotic spindle), intracellular transport, and maintenance of cell shape.
Certain benzhydryl-triazoles act as tubulin polymerization inhibitors.[10] They bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[10] This disruption leads to the disassembly of the mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis (programmed cell death).
Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Rationale: This assay is a rapid, sensitive, and reliable method for initial screening of the cytotoxic potential of compounds against various cancer cell lines. It relies on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-1080 for fibrosarcoma) in 96-well plates at a density of 5,000-10,000 cells per well.[11] Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the benzhydryl-triazole compounds in the cell culture medium. Remove the old medium from the plates and add the compound-containing medium. Incubate for a defined period (e.g., 24, 48, or 72 hours).[11]
-
Controls:
-
Vehicle Control: Cells treated with the same concentration of the drug's solvent (e.g., DMSO) as the highest drug concentration.
-
Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).[11]
-
-
MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. During this time, mitochondrial reductases in living cells will convert the MTT to insoluble formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition percentage against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.[12]
Data Presentation: Anticancer Activity
The potency of anticancer compounds is typically expressed as the concentration required to inhibit cell growth by 50% (GI₅₀ or IC₅₀).
| Compound ID | Cell Line (Cancer Type) | IC₅₀ (µM)[11] |
| BTZ-101 | HT-1080 (Fibrosarcoma) | 15.13 |
| BTZ-101 | A-549 (Lung) | 21.25 |
| BTZ-101 | MCF-7 (Breast) | 18.06 |
| BTZ-102 | MDA-MB-231 (Breast) | 16.32 |
| Doxorubicin | (Reference Drug) | < 10 (Typical) |
Anticonvulsant Properties: Modulating Neuronal Excitability
Derivatives of the 1,2,4-triazole ring have been extensively investigated for their potential in treating epilepsy.[13][14] The introduction of bulky substituents like the benzhydryl group can modulate their activity and central nervous system (CNS) penetration.
Putative Mechanism of Action: GABAergic System Modulation
While the exact mechanisms can vary, a primary hypothesis for the anticonvulsant effect of many triazole derivatives involves the enhancement of inhibitory neurotransmission in the brain.[15] This is often achieved by modulating the gamma-aminobutyric acid (GABA) system.[15] GABA is the main inhibitory neurotransmitter in the CNS, and enhancing its effects can suppress the excessive neuronal firing that characterizes seizures.[15] The compounds may act by increasing GABA release, inhibiting its reuptake, or by allosterically modulating GABA-A receptors to enhance chloride ion influx, leading to hyperpolarization of the neuronal membrane and a reduction in excitability.
Experimental Workflow: Preclinical Anticonvulsant Screening
Initial evaluation of anticonvulsant activity is typically performed in rodent models using standardized tests like the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests.
Rationale: The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence (myoclonic) seizures. Using both provides a broader profile of a compound's potential anticonvulsant activity. The rotarod test is used to assess neurotoxicity.[13]
Step-by-Step Methodology:
-
Animal Model: Use mice or rats as the experimental subjects.
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg).[16]
-
Maximal Electroshock (MES) Test:
-
At a predetermined time after drug administration (e.g., 30 minutes and 4 hours), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2s) via corneal or ear-clip electrodes.
-
Observe the animal for the presence or absence of the tonic hind-limb extension phase of the seizure. Protection is defined as the absence of this phase.[17]
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Neurotoxicity Screen (Rotarod Test):
-
Place the animal on a rotating rod (e.g., 6 rpm).
-
A neurologically impaired animal will be unable to maintain its balance and will fall off. The inability to remain on the rod for a specified time (e.g., 1 minute) is indicative of neurotoxicity.[13]
-
-
Data Analysis: Determine the median effective dose (ED₅₀) for protection in the MES and scPTZ tests and the median toxic dose (TD₅₀) from the rotarod test. The Protective Index (PI) is calculated as TD₅₀ / ED₅₀, with a higher value indicating a better safety profile.
Data Presentation: Anticonvulsant Activity and Neurotoxicity
Results are presented to show efficacy (ED₅₀) and the therapeutic window (Protective Index).
| Compound ID | MES Screen ED₅₀ (mg/kg)[13] | scPTZ Screen ED₅₀ (mg/kg)[13] | Rotarod TD₅₀ (mg/kg)[13] | Protective Index (PI = TD₅₀/ED₅₀)[13] |
| BTZ-201 | 11.4 | 31.7 | 611.0 | 53.6 (MES) |
| BTZ-202 | 50.8 | 76.0 | >300 | >5.9 (MES) |
| Phenytoin | 9.5 | >300 | 68.5 | 7.2 |
| Carbamazepine | 8.8 | 40.5 | 117 | 13.3 |
Future Perspectives and Conclusion
The benzhydryl-substituted triazole scaffold is a remarkably versatile and pharmacologically potent structure. While its role in developing antifungal agents is well-established, its potential in oncology and neurology is rapidly gaining attention. Future research should focus on refining the structure-activity relationships to enhance target specificity and reduce off-target effects. The exploration of novel mechanisms, such as the inhibition of other key enzymes like α-glucosidase or cholinesterases, further broadens the therapeutic horizon for this promising class of compounds.[18][19] As synthetic methodologies become more advanced, the ability to fine-tune the physicochemical properties of these molecules will undoubtedly lead to the development of next-generation drug candidates with improved efficacy and safety profiles.
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The Enigmatic Core: A Technical Guide to 1-Benzhydryl-1,2,4-triazole
Foreword: Unveiling a Lesser-Known Moiety
In the vast landscape of heterocyclic chemistry, the 1,2,4-triazole scaffold stands as a cornerstone, celebrated for its remarkable versatility and profound impact on medicinal chemistry.[1] This five-membered ring, bearing three nitrogen atoms, is a privileged structure, underpinning the therapeutic efficacy of a multitude of drugs.[1][2] This guide, however, shifts the focus from the well-trodden paths of blockbuster drugs to a more enigmatic derivative: 1-Benzhydryl-1,2,4-triazole. While not a household name in the pharmaceutical lexicon, its structural motifs hint at a rich, albeit underexplored, potential. This document serves as an in-depth technical exploration for researchers, scientists, and drug development professionals, providing a comprehensive understanding of its core characteristics, a plausible synthetic pathway, and a forward-looking perspective on its potential applications.
The 1,2,4-Triazole Nucleus: A Foundation of Versatility
The 1,2,4-triazole ring is an aromatic heterocycle with the molecular formula C₂H₃N₃.[3] Its unique electronic configuration and ability to participate in various non-covalent interactions have made it a favored building block in drug design. The journey of 1,2,4-triazoles began in 1885 when it was first described by Bladin.[4] Since then, a plethora of synthetic methods have been developed, with the Einhorn–Brunner and Pellizzari reactions being seminal contributions to the field.[5]
The significance of the 1,2,4-triazole core is evidenced by its presence in numerous clinically successful drugs. These compounds exhibit a broad spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[6][7]
This compound: A Structural Dissection
Chemical Identity:
| Attribute | Value |
| IUPAC Name | 1-(diphenylmethyl)-1H-1,2,4-triazole |
| Synonyms | This compound |
| CAS Number | 102993-98-6[1] |
| Molecular Formula | C₁₅H₁₃N₃[1] |
| Molecular Weight | 235.28 g/mol [1] |
| Appearance | White to off-white crystalline solid (predicted) |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and methanol (predicted) |
The introduction of a benzhydryl group (a diphenylmethyl moiety) at the N1 position of the 1,2,4-triazole ring significantly influences its physicochemical properties. The two phenyl rings of the benzhydryl group introduce steric bulk and lipophilicity, which can profoundly impact the molecule's interaction with biological targets and its pharmacokinetic profile.
Synthesis of this compound: A Proposed Experimental Protocol
Reaction Principle: Nucleophilic Substitution
The synthesis hinges on the nucleophilic nature of the nitrogen atoms in the 1,2,4-triazole ring. In the presence of a base, the proton at the N1 position can be abstracted, generating a triazolide anion. This potent nucleophile can then react with an electrophilic benzhydryl source, such as benzhydryl bromide, via an SN2 reaction to form the desired product.
Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is assembled.
-
Reactant Addition: The flask is charged with 1,2,4-triazole (1.0 eq.) and anhydrous dimethylformamide (DMF). The solution is cooled to 0 °C in an ice bath.
-
Formation of the Nucleophile: Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) is added portion-wise to the stirred solution. The reaction mixture is stirred at 0 °C for 30 minutes to allow for the complete formation of the sodium triazolide salt.
-
Addition of the Electrophile: A solution of benzhydryl bromide (1.05 eq.) in anhydrous DMF is added dropwise to the reaction mixture via the dropping funnel over a period of 15 minutes.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
Isolation and Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.
-
Characterization: The structure of the final product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Applications and Future Directions: An Outlook
While dedicated research on the biological activities of this compound is limited, its structural components suggest several promising avenues for investigation.
Antifungal Activity
The 1,2,4-triazole core is the cornerstone of many successful antifungal drugs like fluconazole and itraconazole.[8] These drugs function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The benzhydryl moiety, with its lipophilic nature, could enhance the compound's ability to penetrate the fungal cell membrane, potentially leading to potent antifungal activity.
Anticancer Potential
Numerous 1,2,4-triazole derivatives have demonstrated significant anticancer properties.[2] The benzhydryl group is also present in some compounds with reported antiproliferative effects. The combination of these two pharmacophores in this compound makes it an interesting candidate for screening against various cancer cell lines.
Antiviral and Antimicrobial Applications
The 1,2,4-triazole scaffold is a key component of the broad-spectrum antiviral drug Ribavirin.[1] Furthermore, various derivatives have shown promise against a range of viruses and bacteria.[6] The lipophilicity imparted by the benzhydryl group could influence the compound's interaction with viral or bacterial targets.
A Building Block for Further Discovery
Beyond its potential intrinsic bioactivity, this compound can serve as a valuable intermediate for the synthesis of more complex molecules. The remaining C-H bonds on the triazole ring and the phenyl rings of the benzhydryl group offer sites for further functionalization, enabling the creation of a diverse library of compounds for high-throughput screening.
Conclusion: A Call for Exploration
This compound, while not extensively documented, represents a molecule of significant latent potential. Its synthesis is achievable through well-established chemical principles, and its structure marries the proven bioactivity of the 1,2,4-triazole core with the modulatory influence of the benzhydryl group. This technical guide provides a foundational understanding of this compound, from its chemical nature to a practical synthetic approach. It is our hope that this document will inspire further research into the discovery and history of this and related compounds, ultimately unlocking their full therapeutic potential. The journey of this compound from a chemical curiosity to a potentially valuable pharmacological tool awaits its pioneers.
References
- Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry - Benchchem. (URL: )
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An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. (URL: [Link])
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1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents - A Brief Review - PubMed. (URL: [Link])
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CAS:102993-98-6 | 1-二苯甲基-1,2,4-噻唑-西安齐岳生物. (URL: [Link])
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1, 2, 4-triazole derivatives and their anti mycobacterial activity - Justia Patents. (URL: [Link])
- US7074816B2 - 1 2 4-triazole compound - Google P
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1,2,4-triazoles (including Hydrogenated) Patents and Patent Applications (Class 548/262.2). (URL: [Link])
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- CN105906575A - Synthesizing process of 1H-1,2,4-triazole - Google P
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Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. (URL: [Link])
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Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene - PharmaInfo. (URL: [Link])
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Biological features of new 1,2,4-triazole derivatives (a literature review). (URL: [Link])
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Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol. (URL: [Link])
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Discovery of[1][2][9]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors - PMC - NIH. (URL: [Link])
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1,2,4-Triazole - Wikipedia. (URL: [Link])
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New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - MDPI. (URL: [Link])
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Chemistry of 1, 2, 4-Triazole: A Review Article - ResearchGate. (URL: [Link])
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A Comprehensive review on 1, 2,4 Triazole. (URL: [Link])
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synthesis of 1,2,4 triazole compounds - ISRES. (URL: [Link])
-
Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal. (URL: [Link])
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A Researcher's Guide to Sourcing 1-Benzhydryl-1,2,4-triazole: From Supplier Vetting to Quality Verification
Abstract
1-Benzhydryl-1,2,4-triazole (CAS No. 102993-98-6) is a chemical intermediate of significant interest within pharmaceutical research and drug development, belonging to the versatile 1,2,4-triazole class of heterocyclic compounds. The procurement of this compound is a critical first step in many research workflows, where purity, consistency, and reliable documentation are paramount to the integrity of experimental outcomes. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for navigating the commercial landscape of this compound. It details a systematic approach to identifying and qualifying suppliers, outlines key technical specifications for quality control, presents a detailed protocol for analytical verification, and provides essential safety and handling information. The guide is designed to empower researchers to make informed sourcing decisions, ensuring the quality and reliability of their starting materials.
Introduction to this compound
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, particularly in the antifungal and antiviral therapeutic areas.[1][2][3][4] Its unique chemical properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it a privileged structure in drug design. This compound, featuring a bulky benzhydryl (diphenylmethyl) group attached to a nitrogen atom of the triazole ring, serves as a key building block for more complex molecular architectures.
Chemical Identity:
-
Systematic Name: 1-(diphenylmethyl)-1H-1,2,4-triazole
-
CAS Number: 102993-98-6
-
Molecular Formula: C₁₅H₁₃N₃[5]
-
Molecular Weight: 235.28 g/mol [5]
-
Structure:
The quality of this starting material directly impacts the downstream success of multi-step syntheses and the reliability of biological screening results. Therefore, a rigorous approach to sourcing is not merely a logistical step but a foundational component of scientific integrity.
Commercial Sourcing and Supplier Evaluation
The initial identification of potential vendors is the first step in the procurement process. Several chemical suppliers list this compound in their catalogs. The onus is on the researcher to perform due diligence and qualify the supplier to ensure they meet the specific needs of their research.
Identified Commercial Suppliers
A survey of the chemical supplier landscape indicates that this compound is available from various sources, including but not limited to:
Note: This list is not exhaustive and does not constitute an endorsement. Researchers should conduct their own evaluation.
Supplier Qualification Checklist
When selecting a supplier, it is crucial to move beyond catalog listings and assess the provider's commitment to quality and transparency. The following table outlines key criteria for this evaluation.
| Criteria | Key Questions & Rationale |
| Purity Specification | Does the supplier provide a guaranteed purity level (e.g., >98% by HPLC)? This is the most critical parameter for ensuring reaction efficiency and avoiding side products. |
| Documentation Availability | Can the supplier provide a lot-specific Certificate of Analysis (CoA) and a comprehensive Safety Data Sheet (SDS) upon request?[6] The CoA validates the purity and identity of the specific batch, while the SDS is essential for safety protocols. |
| Analytical Data | Does the supplier offer access to analytical data such as ¹H NMR, HPLC, or Mass Spectrometry results for the specific lot? This provides an extra layer of confidence in the material's identity and purity.[6] |
| Technical Support | Is there a knowledgeable technical support team available to answer questions about product specifications, stability, or handling? This is indicative of a scientifically-grounded company. |
| Lead Time & Stock | What is the typical lead time for delivery? Is the compound in stock or synthesized on demand? Predictable logistics are crucial for project planning. |
| Regulatory Compliance | Does the supplier adhere to recognized quality management standards (e.g., ISO 9001)? This suggests robust operational processes. |
Technical Specifications and In-House Quality Control
Upon receiving a shipment of this compound, it is best practice to perform in-house verification, even when a supplier's CoA is provided. This self-validating step ensures the material's integrity after shipment and confirms it meets the stringent requirements of the intended experiments.
Typical Product Specifications
A supplier's Certificate of Analysis should detail the results of their quality control testing. The table below lists the typical specifications for high-purity this compound.
| Parameter | Specification | Analytical Method | Rationale |
| Appearance | White to Off-White Solid/Powder | Visual Inspection | A significant deviation in color could indicate impurities or degradation. |
| Identity | Conforms to structure | ¹H NMR Spectroscopy | Confirms the molecular structure and rules out isomers. |
| Purity | ≥ 98.0% | HPLC (UV detection) | Quantifies the presence of the target compound relative to impurities. |
| Melting Point | Range in °C | Melting Point Apparatus | A sharp melting point range is an indicator of high purity. |
| Solvent Residue | As per specification | GC-HS (Gas Chromatography-Headspace) | Ensures that residual solvents from synthesis are below acceptable limits. |
Recommended Analytical Method: Purity Verification by HPLC
High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of this compound. The benzhydryl group provides a strong chromophore, making UV detection highly effective. The following protocol is a standard starting point, adaptable based on available equipment.
Objective: To confirm the purity of a supplied batch of this compound.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and autosampler vials
Experimental Protocol:
-
Standard Preparation: a. Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. c. Perform serial dilutions to prepare working standards (e.g., 0.1, 0.05, 0.01 mg/mL) to establish linearity.
-
Sample Preparation: a. Prepare a sample solution at a concentration of approximately 0.1 mg/mL using the same diluent as the standard.
-
Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). Rationale: The non-polar nature of the benzhydryl group suggests good retention on a C18 column with a standard reversed-phase solvent system.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at ~254 nm. Rationale: This wavelength is commonly used for aromatic compounds and is likely to provide a strong signal.
-
Injection Volume: 10 µL.
-
-
Data Analysis: a. Run the blank (diluent), standards, and sample. b. Determine the retention time of the main peak corresponding to this compound from the standard injections. c. In the sample chromatogram, calculate the area percent of the main peak relative to the total area of all peaks. This provides the purity of the sample. d. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
Handling, Storage, and Safety
Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. After handling, wash hands thoroughly.
-
First Aid (Based on Echemi SDS):
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse with pure water for at least 15 minutes.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
Storage
-
Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.
Visualization of Key Workflows
To ensure a systematic and reproducible approach, the processes of supplier vetting and quality control can be visualized as standardized workflows.
Supplier Vetting Workflow
Caption: A flowchart for the systematic evaluation and selection of a chemical supplier.
In-House Quality Control Workflow
Caption: A workflow for the internal verification of a newly received chemical lot.
Conclusion
The successful procurement of this compound for research and development is a multi-faceted process that extends beyond a simple purchase. It requires a diligent evaluation of suppliers, a thorough understanding of the compound's technical specifications, and a commitment to in-house quality verification. By adopting the systematic approach detailed in this guide—from the initial supplier vetting checklist to the final analytical confirmation—researchers can significantly enhance the reliability and reproducibility of their work. Investing time in qualifying starting materials is a critical, non-negotiable step that safeguards the integrity of the entire research and development pipeline.
References
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Carl ROTH. Safety Data Sheet: 1,2,4-Triazole. [Link]
- Mange, Y. A., et al. (2020). Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications. Journal of Heterocyclic Chemistry.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 1,2,4-Triazole in Modern Pharmaceutical Synthesis. [Link]
- Kaur, R., et al. (2019). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry.
-
MDPI. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. [Link]
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Methodological & Application
Synthesis of 1-Benzhydryl-1,2,4-triazole: A Detailed Protocol and Mechanistic Overview
An Application Guide for Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the synthesis of 1-Benzhydryl-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry. The benzhydryl moiety is a key structural feature in numerous pharmacologically active agents, while the 1,2,4-triazole ring is a versatile scaffold known for a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] This document details a robust and reproducible protocol for the N-alkylation of 1,2,4-triazole with benzhydryl bromide, explains the underlying reaction mechanism, and outlines the necessary steps for purification and characterization of the final product.
Introduction and Synthetic Rationale
The convergence of the benzhydryl group and the 1,2,4-triazole nucleus into a single molecule presents a compelling scaffold for drug discovery and development. The synthesis strategy focuses on the direct N-alkylation of the 1,2,4-triazole ring, a common and efficient method for creating C-N bonds.[3] This reaction proceeds via a nucleophilic substitution (SN2) mechanism.
The 1,2,4-triazole ring possesses two potential nucleophilic nitrogen atoms (N1 and N4). While alkylation can lead to a mixture of isomers, the N1-substituted product is frequently the major isomer formed under neutral or basic conditions.[4] The protocol described herein is optimized for the preferential synthesis of this compound.
Mechanism Causality: The reaction is initiated by the deprotonation of 1,2,4-triazole using a mild base, potassium carbonate. This generates the triazolate anion, a potent nucleophile. The reaction is performed in N,N-Dimethylformamide (DMF), a polar aprotic solvent, which effectively solvates the potassium cation while leaving the triazolate anion relatively free, thereby enhancing its nucleophilicity. The triazolate anion then attacks the electrophilic benzylic carbon of benzhydryl bromide, displacing the bromide ion and forming the desired product.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Supplier | Notes |
| 1,2,4-Triazole | C₂H₃N₃ | 69.07 | 1.0 g | 14.48 | Sigma-Aldrich | Harmful, suspected of damaging fertility. Handle with care. |
| Benzhydryl bromide | C₁₃H₁₁Br | 247.13 | 3.58 g | 14.48 | Acros Organics | Corrosive, causes severe skin burns and eye damage. Lachrymator. |
| Potassium Carbonate | K₂CO₃ | 138.21 | 3.0 g | 21.72 | Fisher Scientific | Anhydrous, finely powdered. |
| N,N-Dimethylformamide | C₃H₇NO | 73.09 | 25 mL | - | VWR | Anhydrous grade. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~150 mL | - | VWR | Reagent grade, for extraction. |
| Deionized Water | H₂O | 18.02 | ~200 mL | - | In-house | For work-up. |
| Brine (sat. NaCl) | NaCl(aq) | - | ~50 mL | - | In-house | For washing. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | Sigma-Aldrich | For drying. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,2,4-triazole (1.0 g, 14.48 mmol) and anhydrous potassium carbonate (3.0 g, 21.72 mmol).
-
Solvent Addition: Add 25 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.
-
Initial Stirring: Stir the suspension at room temperature for 15 minutes to facilitate the formation of the triazolate anion.
-
Addition of Alkylating Agent: Dissolve benzhydryl bromide (3.58 g, 14.48 mmol) in 10 mL of anhydrous DMF and add it dropwise to the stirring suspension over 10 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. The reaction can be gently heated to 40-50 °C to increase the rate if necessary.
-
Monitoring Progress: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the benzhydryl bromide spot indicates reaction completion.
-
Work-up - Quenching: Once the reaction is complete, pour the mixture slowly into a beaker containing 150 mL of cold deionized water. A white precipitate of the crude product should form.
-
Work-up - Extraction: Stir the aqueous suspension for 30 minutes, then transfer it to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).
-
Work-up - Washing: Combine the organic layers and wash with deionized water (2 x 25 mL) to remove residual DMF, followed by a wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain pure this compound as a white crystalline solid.
Workflow Visualization
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Experimental workflow for the synthesis of this compound.
Characterization of Final Product
Structural confirmation and purity assessment of the synthesized this compound are essential. A combination of spectroscopic methods should be employed.[5]
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show a characteristic singlet for the benzhydryl methine proton (CH) around δ 7.0 ppm. The aromatic protons of the two phenyl rings will appear as a multiplet in the range of δ 7.2-7.5 ppm. The two protons on the triazole ring should appear as distinct singlets, typically downfield, for example at δ 8.0 and δ 8.2 ppm.
-
¹³C NMR (100 MHz, CDCl₃): The carbon spectrum should reveal the benzhydryl methine carbon signal around δ 70-75 ppm. The aromatic carbons will resonate in the δ 125-140 ppm region, and the two carbons of the triazole ring will appear further downfield, typically in the δ 145-155 ppm range.
-
FT-IR (KBr, cm⁻¹): The infrared spectrum will display characteristic absorption bands for aromatic C-H stretching (~3100-3000 cm⁻¹), aliphatic C-H stretching (~2950 cm⁻¹), C=N and C=C stretching of the aromatic and triazole rings (1600-1450 cm⁻¹).
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 236.12.
-
Melting Point: A sharp, well-defined melting point is indicative of high purity.
Safety and Handling Precautions
All manipulations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
1,2,4-Triazole: Harmful if swallowed and causes serious eye irritation. It is also suspected of damaging fertility or the unborn child. Avoid inhalation of dust and contact with skin and eyes.
-
Benzhydryl Bromide: Corrosive and a lachrymator. Causes severe skin burns and eye damage. Handle with extreme care and avoid inhalation of vapors.
-
N,N-Dimethylformamide (DMF): A skin and eye irritant. It is also a suspected teratogen. Ensure the fume hood has adequate ventilation.
Dispose of all chemical waste in accordance with institutional and local regulations.
References
- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). Journal of Chemical, Biological and Physical Sciences.
- Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol deriv
- Reid, J. R., & Heindel, N. D. (1976). A novel 1,2,4-triazole synthesis. Journal of Heterocyclic Chemistry, 13(4), 925-926.
- Castanedo, G. M., et al. (2011). A General, One-Pot, Three-Component Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. Organic Letters.
- The Royal Society of Chemistry. (2014).
- The Royal Society of Chemistry. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.
- Taylor, L., Butler, C., & Schoffstall, A. (n.d.).
- ISRES Publishing. (2022).
- Xia, T., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
- John, E. O., & Yourtee, D. M. (1989). An Investigation into the Alkylation of 1,2,4-Triazole. Journal of Heterocyclic Chemistry.
- Kaur, P., Kaur, R., & Goswami, M. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives.
- Xia, T., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH.
- Toumani, J., & Madwar, R. (2017). The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives.
- Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.
- Kaur, P., Kaur, R., & Goswami, M. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES.
- Korol, N. (2020). Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H).
- Mohammad, M. W., & Al-Zoubi, R. M. (2009). An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole.
- Halcrow, M. A., et al. (2010). Alkylations of N(4)-(4-pyridyl)-3,5-di(2-pyridyl)-1,2,4-triazole: first observation of room-temperature rearrangement of an N(4)-substituted triazole to the N(1) analogue. Chemistry – An Asian Journal.
- Wang, X.-j., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters.
Sources
Detailed experimental protocol for 1-Benzhydryl-1,2,4-triazole synthesis
An In-Depth Guide to the Synthesis of 1-Benzhydryl-1,2,4-triazole
Authored by a Senior Application Scientist
This document provides a detailed, research-grade protocol for the synthesis of this compound, a valuable scaffold in medicinal chemistry and materials science. The guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices.
Introduction and Significance
The 1,2,4-triazole moiety is a cornerstone in the development of therapeutic agents, known for a wide spectrum of biological activities including antifungal, antimicrobial, and anticancer properties.[1][2] The introduction of a benzhydryl group (a diphenylmethyl group) onto the triazole ring can significantly enhance lipophilicity and introduce specific steric and electronic properties, which are often crucial for modulating a compound's interaction with biological targets. The synthesis of this compound is a foundational step for creating libraries of more complex derivatives for drug discovery programs.
This guide focuses on the most common and reliable method for its synthesis: the direct N-alkylation of 1,2,4-triazole with benzhydryl bromide. We will delve into the mechanistic details, regioselectivity, and the practical considerations necessary for a successful and reproducible synthesis.
Reaction Mechanism and Scientific Rationale
The synthesis proceeds via a nucleophilic substitution reaction (SN2). The nitrogen atom of the 1,2,4-triazole ring acts as a nucleophile, attacking the electrophilic carbon of the benzhydryl bromide and displacing the bromide leaving group.
Causality Behind Experimental Choices:
-
Base: 1,2,4-Triazole is weakly acidic (pKa ≈ 10). A base is required to deprotonate the N-H proton, forming the more nucleophilic triazolide anion. A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is ideal. The use of DBU has been shown to provide high yields for 1-substituted-1,2,4-triazoles.[3]
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is chosen. These solvents can dissolve the ionic intermediates and reagents but do not participate in hydrogen bonding, which would otherwise solvate and deactivate the nucleophile. DMF is particularly effective for this type of reaction.[4]
-
Regioselectivity: The 1,2,4-triazole anion has two potential sites for alkylation: the N1 and N4 positions. This results in the formation of two constitutional isomers: this compound and 4-Benzhydryl-1,2,4-triazole. The ratio of these products is influenced by factors like the solvent, counter-ion, and the steric bulk of the alkylating agent.[3] Typically, the N1-substituted isomer is the major product in these reactions.[3] The protocol below includes purification steps to isolate the desired N1 isomer.
Health and Safety Precautions
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
1,2,4-Triazole: Harmful if swallowed and causes serious eye irritation. Avoid breathing dust.[5]
-
Benzhydryl Bromide: Corrosive. Causes severe skin burns and eye damage. It is also a lachrymator (induces tearing). Handle with extreme care in a fume hood.[6]
-
N,N-Dimethylformamide (DMF): A skin and eye irritant. It is also a suspected teratogen. Avoid inhalation and skin contact.
-
Potassium Carbonate (K₂CO₃): Causes skin and serious eye irritation. Avoid creating dust.
For detailed information, always consult the latest Safety Data Sheets (SDS) for each chemical before use.[5][6][7]
Experimental Protocol: N-Alkylation of 1,2,4-Triazole
This protocol details the synthesis of this compound with subsequent purification to isolate the target compound.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mmol) | Mass/Volume | Role |
| 1,2,4-Triazole | 69.07 | 10.0 | 0.69 g | Nucleophile |
| Benzhydryl Bromide | 247.13 | 10.0 | 2.47 g | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | 138.21 | 15.0 | 2.07 g | Base |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 20 mL | Solvent |
| Ethyl Acetate | - | - | ~150 mL | Extraction Solvent |
| Deionized Water | - | - | ~150 mL | Quenching/Washing |
| Brine (Saturated NaCl) | - | - | ~50 mL | Washing |
| Anhydrous Sodium Sulfate | - | - | As needed | Drying Agent |
| Silica Gel (for chromatography) | - | - | As needed | Stationary Phase |
| Hexane/Ethyl Acetate mixture | - | - | As needed | Mobile Phase |
Experimental Workflow Diagram
Sources
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 5. carlroth.com [carlroth.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
Analysis of 1-Benzhydryl-1,2,4-triazole: A Guide to HPLC and GC-MS Methods
An Application Note and Protocol for Researchers
Abstract
1-Benzhydryl-1,2,4-triazole is a heterocyclic compound featuring a triazole core substituted with a bulky benzhydryl group. As with many triazole derivatives, which are prevalent in pharmaceuticals and agrochemicals, robust and reliable analytical methods are essential for its quantification and identification in various matrices, from synthesis reaction monitoring to quality control and metabolic studies.[1][2] This document provides detailed application notes and protocols for the analysis of this compound using two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind method parameter selection is discussed to provide a framework for adaptation and troubleshooting.
The nonpolar benzhydryl moiety coupled with the polar triazole ring gives the molecule an intermediate polarity, making it amenable to both reversed-phase HPLC and, given its thermal stability, GC-MS. The HPLC method offers simplicity and high throughput for routine quantification, while the GC-MS method provides superior specificity and structural confirmation through mass spectral data.
Physicochemical Properties of this compound
Understanding the fundamental properties of the analyte is critical for method development. The benzhydryl group significantly influences the molecule's solubility and volatility compared to the parent 1,2,4-triazole.
| Property | Value | Source | Justification for Method Development |
| Molecular Formula | C₁₅H₁₃N₃ | PubChem[3] | Confirms molecular weight for mass spectrometry. |
| Molecular Weight | 235.29 g/mol | PubChem[3] | Used for preparing standard solutions of known molarity. |
| Boiling Point | 417.6°C at 760 mmHg | ECHEMI[4] | Indicates the compound is sufficiently volatile for GC analysis, though a high-temperature program is required. |
| Density | 1.12 g/cm³ | ECHEMI[4] | General physical property. |
| Flash Point | 206.4°C | ECHEMI[4] | Important for safety considerations during handling and analysis. |
| Solubility | No data available | - | The parent 1,2,4-triazole is soluble in polar solvents like water and ethanol.[5][6] The large, nonpolar benzhydryl group will drastically reduce aqueous solubility and increase solubility in organic solvents like acetonitrile, methanol, and dichloromethane, guiding solvent selection for sample and mobile phase preparation. |
Part 1: Reversed-Phase HPLC Method for Quantification
Principle and Method Rationale
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the premier technique for the routine analysis of this compound. The method's causality is based on the following principles:
-
Stationary Phase Selection : A C18 (octadecylsilane) column is selected as the stationary phase. The nonpolar nature of the C18 alkyl chains will have a strong hydrophobic interaction with the nonpolar benzhydryl group of the analyte, providing effective retention.
-
Mobile Phase Composition : A mobile phase consisting of acetonitrile and water is used. Acetonitrile, the organic modifier, is a strong solvent that elutes the analyte from the C18 column. By adjusting the ratio of acetonitrile to water, the retention time can be precisely controlled. A higher concentration of acetonitrile will lead to faster elution.
-
Detection : The presence of two phenyl rings in the benzhydryl group results in strong UV absorbance. A UV detector set at a wavelength around 220-260 nm, where phenyl groups absorb strongly, will provide high sensitivity for quantification.
Experimental Protocol: HPLC-UV
1. Materials and Reagents
-
Reference Standard: this compound (≥98% purity)
-
Solvents: HPLC-grade acetonitrile, HPLC-grade water
-
Filtration: 0.45 µm syringe filters (PTFE or nylon)
2. Instrumentation
-
HPLC System: A system equipped with a binary pump, autosampler, column oven, and UV-Vis detector.
-
Analytical Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data Acquisition: Chromatography data station (CDS) software.
3. Preparation of Solutions
-
Mobile Phase : Prepare the mobile phase by mixing acetonitrile and water in a 70:30 (v/v) ratio. Degas the solution for 15 minutes using sonication or vacuum filtration before use.
-
Standard Stock Solution (1 mg/mL) : Accurately weigh 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.
-
Working Standard Solutions : Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
4. Sample Preparation
-
Dissolve the sample containing this compound in acetonitrile to achieve a concentration within the calibration range.
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial. For complex matrices like plasma, a protein precipitation step with cold acetonitrile (2:1 acetonitrile to plasma) followed by centrifugation is recommended.[7]
5. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | 10 minutes |
6. System Suitability and Validation
-
System Suitability : Before analysis, inject a working standard (e.g., 25 µg/mL) five times. The relative standard deviation (RSD) for the peak area and retention time should be ≤2.0%. The theoretical plates should be >2000 and the tailing factor should be between 0.9 and 1.5.
-
Calibration : Inject the working standard solutions in ascending order of concentration to construct a calibration curve. The correlation coefficient (r²) should be ≥0.999.
HPLC Workflow Diagram
Caption: A typical experimental workflow for the HPLC-UV analysis of this compound.
Part 2: GC-MS Method for Identification and Confirmation
Principle and Method Rationale
Gas Chromatography-Mass Spectrometry (GC-MS) serves as an excellent confirmatory method, providing high selectivity and structural information. The rationale for this approach is as follows:
-
Analyte Volatility : With a boiling point of 417.6°C, this compound is sufficiently volatile for GC analysis, provided a suitable temperature program is used to facilitate its elution from the column without thermal degradation.[4]
-
Stationary Phase Selection : A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is ideal. This phase separates compounds primarily based on their boiling points and provides good peak shape for a wide range of analytes.
-
Ionization and Detection : Electron Ionization (EI) at a standard energy of 70 eV is used to generate reproducible fragmentation patterns. The resulting mass spectrum acts as a "fingerprint" for this compound, allowing for unambiguous identification. The molecular ion (M⁺) and characteristic fragment ions can be monitored for enhanced selectivity and sensitivity.
Experimental Protocol: GC-MS
1. Materials and Reagents
-
Reference Standard: this compound (≥98% purity)
-
Solvents: GC-grade or ACS-grade acetone or ethyl acetate.
-
Gases: Helium (carrier gas, 99.999% purity)
2. Instrumentation
-
GC-MS System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and coupled to a mass spectrometer (quadrupole or ion trap).
-
Analytical Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Data Acquisition: Mass spectrometry data system.
3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL) : Accurately weigh 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with ethyl acetate.
-
Working Standard Solutions : Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the stock solution with ethyl acetate.
4. Sample Preparation
-
Dissolve the sample in ethyl acetate to achieve a concentration within the calibration range.
-
Vortex thoroughly. If particulates are present, centrifuge and transfer the supernatant to a GC vial, or filter through a 0.45 µm PTFE syringe filter.
5. GC-MS Conditions
| Parameter | Condition |
| Injector Temperature | 280°C |
| Injection Mode | Splitless (1 minute purge delay) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial 150°C, hold for 1 min. Ramp at 20°C/min to 300°C, hold for 5 min. |
| Transfer Line Temp | 290°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 400 amu |
6. Data Analysis
-
Identification : Confirm the identity of the analyte by comparing its retention time and the acquired mass spectrum with that of a pure standard. The molecular ion (M⁺) should be present at m/z 235, along with characteristic fragments (e.g., the benzhydryl cation at m/z 167).
-
Quantification : For quantification, use the peak area of a characteristic, abundant ion (e.g., m/z 167 or 235) from the extracted ion chromatogram (EIC) to build a calibration curve.
GC-MS Workflow Diagram
Caption: A generalized workflow for the confirmatory analysis of this compound by GC-MS.
Method Comparison
| Feature | HPLC-UV Method | GC-MS Method |
| Principle | Liquid-phase separation based on polarity | Gas-phase separation based on volatility |
| Primary Use | Routine quantification, purity analysis | Confirmatory identity testing, structural elucidation |
| Selectivity | Moderate; based on retention time and UV spectrum | Very High; based on retention time and mass spectrum |
| Sample Throughput | High (short run times) | Moderate (longer run times due to oven programming) |
| Instrumentation Cost | Lower | Higher |
| Sample Matrix Suitability | Excellent for a wide range of matrices, including biological fluids with sample prep | Best for clean samples; non-volatile matrix components can contaminate the system |
| Thermal Stability | Not required | Analyte must be thermally stable and volatile |
Conclusion
This application note provides two robust, self-validating protocols for the analysis of this compound. The RP-HPLC method is a rapid and reliable choice for quantification in quality control and research settings, leveraging the analyte's hydrophobic character and UV absorbance. For unambiguous confirmation and analysis in complex mixtures, the GC-MS method offers unparalleled selectivity and structural information based on the analyte's unique mass spectral fingerprint. The choice between these methods should be guided by the specific analytical objective, whether it be routine quantification or definitive identification.
References
-
Murti, Y., & Pathak, D. (n.d.). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. International Journal of ChemTech Research. Available at: [Link]
-
Faramarzi, S., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry. Available at: [Link]
-
Al-Azzawi, N. A. R., Aowda, S. A., & Atiyah, A. J. (2018). Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol. International Journal of Pharmaceutical Quality Assurance. Available at: [Link]
-
Al-Amiery, A. A. H., et al. (2024). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Al-Nahrain Journal of Science. Available at: [Link]
-
HELIX Chromatography. (2017-2026). HPLC Methods for analysis of 1,2,4-triazole. Available at: [Link]
-
Solubility of Things. (n.d.). 1,2,4-Triazole. Available at: [Link]
-
G, A. J., et al. (2024). Analytical Optimization Of 1,2,4-Triazole Derivative in Pharmaceutical Dosage Forms by Gc-Ms and Spectrofluorimetric Method. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
SIELC. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Available at: [Link]
-
Wikipedia. (n.d.). 1,2,4-Triazole. Available at: [Link]
-
Ali, R. A., Amer, Z., & Al-Tamimi, E. O. (n.d.). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. PharmaInfo. Available at: [Link]
-
Hotsulia, O., et al. (2020). IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS' BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS. Journal of Chemistry and Technologies. Available at: [Link]
-
ChemBK. (n.d.). 1,2,4-Triazole. Available at: [Link]
-
PubChem. (n.d.). 5-benzhydryl-1H-1,2,4-triazole. National Center for Biotechnology Information. Available at: [Link]
-
Blondel, A., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A. Available at: [Link]
Sources
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- 3. 5-benzhydryl-1H-1,2,4-triazole | C15H13N3 | CID 154016562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 1,2,4-Triazole [chembk.com]
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Applications of the 1-Benzhydryl-1,2,4-triazole Scaffold in Medicinal Chemistry: Application Notes and Protocols
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,2,4-triazole ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful therapeutic agents.[1][2] Its metabolic stability, capacity for hydrogen bonding, and utility as a bioisostere for amide and ester groups grant it favorable pharmacokinetic and pharmacodynamic properties.[2][3] When functionalized with a benzhydryl (diphenylmethyl) moiety, the resulting scaffold gains significant lipophilicity and steric bulk, properties that can be strategically exploited to enhance binding affinity and modulate biological activity. This guide provides a detailed exploration of the synthesis, therapeutic applications, and biological evaluation of 1-Benzhydryl-1,2,4-triazole derivatives for researchers, scientists, and drug development professionals. We will delve into field-proven protocols for antifungal, anticancer, and anticonvulsant screening, underpinned by a rationale for each experimental choice.
The this compound Scaffold: A Synthesis Overview
The introduction of the benzhydryl group onto the 1,2,4-triazole nucleus is a critical step in creating this class of compounds. The most common synthetic route involves the N-alkylation of the 1,2,4-triazole ring with a benzhydryl halide.
Protocol 1: General Synthesis of this compound
This protocol describes a general method for the N-alkylation of 1,2,4-triazole using benzhydryl bromide.
Rationale: This is a standard nucleophilic substitution reaction. 1,2,4-Triazole acts as the nucleophile. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the triazole ring, forming the highly nucleophilic triazolide anion. Anhydrous acetonitrile is an excellent polar aprotic solvent for this type of reaction, as it readily dissolves the reactants without interfering with the reaction mechanism.
Materials:
-
1,2,4-triazole
-
Benzhydryl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous acetonitrile (ACN)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply with manifold
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: Add 1,2,4-triazole (1.0 eq) to a dry round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to dissolve the triazole.
-
Deprotonation: Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C (ice bath). Allow the mixture to stir for 30 minutes at this temperature. Caution: NaH reacts violently with water and is flammable. Handle with extreme care.
-
Alkylation: Dissolve benzhydryl bromide (1.0 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure this compound.
Caption: General workflow for the synthesis of this compound.
Therapeutic Applications and Evaluation Protocols
The benzhydryl-triazole scaffold has been explored for a variety of therapeutic applications, primarily leveraging the known biological activities of the 1,2,4-triazole core.[4][5]
Antifungal Activity
The 1,2,4-triazole nucleus is a hallmark of many leading antifungal drugs, such as fluconazole and itraconazole.[2][6]
Mechanism of Action: Triazole antifungals function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[2] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The nitrogen atom at the 4-position of the triazole ring coordinates to the heme iron atom in the enzyme's active site, while the rest of the molecule engages in other interactions. The bulky, lipophilic benzhydryl group can enhance this binding through hydrophobic interactions within the active site pocket, potentially increasing potency.[7]
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a test compound against fungal strains, following CLSI guidelines.
Rationale: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. It allows for the efficient testing of multiple compounds and concentrations simultaneously.
Materials:
-
Test compound (e.g., this compound derivative)
-
Dimethyl sulfoxide (DMSO)
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Standard antifungal drug (e.g., Fluconazole)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the test compound in RPMI-1640 medium directly in the 96-well plate to achieve a range of desired concentrations. Also, prepare dilutions for the standard drug.
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Prepare a suspension in sterile saline, and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.
-
Inoculation: Add the prepared fungal inoculum to each well containing the diluted compounds.
-
Controls: Include a growth control well (medium + inoculum, no drug) and a sterility control well (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by using a plate reader.
Data Presentation:
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Derivative A | Candida albicans | 8 | [8] |
| Derivative B | Candida albicans | 4 | [8] |
| Fluconazole | Candida albicans | 0.5 | [6] |
| Derivative A | Cryptococcus neoformans | 16 | [8] |
| Derivative B | Cryptococcus neoformans | 8 | [8] |
| Fluconazole | Cryptococcus neoformans | 2 | [6] |
| Note: Data is representative and based on activities of related triazole compounds. |
Anticancer Activity
Derivatives of 1,2,4-triazole have shown significant promise as anticancer agents, with some acting as aromatase inhibitors (e.g., Letrozole, Anastrozole) and others as tubulin polymerization inhibitors.[2][9][10]
Potential Mechanism of Action: The benzhydryl group is a key feature in some tubulin polymerization inhibitors. It can fit into the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[10]
Caption: Inhibition of tubulin polymerization leading to apoptosis.
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast, A549 lung, Hela cervical)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours in the CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Derivative 7d | Hela | <12 | [9] |
| Derivative 7e | Hela | <12 | [9] |
| Doxorubicin | Hela | ~1 | [11] |
| Derivative 7d | MCF-7 | >50 | [9] |
| Derivative 7e | MCF-7 | >50 | [9] |
| Doxorubicin | MCF-7 | ~0.8 | [11] |
| Note: Data is representative and based on activities of related 1,2,4-triazole propan-1-one derivatives.[9] |
Anticonvulsant Activity
The 1,2,4-triazole scaffold is present in established drugs like Triazolam and Alprazolam, and many derivatives are being actively investigated for anticonvulsant properties.[12]
Potential Mechanism of Action: The anticonvulsant activity of triazole derivatives may involve several mechanisms, including modulation of GABAergic neurotransmission.[4][13] Some compounds may also exhibit antioxidant and reactive oxygen species (ROS) scavenging activity, which is relevant in models of pharmacoresistant epilepsy.[14]
Protocol 4: In Vivo Anticonvulsant Screening (6 Hz Psychomotor Seizure Model)
This model is used to identify agents that may be effective against pharmacoresistant partial seizures.
Rationale: The 6 Hz seizure test in mice is a well-established preclinical model that is considered more resistant to standard antiepileptic drugs than other models like maximal electroshock (MES). It is therefore valuable for identifying compounds with novel mechanisms of action or efficacy against drug-resistant forms of epilepsy.[14]
Materials:
-
Male Swiss mice (20-25 g)
-
Test compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Corneal electrode stimulator
-
Saline solution
-
Standard anticonvulsant drug (e.g., Valproic acid)
Procedure:
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) at various doses to different groups of mice. A control group receives only the vehicle.
-
Pre-treatment Time: Test the mice at different time points after administration (e.g., 15, 30, 60, 120 minutes) to determine the time of peak effect.
-
Seizure Induction: Apply a constant current stimulation (e.g., 32 mA, 6 Hz, 0.2 ms pulse width, for 3 seconds) through corneal electrodes pre-moistened with saline.
-
Observation: Immediately after stimulation, place the mouse in an observation cage and observe for the presence or absence of a seizure. The endpoint is protection from the seizure, characterized by the mouse resuming normal exploratory behavior. Seizures are characterized by a period of stun followed by stereotyped motor behaviors like forelimb clonus and twitching of the vibrissae.
-
Data Analysis: The anticonvulsant activity is expressed as the percentage of animals protected from seizures in each group. Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals from seizures, using probit analysis.
Data Presentation:
| Compound | Time of Peak Effect (min) | ED₅₀ (mg/kg) | Reference |
| TP-10 | 30 | 61.1 - 169.7 | [14] |
| TP-315 | 30 | 59.7 - 136.2 | [14] |
| TP-427 | 15 | 40.9 - 64.9 | [14] |
| Valproic Acid | 30 | ~200 | [14] |
| Note: Data is representative and based on activities of related 4,5-disubstituted-1,2,4-triazole-3-thione derivatives.[14] |
Structure-Activity Relationship (SAR) Insights
Based on the broader literature for 1,2,4-triazole derivatives, a hypothetical SAR can be constructed for the this compound scaffold.
Caption: Key SAR features of the this compound scaffold.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The combination of the versatile 1,2,4-triazole core with the bulky, lipophilic benzhydryl group provides a unique chemical space for exploration. The protocols detailed herein offer robust and validated methods for synthesizing and evaluating these compounds across key therapeutic areas, including mycology, oncology, and neurology.
Future research should focus on creating libraries of derivatives with substitutions on both the phenyl rings of the benzhydryl moiety and the carbon atoms of the triazole ring. This will allow for a more detailed elucidation of the structure-activity relationship and the optimization of potency, selectivity, and pharmacokinetic properties.
References
- Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. (2025). Research Results in Pharmacology.
- Al-Ostath, A., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Journal of the Iranian Chemical Society.
- Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES Publishing.
-
Ouyang, X., et al. (2005). Synthesis and Structure-Activity Relationships of 1,2,4-triazoles as a Novel Class of Potent Tubulin Polymerization Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). NeuroQuantology.
- Ben-Abdallah, M., et al. (2021).
-
1,2,4-Triazole Derivatives as Potential Scaffold for Anticonvulsant Activity. (n.d.). Bentham Science. [Link]
-
Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). Molecules. [Link]
-
Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (2020). Bioorganic Chemistry. [Link]
- Antifungal Properties of 1,2,4-Triazoles. (n.d.). ISRES Publishing.
- A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research.
- Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (2025). Research Results in Pharmacology.
- Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). Social Pharmacy in Health Care.
-
Jaroszewski, M., et al. (2020). 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. Pharmacological Reports. [Link]
-
Kamboj, V. K., et al. (2015). 1,2,4-triazole derivatives as potential scaffold for anticonvulsant activity. Central Nervous System Agents in Medicinal Chemistry. [Link]
- Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications. (2022). Chemistry & Biodiversity.
-
An insight on medicinal attributes of 1,2,4-triazoles. (2021). European Journal of Medicinal Chemistry. [Link]
-
Overview on Medicinal Impacts of 1,2,4-Triazole Derivatives. (2022). ResearchGate. [Link]
-
Quantitative Structure-Activity Relationships and Molecular Docking studies of 1.2.4 triazole derivatives as antifungal activity. (2020). ResearchGate. [Link]
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Application Notes & Protocols: In Vitro Profiling of 1-Benzhydryl-1,2,4-triazole
Introduction: The Pharmacological Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a five-membered heterocyclic structure that is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its versatile physicochemical properties and its presence in a wide array of pharmacologically active compounds.[1][2][3] Derivatives of 1,2,4-triazole are known to exhibit a broad spectrum of biological activities, including antifungal, antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][4][5][6] The metabolic stability of the triazole nucleus, coupled with its ability to act as both a hydrogen bond donor and acceptor, allows for effective interaction with various biological targets, primarily enzymes.[1][2]
A primary and well-established mechanism of action for many 1,2,4-triazole derivatives, particularly in the context of antifungal activity, is the potent inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1][4] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][4] By coordinating with the heme iron atom at the active site of CYP51, the triazole ring blocks the conversion of lanosterol to ergosterol, leading to the disruption of the fungal cell membrane's integrity and function.[1][4] This mechanism is the basis for the efficacy of widely used antifungal drugs like fluconazole and itraconazole.
Given the established role of the 1,2,4-triazole scaffold as a cytochrome P450 inhibitor, any novel derivative, such as 1-Benzhydryl-1,2,4-triazole, warrants a thorough in vitro evaluation of two key properties: its potential antifungal efficacy and its broader inhibitory profile against major human drug-metabolizing CYP450 enzymes. The latter is a critical step in early drug development to assess the potential for drug-drug interactions (DDIs), which can lead to adverse effects or altered therapeutic outcomes.[7][8][9]
These application notes provide detailed protocols for the initial in vitro characterization of this compound, focusing on these two fundamental assays.
Part 1: Antifungal Susceptibility Testing
The objective of this protocol is to determine the Minimum Inhibitory Concentration (MIC) of this compound against pathogenic fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The broth microdilution method is a standardized and widely accepted assay for this purpose.
Scientific Rationale
This assay quantifies the antifungal potency of the test compound. By serially diluting the compound, we can identify the specific concentration at which fungal growth is inhibited. This provides a quantitative measure of the compound's efficacy and allows for comparison with standard antifungal drugs. The choice of fungal strains, such as Candida albicans or Cryptococcus neoformans, is based on their clinical relevance.
Experimental Workflow: Antifungal MIC Assay
Caption: Workflow for determining the IC50 value in a CYP inhibition assay.
Detailed Protocol: CYP Inhibition Assay using Human Liver Microsomes
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
CYP isoform-specific probe substrates and their corresponding metabolites (see table below)
-
Known CYP inhibitors (positive controls)
-
Acetonitrile (ACN), ice-cold, with an internal standard for LC-MS/MS analysis
-
96-well plates and incubator/shaker (37°C)
-
LC-MS/MS system
CYP Isoforms and Probe Substrates:
| CYP Isoform | Probe Substrate | Metabolite Measured |
| CYP1A2 | Phenacetin | Acetaminophen |
| CYP2C9 | Diclofenac | 4'-Hydroxydiclofenac |
| CYP2D6 | Dextromethorphan | Dextrorphan |
| CYP3A4 | Midazolam | 1'-Hydroxymidazolam |
Procedure:
-
Reagent Preparation:
-
Prepare a range of concentrations of this compound in buffer (e.g., 0.1 to 100 µM).
-
Prepare working solutions of probe substrates and positive control inhibitors in buffer.
-
Thaw HLM on ice and dilute to the desired concentration (e.g., 0.2-0.5 mg/mL) in cold phosphate buffer.
-
-
Incubation Setup:
-
In a 96-well plate, combine the diluted HLM, phosphate buffer, and varying concentrations of this compound (or positive control inhibitor, or vehicle for 100% activity control).
-
Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
-
Reaction Initiation:
-
Add the CYP probe substrate to each well to start the reaction.
-
Immediately after, add the NADPH regenerating system to initiate metabolism. The final incubation volume is typically 200 µL.
-
-
Reaction Incubation:
-
Incubate the plate at 37°C with shaking for a predetermined time (e.g., 15 minutes). The time should be within the linear range of metabolite formation, determined in preliminary experiments.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile containing an internal standard. The ACN precipitates the microsomal proteins.
-
-
Sample Processing:
-
Seal the plate and centrifuge at high speed (e.g., 4000 x g for 15 minutes) to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method. [7]The amount of metabolite is quantified by comparing its peak area to that of the internal standard.
-
-
Data Analysis and IC50 Calculation:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity. [9]
-
Data Presentation
| Compound | CYP Isoform | IC50 (µM) |
| This compound | CYP1A2 | Result |
| This compound | CYP2C9 | Result |
| This compound | CYP2D6 | Result |
| This compound | CYP3A4 | Result |
| Ketoconazole (Control) | CYP3A4 | Result |
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of novel 1,2,4-triazole derivatives like this compound. By systematically evaluating both the desired pharmacological activity (antifungal efficacy) and potential safety liabilities (CYP450 inhibition), researchers can make informed decisions in the early stages of the drug discovery and development process. The quantitative data generated from these assays are essential for establishing structure-activity relationships and prioritizing lead candidates for further investigation.
References
-
AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]
-
Springer Protocols. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. [Link]
-
LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]
-
Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
-
Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis and Evaluation of Antifungal and Anti-Oxidant Activities of Novel 1, 2, 4-Triazole Derivatives. [Link]
-
PMC - PubMed Central. An insight on medicinal attributes of 1,2,4-triazoles. [Link]
-
PMC - PubMed Central. Novel 1, 2, 4-Triazoles as Antifungal Agents. [Link]
-
Frontiers in Chemistry. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. [Link]
-
Bohrium. Design, synthesis, and antifungal activities of novel 1, 2, 4-triazole derivatives. [Link]
-
Journal of Pharmaceutical Negative Results. Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. [Link]
-
Springer Professional. Overview on Medicinal Impacts of 1,2,4-Triazole Derivatives. [Link]
-
International Journal of Trend in Scientific Research and Development. A Comprehensive review on 1, 2,4 Triazole. [Link]
-
Zaporizhzhia State Medical University. Biological features of new 1,2,4-triazole derivatives (a literature review). [Link]
-
PubMed. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. [Link]
-
ResearchGate. Chemistry of 1, 2, 4-Triazole: A Review Article. [Link]
-
ResearchGate. (PDF) 1,2,4-triazoles: Synthetic strategies and pharmacological. [Link]
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Application Notes and Protocols for the Development of Cell-Based Assays for 1-Benzhydryl-1,2,4-triazole
Introduction: A Strategic Framework for Characterizing Novel Triazole Compounds
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1] 1-Benzhydryl-1,2,4-triazole is a compound of interest stemming from this versatile class. However, without a predefined biological target, a systematic and tiered approach is required to elucidate its mechanism of action and develop robust cell-based assays.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically characterize the cellular effects of this compound. We will move from broad phenotypic screening to identify a biological response, to more focused secondary assays to understand the underlying mechanism, and finally, we will present a hypothetical case study for developing a target-specific reporter assay. This strategy ensures a logical progression of discovery and the development of meaningful, reproducible assays.[2][3]
Tier 1: Foundational Screening for Bioactivity
The initial goal is to determine if this compound exhibits any cytotoxic or anti-proliferative effects and to identify a therapeutically relevant concentration range.
Primary Assay: Cell Viability and Cytotoxicity Profiling
The first step is to assess the compound's effect on cell viability across a panel of diverse cell lines. This will reveal if the compound has a general cytotoxic effect or if it is selective for certain cell types (e.g., cancer cells vs. normal fibroblasts). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of living cells.[4][5][6]
Caption: Workflow for MTT-based cytotoxicity screening.
This protocol is designed for a 96-well plate format.
Materials:
-
This compound
-
Selected cell lines (e.g., HeLa, A549, MCF-7, and a non-cancerous line like HEK293)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in culture medium. A typical starting range is 100 µM down to 0.1 µM.
-
Include a "vehicle control" (e.g., DMSO at the highest concentration used) and a "medium only" blank.
-
Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. Purple formazan crystals should become visible in viable cells.
-
-
Solubilization and Measurement:
The half-maximal inhibitory concentration (IC₅₀) should be calculated for each cell line using non-linear regression analysis.
| Cell Line | Tissue of Origin | IC₅₀ (µM) of this compound |
| HeLa | Cervical Cancer | Example: 15.2 |
| A549 | Lung Cancer | Example: 22.8 |
| MCF-7 | Breast Cancer | Example: 12.5 |
| HEK293 | Embryonic Kidney | Example: >100 |
Tier 2: Elucidating the Phenotypic Mechanism
If the primary screen reveals significant anti-proliferative activity, the next step is to investigate the underlying cellular mechanism. Common mechanisms include cell cycle arrest or the induction of apoptosis (programmed cell death).
Secondary Assay: Cell Cycle Analysis
This assay determines if the compound halts cell division at a specific phase of the cell cycle (G0/G1, S, or G2/M). Flow cytometry with propidium iodide (PI) staining is the gold standard for this analysis, as PI stoichiometrically binds to DNA, allowing for the quantification of DNA content per cell.[8][9]
Caption: Workflow for cell cycle analysis by flow cytometry.
Materials:
-
Cells treated with this compound (at IC₅₀ concentration) and vehicle control.
-
PBS
-
70% Ethanol (ice-cold)
-
PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
Procedure:
-
Cell Preparation:
-
Seed cells in 6-well plates and treat with the compound for 24 hours.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 2 hours or overnight at -20°C.[9]
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the pellet once with PBS.
-
Resuspend the cells in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer. Use a linear scale for the DNA content channel.
-
Gate out doublets and debris.
-
Analyze the resulting histograms to quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Secondary Assay: Apoptosis Detection
This assay determines if the compound induces programmed cell death. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Co-staining with PI helps differentiate early apoptotic (Annexin V positive, PI negative) from late apoptotic/necrotic cells (Annexin V positive, PI positive).[10][11]
Caption: Workflow for apoptosis detection with Annexin V/PI.
Materials:
-
Cells treated with this compound and vehicle control.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)
-
Cold PBS
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating cells with the compound at the desired concentration and time (e.g., 24 hours).
-
Harvest both floating and adherent cells.
-
Wash cells twice with cold PBS.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour for best results.
-
The results will allow for the quantification of four populations:
-
Live cells (Annexin V-, PI-)
-
Early apoptotic cells (Annexin V+, PI-)
-
Late apoptotic/necrotic cells (Annexin V+, PI+)
-
Necrotic cells (Annexin V-, PI+)
-
-
Tier 3: Mechanistic and Target-Specific Assays
Phenotypic screening points to what a compound does; the next stage is to understand how. This often involves identifying the specific molecular target or pathway modulated by the compound.
Bridging to a Specific Target
Once a consistent phenotype is observed (e.g., apoptosis), strategies for target deconvolution can be employed. These are advanced techniques that aim to identify the direct binding partner of the small molecule.[12] Methods include:
-
Affinity Chromatography: Immobilizing the compound on a resin to pull down its binding partners from cell lysates.[13]
-
Expression Cloning or Genetic Screens: Using techniques like CRISPR to identify genes that, when knocked out, confer resistance to the compound.[14][15]
-
Protein Microarrays: Screening the compound against a large array of purified proteins to identify direct binding interactions.[13]
Hypothetical Case Study: Developing a Reporter Gene Assay
Let's hypothesize that phenotypic screening and initial mechanistic studies suggest that this compound induces apoptosis in cancer cells by inhibiting the pro-survival NF-κB signaling pathway. To confirm and quantify this, a luciferase-based reporter gene assay is an excellent choice.[16][17][18]
In this assay, cells are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with NF-κB response elements. If the NF-κB pathway is active, transcription factors will bind to these elements and drive luciferase expression. An inhibitor of the pathway will reduce luciferase expression, leading to a decrease in the luminescent signal.
Caption: Hypothetical inhibition of the NF-κB pathway.
Materials:
-
HEK293 cells (or other easily transfectable line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
This compound
-
TNF-α (or other NF-κB stimulus)
-
Dual-Luciferase® Reporter Assay System
-
Opaque, white 96-well plates
Procedure:
-
Transfection:
-
Seed HEK293 cells in a 96-well plate.
-
Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid according to the transfection reagent manufacturer's protocol.
-
Incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the transfected cells with serial dilutions of this compound for 1 hour.
-
Stimulate the cells with an EC₈₀ concentration of TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway.
-
Include controls: unstimulated, stimulated (vehicle only), and a known NF-κB inhibitor.
-
Incubate for 6-8 hours.
-
-
Lysis and Measurement:
-
Remove the medium and lyse the cells using the passive lysis buffer provided in the kit.
-
Following the kit's instructions, add the Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity (the NF-κB-driven signal).
-
Add the Stop & Glo® Reagent to quench the firefly signal and simultaneously measure the Renilla luciferase activity (the normalization control).
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal by dividing it by the Renilla luciferase signal for each well.
-
Calculate the percent inhibition relative to the stimulated vehicle control.
-
Determine the IC₅₀ of the compound for NF-κB pathway inhibition.
-
Essential Assay Validation
For any developed assay to be trustworthy, it must be validated. Key parameters ensure the assay is robust, reproducible, and suitable for its intended purpose.[19][20]
| Validation Parameter | Description | Acceptance Criteria (for HTS) |
| Z'-factor | A measure of statistical effect size; it reflects the separation between positive and negative controls. | Z' > 0.5 |
| Signal-to-Background (S/B) | The ratio of the signal from a positive control to the signal from a negative (background) control. | S/B > 3 (assay dependent) |
| Precision (CV) | The variation in measurements taken on the same sample (intra-assay) or on different days (inter-assay). | Coefficient of Variation (CV) < 20% |
| Linearity & Range | The range over which the assay signal is directly proportional to the analyte concentration or effect. | R² > 0.95 for the linear range |
| Robustness | The capacity of an assay to remain unaffected by small, deliberate variations in method parameters. | Consistent results with minor changes |
References
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- 3. bioivt.com [bioivt.com]
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- 5. clyte.tech [clyte.tech]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 13. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. Bioluminescent Reporters | Reporter Gene Applications | An Introduction to Reporter Genes [worldwide.promega.com]
- 18. Reporter Gene Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. marinbio.com [marinbio.com]
The 1-Benzhydryl-1,2,4-triazole Scaffold: A Privileged Motif in Modern Drug Design
Introduction: The Convergence of Two Potent Pharmacophores
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of therapeutic efficacy, metabolic stability, and synthetic accessibility is perpetual. The 1,2,4-triazole ring stands as a testament to a "privileged scaffold," a five-membered heterocyclic core bearing three nitrogen atoms that is a cornerstone in a multitude of clinically successful drugs.[1][2] Its unique electronic properties, capacity for hydrogen bonding, and metabolic robustness have rendered it a versatile building block for developing agents with a wide spectrum of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[3][4][5]
Parallelly, the benzhydryl moiety, characterized by a diphenylmethyl group, is a recognized pharmacophore found in numerous centrally acting antihistaminic and neuroactive drugs.[2] The lipophilic nature and steric bulk of the benzhydryl group can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing its ability to cross biological membranes and interact with hydrophobic pockets of target proteins.
This application note delves into the strategic amalgamation of these two powerful pharmacophores: the 1-Benzhydryl-1,2,4-triazole scaffold. We will explore the rationale behind its design, detail synthetic protocols for its derivatives, and provide insights into its burgeoning applications in contemporary drug discovery, with a focus on oncology and infectious diseases.
The Rationale for the this compound Scaffold: A Synergistic Alliance
The deliberate incorporation of a benzhydryl group at the N1 position of the 1,2,4-triazole ring is a strategic design choice aimed at leveraging the synergistic contributions of both moieties.
Key Advantages:
-
Enhanced Lipophilicity: The two phenyl rings of the benzhydryl group significantly increase the lipophilicity of the molecule. This can improve oral bioavailability and facilitate penetration of the blood-brain barrier, a crucial attribute for drugs targeting the central nervous system.
-
Steric Influence on Target Binding: The bulky nature of the benzhydryl group can provide a steric anchor, promoting specific orientations within the binding site of a biological target. This can lead to enhanced potency and selectivity.
-
Modulation of Metabolic Stability: The presence of the benzhydryl group can shield the triazole ring from certain metabolic enzymes, potentially increasing the drug's half-life.
-
Versatile Synthetic Handle: The synthesis of this compound derivatives is readily achievable through established synthetic methodologies, allowing for the facile introduction of diverse substituents to explore structure-activity relationships (SAR).
Synthetic Strategies and Protocols
The synthesis of this compound derivatives can be accomplished through several reliable synthetic routes. A common and effective method involves the N-alkylation of a pre-formed 1,2,4-triazole ring with a benzhydryl halide.
Protocol 1: General Procedure for the Synthesis of this compound
This protocol outlines the direct N-alkylation of 1,2,4-triazole with benzhydryl bromide.
Materials:
-
1,2,4-Triazole
-
Benzhydryl bromide
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 1,2,4-triazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stirring: Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium salt of the triazole.
-
Addition of Benzhydryl Bromide: Slowly add a solution of benzhydryl bromide (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Reaction Progression: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Causality Behind Experimental Choices:
-
Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the triazole ring, facilitating the subsequent alkylation. Potassium carbonate can be used as a milder alternative.
-
Solvent: Anhydrous polar aprotic solvents like DMF or ACN are used to dissolve the reactants and facilitate the SN2 reaction.
-
Inert Atmosphere: An inert atmosphere is crucial when using sodium hydride to prevent its reaction with atmospheric moisture.
Applications in Drug Design and Discovery
The this compound scaffold has shown considerable promise in several therapeutic areas, most notably in the development of novel anticancer and antifungal agents.
Anticancer Applications
Derivatives of the 1,2,4-triazole scaffold have demonstrated significant antiproliferative activity against a range of cancer cell lines.[6][7] The introduction of the benzhydryl group can enhance this activity by promoting interactions with key oncogenic targets.
Potential Mechanisms of Action:
-
Enzyme Inhibition: 1,2,4-triazole derivatives are known to inhibit various enzymes crucial for cancer cell proliferation.[8] The benzhydryl moiety can enhance binding to the active sites of enzymes such as tyrosine kinases (e.g., EGFR), serine/threonine kinases (e.g., BRAF), and tubulin.[8][9]
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through various signaling pathways.
-
Cell Cycle Arrest: Some derivatives have been shown to cause cell cycle arrest, preventing the uncontrolled division of cancer cells.[1]
Workflow for Anticancer Evaluation:
Caption: Workflow for the development of this compound-based anticancer agents.
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol describes a standard method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, Hela, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%. Add the compound dilutions to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antifungal Applications
The 1,2,4-triazole core is a hallmark of many successful antifungal drugs, such as fluconazole and itraconazole.[10] These agents primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis.[4] The benzhydryl group can enhance the antifungal potency by promoting hydrophobic interactions within the active site of CYP51.
Signaling Pathway of Triazole Antifungals:
Caption: Mechanism of action of 1,2,4-triazole-based antifungal agents.
Quantitative Data Summary
The following table summarizes the reported anticancer activity of representative 1,2,4-triazole derivatives, highlighting the potential for potent activity within this class of compounds.
| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |
| 8c | H | H | MCF-7 | 3.6 | [8] |
| 8d | H | Cl | Hela | 9.8 | [3] |
| 10b | 4-F | - | A549 | 12.1 | [3] |
| 12d | 4-Cl | Benzylthio | MCF-7 | 1.5 | [11] |
Note: The specific compounds listed may not all contain a 1-benzhydryl group but are representative of the potent anticancer activity of the 1,2,4-triazole scaffold.
Conclusion and Future Perspectives
The this compound scaffold represents a promising avenue for the development of novel therapeutic agents. The convergence of the well-established biological activities of the 1,2,4-triazole ring with the advantageous physicochemical properties of the benzhydryl group provides a robust platform for drug design. The synthetic accessibility of this scaffold allows for extensive exploration of structure-activity relationships, paving the way for the optimization of lead compounds with enhanced potency and selectivity. Future research should focus on elucidating the precise molecular targets of these derivatives and expanding their evaluation in a broader range of disease models. The continued investigation of the this compound scaffold holds significant potential for the discovery of next-generation therapeutics to address unmet medical needs.
References
-
Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. [Link]
-
Anticancer Properties of 1,2,4-Triazoles. ISRES. [Link]
-
Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. [Link]
-
Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. ResearchGate. [Link]
-
Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. Dove Press. [Link]
-
Anticancer properties of 1,2,4-triazole derivatives (literature review). Pharmaceutical Journal of Ukraine. [Link]
-
Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central. [Link]
-
Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. ACS Publications. [Link]
-
Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Publications. [Link]
-
Benzhydryl Amines: Synthesis and Their Biological Perspective. PubMed Central. [Link]
-
Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PubMed Central. [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. [Link]
-
Benzhydryl compounds. Wikipedia. [Link]
-
Design, synthesis and antifungal activity of some new imidazole and triazole derivatives. Wiley Online Library. [Link]
-
A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]
-
Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer. PubMed. [Link]
-
Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]
-
Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. MDPI. [Link]
-
Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central. [Link]
-
Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. ResearchGate. [Link]
-
The benzhydryl group in some representative medicinal compounds. ResearchGate. [Link]
-
New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. MDPI. [Link]
-
Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. [PDF] Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 5. Current research trends of 1,2,4-triazole derivatives biological activity (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 6. sjr.isp.edu.pk [sjr.isp.edu.pk]
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- 8. researchgate.net [researchgate.net]
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- 11. Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 1-Benzhydryl-1,2-4-triazole for Biological Screening
Introduction: The 1-Benzhydryl-1,2,4-triazole Scaffold as a Privileged Structure in Medicinal Chemistry
The 1,2,4-triazole ring is a cornerstone in the development of therapeutic agents, renowned for its broad spectrum of biological activities, including antifungal, anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The inclusion of a benzhydryl moiety at the N1 position of the triazole ring often enhances lipophilicity and can facilitate crucial binding interactions with biological targets. This combination has proven to be a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The benzhydryl group, with its two phenyl rings, offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogues for biological screening.
This guide provides a comprehensive overview of the derivatization of the this compound core and detailed protocols for subsequent biological evaluation. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals to explore the chemical space around this promising scaffold.
Synthetic Pathways: From Core Scaffold to Diverse Analogs
The synthesis of a library of this compound derivatives typically follows a two-stage process: initial synthesis of the core scaffold followed by diversification through various chemical transformations.
Part 1: Synthesis of the this compound Core
The foundational step is the N-alkylation of 1,2,4-triazole with a benzhydryl halide. The N1 position of the 1,2,4-triazole is the kinetically favored site for alkylation, leading to the desired isomer as the major product.[3]
Diagram of the Core Synthesis Workflow
Caption: General workflow for the synthesis of the this compound core.
Detailed Protocol for this compound Synthesis:
Materials:
-
1,2,4-Triazole
-
Benzhydryl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1,2,4-triazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of benzhydryl bromide (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure this compound.
Part 2: Derivatization Strategies
With the core scaffold in hand, the next phase involves introducing chemical diversity. This can be achieved by modifying the benzhydryl moiety or by functionalizing the triazole ring itself, if a suitable handle is present.
Strategy A: Functionalization of the Benzhydryl Phenyl Rings
Electrophilic aromatic substitution reactions can be employed to introduce various functional groups onto the phenyl rings of the benzhydryl moiety. The directing effects of any existing substituents will govern the position of the new group.
Diagram of Benzhydryl Ring Functionalization
Caption: Derivatization strategies targeting the benzhydryl phenyl rings.
Strategy B: Synthesis of Analogs from Substituted Benzhydryl Halides
A more direct approach to a diverse library is to start with commercially available or synthetically accessible substituted benzhydryl bromides or chlorides. This allows for precise control over the substitution pattern on the benzhydryl moiety.
Strategy C: Derivatization via a Functionalized Triazole Core
If the synthesis starts with a pre-functionalized 1,2,4-triazole, such as a 3-mercapto-1,2,4-triazole, this handle can be used for further derivatization after the benzhydryl group has been installed. For example, the thiol group can be alkylated or oxidized.
Biological Screening Protocols
Once a library of derivatives has been synthesized and purified, the next critical step is to evaluate their biological activity. Given the known therapeutic potential of 1,2,4-triazoles, primary screening often focuses on antifungal and anticancer activities.
Protocol 1: In Vitro Antifungal Susceptibility Testing
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various fungal strains.[4]
Diagram of Antifungal Screening Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol for Broth Microdilution Assay:
Materials:
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (optional, for reading at 530 nm)
-
Positive control (e.g., Fluconazole)
-
Negative control (medium with DMSO)
-
Growth control (medium with fungal inoculum)
Procedure:
-
Prepare stock solutions of the test compounds and fluconazole in DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, add 100 µL of RPMI-1640 medium to each well.
-
Add 2 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the plate.
-
Prepare a fungal inoculum suspension in RPMI-1640 and adjust the concentration to approximately 1-5 x 10³ CFU/mL.
-
Add 100 µL of the fungal inoculum to each well containing the test compound.
-
Include a growth control (no compound) and a sterility control (no inoculum) on each plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by reading the absorbance at 530 nm.
Protocol 2: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of potential anticancer compounds.[5]
Diagram of Anticancer Screening Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
Scale-up synthesis of 1-Benzhydryl-1,2,4-triazole for preclinical studies
Application Note & Protocol
Abstract
This document provides a comprehensive guide to the robust and scalable synthesis of 1-Benzhydryl-1,2,4-triazole, a heterocyclic compound of interest for preclinical research programs. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, featured in numerous clinically approved drugs and exhibiting a wide spectrum of biological activities.[1][2][3] This application note details a validated N-alkylation method, transitioning from a laboratory-scale procedure to a multi-hundred-gram scale-up protocol suitable for supplying preclinical batches. We emphasize critical process parameters, safety considerations, and analytical quality control to ensure the production of high-purity material. The causality behind experimental choices is explained to provide researchers with a deep understanding of the process, ensuring reproducibility and success.
Introduction and Scientific Rationale
Heterocyclic compounds containing the 1,2,4-triazole ring are of significant interest due to their diverse pharmacological profiles, which include anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6][7] The benzhydryl moiety is also a privileged scaffold in drug discovery, often imparting favorable pharmacokinetic properties. The combination of these two pharmacophores in this compound makes it a compelling candidate for further investigation in various therapeutic areas.
The primary challenge in advancing such candidates from discovery to preclinical evaluation is the development of a synthetic route that is not only high-yielding but also safe, economical, and scalable. This protocol addresses this challenge by employing a classical nucleophilic substitution reaction that is well-understood and amenable to large-scale production. The method involves the N-alkylation of 1,2,4-triazole with benzhydryl bromide, a reliable transformation that can be optimized for efficiency and purity.
Reaction Principle and Mechanism
The synthesis proceeds via a nucleophilic substitution (SN2) reaction. The 1,2,4-triazole anion, generated in situ by a mild base, acts as the nucleophile. This anion attacks the electrophilic benzylic carbon of benzhydryl bromide, displacing the bromide leaving group to form the desired C-N bond.
Mechanism Rationale:
-
Nucleophile Generation: 1,2,4-triazole is weakly acidic. Deprotonation with a base like potassium carbonate (K₂CO₃) enhances its nucleophilicity, facilitating the attack on the electrophile. K₂CO₃ is chosen for scale-up due to its low cost, moderate reactivity, ease of handling, and simple removal by filtration, making it a safer and more practical alternative to stronger bases like sodium hydride.
-
Solvent Choice: A polar aprotic solvent such as acetonitrile (MeCN) is ideal. It effectively dissolves the triazole salt and the alkyl halide without participating in the reaction, thereby promoting the SN2 pathway.
-
Electrophile: Benzhydryl bromide is a highly reactive alkylating agent due to the stability of the carbocation-like transition state, facilitated by the two phenyl rings.
Safety and Materials Handling
Safe execution is paramount. All operations must be conducted in a well-ventilated chemical fume hood by personnel trained in handling hazardous materials.[8][9][10]
-
1,2,4-Triazole (CAS: 288-88-0): Harmful if swallowed and causes serious eye irritation.[11][12][13] It is suspected of damaging fertility or the unborn child.[11][12][14] In powdered form, it can form explosive mixtures with air; prevent dust accumulation.[14]
-
Benzhydryl Bromide (CAS: 776-74-9): Corrosive. Causes severe skin burns and serious eye damage.[8][10][15] It is a lachrymator (tear-inducing).
-
PPE: Wear a face shield, chemical-resistant gloves, and appropriate protective clothing.[10][15]
-
Handling: This reagent is moisture-sensitive and should be handled under dry conditions.[15]
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8][10]
-
-
Acetonitrile (MeCN): Flammable liquid and vapor. Toxic if swallowed or inhaled. Handle with care, avoiding ignition sources.
Experimental Protocols
Part A: Laboratory-Scale Synthesis (5 g Scale)
This protocol is designed to validate the reaction conditions and confirm product identity before proceeding to a larger scale.
Table 1: Reagents for Laboratory-Scale Synthesis
| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
|---|---|---|---|---|---|
| 1,2,4-Triazole | 288-88-0 | 69.07 | 2.83 g | 41.0 | 1.0 |
| Benzhydryl Bromide | 776-74-9 | 247.13 | 10.13 g | 41.0 | 1.0 |
| Potassium Carbonate (K₂CO₃), fine powder | 584-08-7 | 138.21 | 8.50 g | 61.5 | 1.5 |
| Acetonitrile (MeCN) | 75-05-8 | 41.05 | 100 mL | - | - |
Step-by-Step Procedure:
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a reflux condenser with a drying tube.
-
Reagent Addition: Charge the flask with 1,2,4-triazole (2.83 g), potassium carbonate (8.50 g), and acetonitrile (100 mL).
-
Stirring: Begin vigorous stirring to create a fine suspension.
-
Electrophile Addition: Add benzhydryl bromide (10.13 g) to the suspension at room temperature. A slight exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the inorganic salts (K₂CO₃ and KBr).
-
Wash the filter cake with a small amount of acetonitrile (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude solid.
-
-
Purification:
-
Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a pure white crystalline solid.
-
Dry the product under vacuum at 40-50°C. Expected Yield: 80-90%.
-
Part B: Scale-Up Synthesis for Preclinical Studies (250 g Scale)
Scaling up requires careful attention to heat transfer, mass transfer, and safety. This protocol is designed for a 5 L glass reactor.
Table 2: Reagents for Scale-Up Synthesis
| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Amount | Moles (mol) | Equivalents |
|---|---|---|---|---|---|
| 1,2,4-Triazole | 288-88-0 | 69.07 | 141.5 g | 2.05 | 1.0 |
| Benzhydryl Bromide | 776-74-9 | 247.13 | 506.5 g | 2.05 | 1.0 |
| Potassium Carbonate (K₂CO₃), fine powder | 584-08-7 | 138.21 | 425.0 g | 3.08 | 1.5 |
| Acetonitrile (MeCN) | 75-05-8 | 41.05 | 3.0 L | - | - |
Step-by-Step Procedure:
-
Reactor Setup: Equip a 5 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a reflux condenser, and a solids charging port.
-
Reagent Charging: Charge the reactor with 1,2,4-triazole (141.5 g), potassium carbonate (425.0 g), and acetonitrile (3.0 L).
-
Critical Step - Stirring: Begin efficient mechanical stirring (e.g., 200-300 RPM) to ensure the solids remain well-suspended. Inadequate stirring is a common failure point in scale-up.
-
Critical Step - Controlled Addition: Add the benzhydryl bromide (506.5 g) portion-wise over 30-45 minutes. Monitor the internal temperature closely. If the temperature rises above 40°C, pause the addition and/or apply cooling to the reactor jacket.
-
Reaction: Once the addition is complete, slowly heat the reactor contents to reflux (~82°C) and maintain for 6-8 hours. The reaction time may be slightly longer than the lab scale due to mass transfer limitations. Monitor for completion via in-process control (IPC) using HPLC.
-
Work-up:
-
Cool the reactor to 15-20°C.
-
Filter the slurry through a large Büchner funnel or a filter press to remove inorganic salts.
-
Wash the filter cake thoroughly with acetonitrile (2 x 500 mL) to recover any trapped product.
-
Transfer the combined filtrate to a suitably sized reactor and concentrate the solvent under reduced pressure.
-
-
Purification (Recrystallization):
-
To the crude residue, add a suitable volume of ethanol (e.g., 1.5-2.0 L) and heat to reflux until all solids dissolve.
-
Slowly add water dropwise until the solution becomes faintly turbid.
-
Cool the solution slowly to room temperature, then further cool to 0-5°C for several hours to maximize crystal formation.
-
Collect the crystalline product by filtration, wash with a cold ethanol/water mixture, and dry under vacuum at 50°C to a constant weight. Expected Yield: 75-85%.
-
Process Workflow Diagram
Caption: Scale-up synthesis workflow for this compound.
Analytical Characterization and Quality Control
To ensure the material is suitable for preclinical studies, rigorous characterization is required to confirm its identity, purity, and integrity.[4][16]
Table 3: Expected Analytical Data for this compound
| Technique | Specification | Expected Result |
|---|---|---|
| Appearance | Visual | White to off-white crystalline solid |
| Melting Point | Capillary Method | ~121-123 °C |
| ¹H NMR | (400 MHz, CDCl₃) | δ ~8.15 (s, 1H), 7.95 (s, 1H), 7.40-7.25 (m, 10H), 6.85 (s, 1H) |
| ¹³C NMR | (100 MHz, CDCl₃) | δ ~152.0, 144.5, 138.0, 129.0, 128.5, 127.5, 70.0 |
| FT-IR | (KBr, cm⁻¹) | ~3100 (C-H, aromatic), 1600, 1495 (C=C, aromatic), 1510 (C=N) |
| Mass Spec. | (ESI+) | m/z = 236.12 [M+H]⁺ |
| Purity | HPLC (UV 220 nm) | ≥ 98.5% |
Experimental Protocols for Characterization:
-
NMR Spectroscopy: A sample of the final product is dissolved in a suitable deuterated solvent (e.g., CDCl₃) and spectra are recorded on a high-resolution NMR spectrometer.[16]
-
HPLC: An HPLC method should be developed and validated for purity assessment. A typical method might use a C18 reverse-phase column with a mobile phase of acetonitrile and water.[17][18]
-
FT-IR Spectroscopy: The sample is prepared as a KBr pellet, and the spectrum is recorded to identify characteristic functional group vibrations.[16]
References
- International Labour Organization (ILO) and World Health Organization (WHO). (2021). ICSC 0682 - 1,2,4-TRIAZOLE.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 1,2,4-1H-Triazole.
- Loba Chemie. (2015). 1,2,4-TRIAZOLE FOR SYNTHESIS MSDS.
- Central Drug House (P) Ltd. (n.d.). 1,2,4-TRIAZOLE MATERIAL SAFETY DATA SHEET.
- Loba Chemie. (2022). BENZHYDRYL BROMIDE Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). 4-Amino-4H-1,2,4-triazole Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl bromide, 98%.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Diphenyl methyl bromide.
- Alfa Aesar. (2010). Safety Data Sheet - Benzhydryl bromide.
- Sisco Research Laboratories Pvt. Ltd. (2013). Benzyl-Bromide - Safety Data Sheet.
- Journal of University of Anbar for Pure Science. (2025). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links.
- ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds.
- Journal of University of Babylon. (2018). Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol.
- Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy.
- Various Authors. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
- PubMed. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry.
- SIELC. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 1,2,4-Triazole Containing Molecules.
- Toumani, J., & Madwar, R. (2017). The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives. Chemistry and Materials Research.
- Murti, Y., et al. (n.d.). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. Journal of Pharmaceutical Sciences.
- HELIX Chromatography. (2026). HPLC Methods for analysis of 1,2,4-triazole.
- ChemicalBook. (n.d.). This compound | 102993-98-6.
- Google Patents. (n.d.). US4269987A - Purification of triazoles.
- PubMed. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies.
- MDPI. (n.d.). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies.
- RSC Publishing. (n.d.). Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation.
- PubMed Central. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles.
- PubMed. (2020). Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies.
- Google Patents. (n.d.). US4267347A - Method for direct preparation for 1,2,4-triazole from hydrazine and formamide.
Sources
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- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 5. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. helixchrom.com [helixchrom.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-Benzhydryl-1,2,4-triazole Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzhydryl-1,2,4-triazole. As a Senior Application Scientist, this resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this synthetic procedure. The guidance is grounded in established chemical principles and supported by relevant literature to ensure scientific integrity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
-
Question: I have followed a standard N-alkylation protocol for 1,2,4-triazole with benzhydryl bromide, but I am observing a very low yield of the desired this compound. What are the likely causes and how can I improve the yield?
-
Answer: Low yields in this reaction are a frequent challenge and can stem from several factors. Here is a systematic approach to troubleshoot this issue:
-
Inadequate Deprotonation of 1,2,4-triazole: The N-alkylation of 1,2,4-triazole is a nucleophilic substitution reaction that requires the deprotonation of the triazole ring to form the more nucleophilic triazolide anion. The pKa of 1,2,4-triazole is approximately 10.26, so a sufficiently strong base is necessary to ensure complete deprotonation[1].
-
Poor Solubility of Reactants: The solubility of 1,2,4-triazole and its salt in the reaction solvent is crucial for a homogenous reaction mixture and efficient reaction.
-
Solution: N,N-Dimethylformamide (DMF) is an effective solvent for this reaction as it readily dissolves both the triazole and its sodium salt, facilitating the reaction with the alkyl halide[3]. If you are using a less polar solvent, consider switching to DMF or another suitable polar aprotic solvent.
-
-
Reaction Temperature: The reaction temperature plays a critical role. While higher temperatures can increase the reaction rate, they can also lead to the decomposition of reactants or products, or the formation of unwanted side products.
-
Solution: It is advisable to start the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, you can gradually increase the temperature. Microwave-assisted synthesis can also be a viable option to reduce reaction times and potentially improve yields[4].
-
-
Issue 2: Formation of Multiple Products (Isomers)
-
Question: My reaction is producing the desired product, but I am also observing a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the reaction to favor the 1-substituted isomer?
-
Answer: The formation of both N1 and N4 substituted isomers is a well-documented challenge in the alkylation of 1,2,4-triazole[5][6]. The ratio of these isomers can be influenced by the reaction conditions.
-
Understanding the Regioselectivity: The alkylation of the 1,2,4-triazole anion can occur at either the N1 or N4 position. The N1 position is generally more nucleophilic, leading to the 1-substituted product as the major isomer[5]. However, the reaction conditions can influence this selectivity.
-
Controlling Regioselectivity:
-
Choice of Base and Solvent: The combination of base and solvent can influence the isomer ratio. Using a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like THF has been shown to provide a high regioselectivity for the 1-substituted isomer[6].
-
Phase Transfer Catalysis (PTC): Employing a phase transfer catalyst, such as a quaternary ammonium salt, can facilitate the transfer of the triazolide anion to the organic phase, potentially improving the regioselectivity and overall yield[1][7][8].
-
Protecting Group Strategy: A more complex but highly effective method involves the use of a protecting group on the N4 position. For instance, the 4-amino group can be used as a protective group, allowing for exclusive alkylation at the N1 position. The amino group can then be removed in a subsequent step[5].
-
-
Issue 3: Difficult Product Purification
-
Question: I am struggling to purify the final product from the reaction mixture. What are the recommended purification techniques?
-
Answer: Effective purification is essential to obtain this compound with high purity.
-
Initial Work-up: After the reaction is complete, a standard aqueous work-up is typically performed to remove the inorganic salts and any remaining water-soluble impurities.
-
Crystallization: If the product is a solid, recrystallization is often the most effective method for purification. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be chosen to ensure good recovery of the pure product.
-
Column Chromatography: If recrystallization is not effective or if the product is an oil, column chromatography on silica gel is a reliable alternative. A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis to achieve good separation of the desired product from any impurities and isomeric byproducts.
-
Acid-Base Extraction for Isomer Separation: In some cases, it may be possible to separate the 1- and 4-substituted isomers based on differences in their basicity through careful acid-base extraction, though this can be challenging[9].
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through an N-alkylation reaction, which proceeds via a nucleophilic substitution mechanism (SN2). The key steps are:
-
Deprotonation: A base removes the acidic proton from the N-H of the 1,2,4-triazole ring, forming the triazolide anion.
-
Nucleophilic Attack: The triazolide anion, a potent nucleophile, attacks the electrophilic carbon atom of the benzhydryl halide (e.g., benzhydryl bromide), displacing the halide ion.
-
Product Formation: This results in the formation of the N-C bond and yields this compound.
Caption: General N-alkylation reaction mechanism.
Q2: Which analytical techniques are most suitable for monitoring the reaction progress and characterizing the final product?
A2: A combination of chromatographic and spectroscopic techniques is essential for effective reaction monitoring and product characterization.
| Technique | Application |
| Thin Layer Chromatography (TLC) | To monitor the disappearance of starting materials and the appearance of the product in real-time.[10] |
| High-Performance Liquid Chromatography (HPLC) | For more quantitative analysis of reaction progress and to determine the purity of the final product. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the structure of the final product and to identify the presence of any isomeric byproducts.[2][10] |
| Mass Spectrometry (MS) | To determine the molecular weight of the product and confirm its identity. |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the product molecule. |
Q3: Are there any safety precautions I should be aware of when performing this synthesis?
A3: Yes, several safety precautions should be taken:
-
Handling of Reagents:
-
Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture.
-
Benzhydryl Bromide: This is a lachrymator and an irritant. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Solvents: DMF is a skin and respiratory irritant. It should also be handled in a fume hood.
-
-
General Laboratory Safety: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves. Ensure that a safety shower and eyewash station are readily accessible.
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is a general guideline and may require further optimization based on specific laboratory conditions and desired scale.
-
Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,2,4-triazole (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the triazole.
-
-
Deprotonation:
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution under a nitrogen atmosphere.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
-
Alkylation:
-
Dissolve benzhydryl bromide (1.0 eq) in a minimal amount of anhydrous DMF in the dropping funnel.
-
Add the benzhydryl bromide solution dropwise to the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Caption: Step-by-step experimental workflow.
References
- Exploring The Synthesis of 1,2,4-Triazole Derivatives: A Comprehensive Review. (n.d.). Google Scholar.
- A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research.
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. Retrieved from [Link]
-
Synthesis of N-(Aminoethyl) Azoles Under Phase Transfer Catalysis. (2006). Synthetic Communications. Retrieved from [Link]
-
Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (2022). ResearchGate. Retrieved from [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). PubMed. Retrieved from [Link]
-
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (1990). Semantic Scholar. Retrieved from [Link]
-
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (2025). ResearchGate. Retrieved from [Link]
-
Preparation and N-Alkylation of 4-Aryl-1,2,4-triazoles. (n.d.). Thieme Chemistry. Retrieved from [Link]
-
Synthesis of N-Substituted 1,2,4-Triazoles. A Review. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. (2010). PubMed. Retrieved from [Link]
-
Phase Transfer Catalysis. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Regioselective 1H-1,2,4 Triazole alkylation. (n.d.). Slideshare. Retrieved from [Link]
-
Synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. Retrieved from [Link]
-
A review on methods of synthesis of 1,2,4-triazole derivatives. (n.d.). SciSpace. Retrieved from [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). PMC - NIH. Retrieved from [Link]
-
Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023). Journal of Sustainable Materials Processing and Management. Retrieved from [Link]
-
Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). PMC - NIH. Retrieved from [Link]
-
Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. (2025). Research Square. Retrieved from [Link]
-
Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. (2025). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
An Investigation into the Alkylation of 1,2,4-Triazole. (n.d.). ResearchGate. Retrieved from [Link]
-
The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives. (2017). IISTE.org. Retrieved from [Link]
- Purification of triazoles. (n.d.). Google Patents.
-
An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole. (2025). ResearchGate. Retrieved from [Link]
-
Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. (2009). Organic Chemistry Portal. Retrieved from [Link]
-
Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. (2016). De Gruyter. Retrieved from [Link]
- Method for direct preparation for 1,2,4-triazole from hydrazine and formamide. (n.d.). Google Patents.
Sources
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Technical Support Center: 1-Benzhydryl-1,2,4-triazole Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and frequently asked questions for the synthesis of 1-Benzhydryl-1,2,4-triazole. Our focus is on maximizing both chemical yield and isomeric purity through a mechanistic understanding of the reaction.
Overview of the Core Synthesis
The most common and direct route to this compound is the nucleophilic substitution (SN2) reaction between 1,2,4-triazole and a benzhydryl halide (e.g., bromodiphenylmethane) in the presence of a suitable base and solvent. While straightforward in principle, this reaction presents a critical challenge: regioselectivity. The 1,2,4-triazole anion has two nucleophilic nitrogen atoms (N-1 and N-4), leading to the potential formation of two constitutional isomers. The desired product is the N-1 substituted isomer, while the N-4 isomer is the primary impurity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the synthesis and purification of this compound.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a multifaceted problem that can stem from reaction conditions, starting material quality, or workup procedures.
Probable Causes & Recommended Solutions:
-
Inefficient Deprotonation of 1,2,4-Triazole: The pKa of 1,2,4-triazole is approximately 10.26. A base that is too weak will not generate a sufficient concentration of the triazolide anion to drive the reaction forward.
-
Solution: Switch to a stronger, non-nucleophilic base. While inorganic bases like K₂CO₃ can work, organic bases often provide better solubility and milder conditions. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is highly effective for this alkylation, often leading to high yields of the 1-substituted product.[1][2] Powdered sodium hydroxide in DMF is also a potent and cost-effective option.[3]
-
-
Poor Reactant Solubility: If the triazole salt or the benzhydryl halide is not fully dissolved, the reaction becomes a heterogeneous mixture, slowing the rate and leading to incomplete conversion.
-
Solution: Select a solvent that effectively dissolves all components. Aprotic polar solvents are ideal. N,N-Dimethylformamide (DMF) and Acetonitrile (MeCN) are excellent choices. Tetrahydrofuran (THF) is also commonly used, particularly with DBU.[1]
-
-
Side Reactions (Elimination): Benzhydryl halides can undergo elimination (E2) to form 1,1-diphenylethylene, especially with sterically hindered or strong bases at elevated temperatures.
-
Solution: Maintain a moderate reaction temperature. For many base/solvent combinations, running the reaction at room temperature or slightly elevated temperatures (40-60 °C) is sufficient.[4] Monitor the reaction by Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times or excessive heating, which can promote side product formation.[5]
-
-
Sub-optimal Workup: Significant product loss can occur during the extraction and isolation phases.
-
Solution: After quenching the reaction (typically with water), ensure you perform multiple extractions (e.g., 3x) with a suitable organic solvent like ethyl acetate or dichloromethane to maximize the recovery of your product from the aqueous phase.
-
Question 2: My final product is contaminated with a significant amount of the N-4 isomer. How can I improve the regioselectivity?
This is the most critical challenge in this synthesis. While the N-1 isomer is electronically and sterically favored, the N-4 isomer is almost always formed to some extent.[1]
Probable Causes & Recommended Solutions:
-
Reaction Kinetics vs. Thermodynamics: The ratio of N-1 to N-4 isomers is determined by the relative activation energies of the two competing SN2 pathways. This ratio is highly sensitive to the reaction environment.
-
Solution (Solvent & Base Selection): The choice of base and solvent has the most profound impact. Bulger et al. demonstrated that using DBU as the base in THF consistently affords a regioselectivity of approximately 90:10 in favor of the desired N-1 isomer.[1] Using an ionic liquid as the solvent under microwave conditions has also been reported as a regioselective protocol.[6]
Base / Catalyst Solvent Typical N-1 : N-4 Ratio Reference DBU THF ~90 : 10 Bulger et al.[1] K₂CO₃ DMF Variable, often lower than DBU General Observation[4] NaOH DMF Effective, ratio can vary El-Faham et al.[3] K₂CO₃ / Ionic Liquid [bmim]Br High (N-1 favored) Kumar et al.[6] -
-
Cation-Anion Interactions: The nature of the counter-ion (from the base) can influence the nucleophilicity of the N-1 versus N-4 positions of the triazolide anion.
-
Solution: Employing a base with a large, diffuse cation, such as DBU-H⁺, can minimize coordination and allow the intrinsic reactivity of the anion to dominate, which favors N-1 attack. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can also be used with inorganic bases to achieve similar effects.
-
Question 3: How do I effectively purify my product and remove the N-4 isomer?
If the N-4 isomer cannot be eliminated during the reaction, efficient purification is essential. The two isomers often have very similar polarities, making separation challenging.
Recommended Purification Strategies:
-
Recrystallization (Preferred Method for Purity): This is the most effective method if a suitable solvent system can be found.
-
Protocol: Start by attempting to crystallize the crude product from a single solvent (e.g., ethanol, isopropanol) or a binary solvent mixture (e.g., ethyl acetate/hexane, toluene/hexane). Dissolve the crude material in the minimum amount of hot solvent, then allow it to cool slowly. The desired N-1 isomer is often less soluble and will crystallize out, leaving the N-4 isomer enriched in the mother liquor. Multiple recrystallizations may be necessary. A process of crystallizing the triazole from excess formamide followed by washing has been described for similar compounds.[7]
-
-
Column Chromatography: This is a reliable but more labor-intensive alternative if recrystallization fails.
-
Protocol: Use a silica gel column. The eluent system will need careful optimization using TLC. A typical starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). A shallow gradient of the polar solvent (e.g., starting from 10% and slowly increasing to 30% ethyl acetate in hexane) will be required to resolve the two closely-eluting isomers.
-
Frequently Asked Questions (FAQs)
Q: What is a reliable, optimized protocol to start with? A: See the detailed "Optimized Synthesis Protocol" in the section below. This protocol incorporates best practices for maximizing yield and selectivity.
Q: How can I monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the best method. Use a silica gel plate and an eluent like 1:1 Hexane:Ethyl Acetate. Spot the starting benzhydryl halide, 1,2,4-triazole (this may not show up well without a specific stain), and the reaction mixture. The reaction is complete when the benzhydryl halide spot has been completely consumed.
Q: My product is a persistent oil and won't crystallize. What should I do? A: First, ensure all solvent is removed under high vacuum. If it remains an oil, it is likely impure. Attempt purification by column chromatography. After chromatography, the purified fractions containing the desired product can be concentrated and crystallization can be re-attempted, sometimes by scratching the flask or seeding with a small crystal.
Q: Are there any alternative synthetic routes? A: While direct alkylation is the most common, other methods for synthesizing substituted 1,2,4-triazoles exist, such as the Pellizzari or Einhorn-Brunner reactions.[8][9] However, for this specific N-substituted product, direct alkylation is the most efficient and atom-economical route.
Experimental Protocols & Workflows
Optimized Synthesis Protocol for this compound
This protocol is designed as a robust starting point for achieving high yield and purity.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1,2,4-triazole (1.0 eq).
-
Solvent Addition: Add anhydrous THF (approx. 10 mL per gram of triazole). Stir the suspension.
-
Base Addition: Add DBU (1.1 eq) dropwise to the suspension at room temperature. Stir for 15-20 minutes until the mixture becomes a clear, homogeneous solution.
-
Alkylation: Dissolve bromodiphenylmethane (1.05 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the consumption of the benzhydryl bromide by TLC. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove most of the THF.
-
Dilute the residue with ethyl acetate and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
Recrystallize the crude solid from an ethyl acetate/hexane mixture to afford pure this compound as a white solid.
-
Troubleshooting Workflow
References
-
Bulger, P. G., Cottrell, I. F., Cowden, C. J., Davies, A. J., & Dolling, U. H. (2002). An Investigation into the Alkylation of 1,2,4-Triazole. Request PDF on ResearchGate.[Link]
-
Al-Masoudi, N. A. L., & Al-Sultani, A. A. K. (2018). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. International Journal of Drug Delivery Technology.[Link]
-
ISRES Publishing. (2022). Synthesis of 1,2,4 triazole compounds. ISRES Publishing.[Link]
-
Slideshare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation. Slideshare Presentation.[Link]
-
Popova, Y., et al. (2018). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Request PDF on ResearchGate.[Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Scientific Diagram on ResearchGate.[Link]
-
Zhang, S., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.[Link]
-
Kaur, P., Kaur, R., & Goswami, M. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy.[Link]
-
Al-Amiery, A. A. (2012). Synthesis and characterization of substituted 1, 2,4- triazole and their derivatives on poly ethylene. PharmaInfo.[Link]
-
Kumar, V., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis.[Link]
-
Al-Jaff, R. M. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry.[Link]
- Wilson, N. H., & Hamilton, H. G. (1981). U.S. Patent No. 4,269,987. Washington, DC: U.S.
-
El-Faham, A., et al. (2012). An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole. ResearchGate.[Link]
- Jones, W. G. M., & Wiggins, L. F. (1981). U.S. Patent No. 4,267,347. Washington, DC: U.S.
-
Nas, A., et al. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyanines synthesized by microwave method and structure elucidation by spectroscopic techniques. Turkish Journal of Chemistry.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. US4267347A - Method for direct preparation for 1,2,4-triazole from hydrazine and formamide - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting common side reactions in 1-Benzhydryl-1,2,4-triazole synthesis
Welcome to the technical support center for the synthesis of 1-Benzhydryl-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and challenges encountered during this specific N-alkylation reaction. The following question-and-answer-based guide provides field-proven insights and solutions to ensure a successful and high-yielding synthesis.
Introduction: The Chemistry of Benzhydrylation
The synthesis of this compound is typically achieved via the direct N-alkylation of 1,2,4-triazole with a benzhydryl halide, such as benzhydryl bromide. While seemingly straightforward, this reaction is fraught with challenges, primarily concerning regioselectivity. The 1,2,4-triazole ring possesses two nucleophilic nitrogen atoms (N1 and N4) available for alkylation, leading to the potential formation of two distinct regioisomers. The desired product is the N1-substituted isomer, while the N4-substituted isomer is the primary side product.
This guide will deconstruct the common issues, explain the underlying chemical principles, and provide validated protocols to maximize the yield of the desired this compound.
Troubleshooting Guide & FAQs
Issue 1: Poor Regioselectivity and Formation of the N4-Isomer
Question: My reaction is producing a significant amount of a second isomer, which I suspect is 4-Benzhydryl-1,2,4-triazole. Why does this happen, and how can I selectively synthesize the N1-isomer?
Answer: This is the most common challenge in this synthesis. The formation of both N1 and N4 isomers is a result of the comparable nucleophilicity of the two nitrogen atoms in the triazole anion. However, the N1 position is generally favored under specific conditions. The regioselectivity of this alkylation is highly dependent on the choice of base, solvent, and temperature.[1][2]
The N1-substituted product is the thermodynamically more stable isomer, while the N4-isomer is often the kinetically favored product, particularly with smaller alkylating agents. For a bulky electrophile like the benzhydryl group, steric hindrance at the N2-adjacent N1 position can sometimes favor N4 attack. However, by carefully selecting the reaction conditions, you can strongly favor the desired N1 product.
Core Mechanism: N1 vs. N4 Alkylation
The deprotonated 1,2,4-triazole anion is the active nucleophile. The choice of base and solvent influences the nature of this anion (e.g., whether it is a "free" anion or part of a tight ion pair), which in turn dictates the site of attack.
Caption: Competing N1 and N4 alkylation pathways.
Optimization Strategy:
Studies have shown that using a non-nucleophilic, sterically hindered base in a polar aprotic solvent provides excellent regioselectivity for the N1 isomer.[1] 1,8-Diazabicycloundec-7-ene (DBU) is a particularly effective base for this transformation.
Table 1: Effect of Reaction Conditions on N1:N4 Regioselectivity
| Base | Solvent | Temperature (°C) | Typical N1:N4 Ratio | Reference |
| K₂CO₃ | DMF | 120 | ~75:25 | [1] |
| NaH | THF | 25-66 | ~80:20 | [3] |
| NaOH | DMF | 25 | Variable, often poor | [3] |
| DBU | THF | 25 | >90:10 | [1] |
| K₂CO₃ | Ionic Liquid (bmim Br) | 80 (Microwave) | Highly regioselective for N1 | [2] |
Recommendation: For optimal results, use DBU as the base in an anhydrous solvent like THF at ambient temperature. This combination consistently affords a high N1:N4 isomer ratio, simplifying subsequent purification.[1]
Issue 2: Low Yield due to Alkylating Agent Decomposition
Question: My reaction yield is consistently low, and my TLC plate shows a non-polar byproduct that isn't starting material or the expected isomers. What could be happening?
Answer: This issue often points to the decomposition of the benzhydryl bromide alkylating agent. Benzhydryl halides are susceptible to two main decomposition pathways, especially in the presence of base and trace amounts of water:
-
Hydrolysis: Reaction with water to form benzhydrol (diphenylmethanol).
-
Elimination: Although less common in this specific reaction, elimination can occur under harsh basic conditions.
The presence of benzhydrol not only consumes your alkylating agent, reducing the theoretical yield, but it can also complicate purification.
Troubleshooting Workflow: Diagnosing Low Yield
Caption: Troubleshooting workflow for low yield issues.
Preventative Measures:
-
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. If using a solid base like K₂CO₃, ensure it is freshly dried.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Reagent Quality: Use high-purity benzhydryl bromide. If it has been stored for a long time, it may have already partially hydrolyzed.
Issue 3: Formation of a Quaternary Triazolium Salt
Question: I've observed the formation of an insoluble precipitate during my reaction, and my desired product yield is lower than expected based on the consumption of my starting triazole. What is this precipitate?
Answer: It is likely you are observing the formation of a 1,4-dibenzhydryl-1,2,4-triazolium salt. This occurs when the initially formed this compound product undergoes a second alkylation at the N4 position.
This side reaction is more prevalent under forcing conditions or if an excess of the alkylating agent is used. The resulting quaternary salt is often insoluble in common organic solvents, causing it to precipitate from the reaction mixture.
Mitigation Strategies:
-
Stoichiometry Control: Use a slight excess of the 1,2,4-triazole relative to the benzhydryl bromide (e.g., 1.1 to 1.2 equivalents of the triazole). This ensures the electrophile is the limiting reagent, minimizing the chance of double alkylation.
-
Controlled Addition: Add the benzhydryl bromide solution slowly to the mixture of the triazole and base. This maintains a low instantaneous concentration of the alkylating agent.
-
Reaction Monitoring: Monitor the reaction closely by TLC. Once the benzhydryl bromide is consumed, work up the reaction to prevent further reactions.
Validated Experimental Protocol
This protocol is optimized for the regioselective synthesis of this compound.
Materials:
-
1,2,4-Triazole (1.0 eq)
-
Benzhydryl bromide (0.9 eq)
-
1,8-Diazabicycloundec-7-ene (DBU) (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1,2,4-triazole (1.0 eq).
-
Inert Atmosphere: Seal the flask and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent and Base: Add anhydrous THF via syringe, followed by the slow addition of DBU (1.0 eq) at room temperature. Stir the mixture until all solids have dissolved.
-
Alkylating Agent Addition: Dissolve benzhydryl bromide (0.9 eq) in a minimal amount of anhydrous THF in a separate flask. Add this solution dropwise to the stirring triazole/DBU mixture over 20-30 minutes.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent) until the benzhydryl bromide spot has disappeared (typically 4-6 hours).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product, which should be highly enriched in the N1 isomer, can be purified further by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water).
References
- BenchChem. (2026). Technical Support Center: Scale-Up Synthesis of Triazole Compounds.
- Davenport, J., et al. (2023). Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block. Organic Process Research & Development, 27, 928–937.
- Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(22).
- BenchChem. (2025). Troubleshooting side reactions in 1,2,4-triazole synthesis.
- Slideshare. (n.d.).
- Shreeve, J. M., et al. (2002). Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids. The Journal of Organic Chemistry, 67(26), 9340-5.
- Bulger, P. G., et al. (2003). An Investigation into the Alkylation of 1,2,4-Triazole.
- Kumar, V., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237.
- Katritzky, A. R., et al. (2006). An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole.
Sources
Technical Support Center: Purification Strategies for 1-Benzhydryl-1,2,4-triazole
Welcome to the technical support center for the purification of 1-Benzhydryl-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining this compound in high purity. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to troubleshoot and adapt these strategies to your specific experimental context.
Understanding the Chemistry: Synthesis and Potential Impurities
To effectively purify a compound, it is crucial to understand its synthetic origin and the likely impurities that may arise. A common and efficient method for the synthesis of N-substituted 1,2,4-triazoles is the reaction of a substituted hydrazine with formamide or other reagents that provide the C-N-C backbone of the triazole ring.[1][2][3]
A plausible synthetic route to this compound involves the reaction of benzhydrylhydrazine with an excess of formamide at elevated temperatures.
Key Reaction:
(C₆H₅)₂CHNHNH₂ (Benzhydrylhydrazine) + HCONH₂ (Formamide) → (C₆H₅)₂CH-C₂H₂N₃ (this compound) + H₂O + NH₃
Based on this synthesis, several impurities can be anticipated in the crude product:
-
Unreacted Starting Materials: Benzhydrylhydrazine and residual formamide.
-
Regioisomers: While the 1-substituted product is generally favored, the formation of 4-Benzhydryl-1,2,4-triazole is a possibility.
-
Side-Products from Formamide Decomposition: At high temperatures, formamide can decompose, leading to various side products.[1]
-
Oxidation Products: Benzophenone could be formed from the oxidation of benzhydrylhydrazine.
The purification strategy, therefore, must be designed to effectively remove these structurally and chemically diverse impurities.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common questions and issues encountered during the purification of this compound.
Q1: My crude product is an oil and won't solidify. How can I induce crystallization?
A1: An oily product is a common issue, often due to the presence of residual solvent or impurities that depress the melting point.
-
Initial Steps:
-
High Vacuum Drying: Ensure all residual formamide or other high-boiling solvents are removed under high vacuum, possibly with gentle heating.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is poorly soluble, such as hexanes or diethyl ether. This can help to "crash out" the solid product while dissolving some of the more non-polar impurities. Use a glass rod to scratch the inside of the flask during trituration to create nucleation sites for crystal growth.
-
-
Advanced Strategy: Co-evaporation If the above fails, dissolve the oil in a minimal amount of a volatile solvent like dichloromethane (DCM) and then add a non-polar solvent like hexanes. Evaporate the solvents on a rotary evaporator. The goal is to remove the good solvent (DCM), leaving behind a supersaturated solution in the poor solvent (hexanes), which should promote crystallization.
Q2: After recrystallization, my yield is very low. What can I do to improve it?
A2: Low recovery from recrystallization is typically due to the selection of a suboptimal solvent system or using too much solvent.
-
Solvent System Optimization: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4] For this compound, with its bulky non-polar benzhydryl group and polar triazole ring, a mixed solvent system is often effective.
-
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product in solution upon cooling.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals.
-
Second Crop: After filtering the initial crystals, concentrate the mother liquor (the remaining solution) and cool it again to obtain a second crop of crystals. Note that this second crop may be of lower purity.
-
Q3: My NMR analysis shows that my product is still impure after recrystallization. What is the next step?
A3: If recrystallization fails to provide the desired purity, column chromatography is the recommended next step. This technique separates compounds based on their differential adsorption to a stationary phase.[5][6]
-
Choosing the Right System:
-
Stationary Phase: Silica gel is the most common choice for compounds of moderate polarity like this compound.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or acetone) is typically used. The optimal ratio will depend on the specific impurities present.
-
-
Starting Point for Eluent Selection: Begin with a low polarity eluent (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., 7:3, 1:1) to elute your compound. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.
Q4: I am having trouble separating my desired product from a closely related impurity by column chromatography.
A4: Co-elution of impurities is a common challenge in chromatography.
-
Strategies for Improved Separation:
-
Shallow Gradient: Instead of large step changes in eluent polarity, use a shallow, continuous gradient to improve resolution between closely eluting spots.
-
Change Solvent System: If a hexanes/ethyl acetate system is not providing adequate separation, try a different solvent combination. For example, a dichloromethane/methanol system offers different selectivity and may resolve the impurities.
-
Dry Loading: Instead of dissolving your sample in the mobile phase and loading it onto the column (wet loading), pre-adsorb your crude product onto a small amount of silica gel. To do this, dissolve your compound in a minimal amount of a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to dryness. This dry powder can then be carefully added to the top of your column. Dry loading often results in sharper bands and better separation.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a starting point for the recrystallization of this compound. The optimal solvent system may need to be determined empirically.
1. Solvent Selection:
-
Use small-scale solubility tests to identify a suitable solvent or solvent pair. Good candidates are listed in the table below.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
3. Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
5. Crystallization:
-
Cover the flask and allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize yield.
6. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
Table 1: Recommended Recrystallization Solvents for this compound
| Solvent System | Rationale |
| Isopropanol/Water | Isopropanol will solubilize the benzhydryl group, while the addition of water will decrease the solubility of the compound, aiding crystallization upon cooling. |
| Acetone/Hexanes | Acetone is a good solvent for the compound, and the addition of hexanes as an anti-solvent will induce precipitation. |
| Ethyl Acetate/Hexanes | Similar to the acetone/hexanes system, this provides a good polarity range for purification. |
Protocol 2: Column Chromatography of this compound
This protocol outlines a general procedure for purification by silica gel chromatography.
1. Column Packing:
-
Secure a glass chromatography column vertically.
-
Pack the column with silica gel using a slurry method with your initial, low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate).
2. Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like DCM.
-
Carefully apply the sample to the top of the silica gel bed.
-
Alternatively, perform a dry load as described in Q4.
3. Elution:
-
Begin eluting with the low-polarity solvent system, collecting fractions.
-
Monitor the elution by TLC.
-
Gradually increase the polarity of the eluent to move your compound down the column. A typical gradient might be:
-
95:5 Hexanes:Ethyl Acetate (to elute non-polar impurities)
-
90:10 Hexanes:Ethyl Acetate
-
80:20 Hexanes:Ethyl Acetate (likely to elute the product)
-
50:50 Hexanes:Ethyl Acetate (to elute more polar impurities)
-
4. Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Dry the purified product under high vacuum.
Visualization of Purification Workflow
The following diagram illustrates the decision-making process for the purification of this compound.
Sources
- 1. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges with 1-Benzhydryl-1,2,4-triazole
Welcome to the technical support center for 1-Benzhydryl-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the significant aqueous solubility challenges associated with this compound in biological assays. Our goal is to provide you with expert, field-proven insights and actionable protocols to ensure the reliability and reproducibility of your experimental data.
Introduction: The Benzhydryl Challenge
This compound (CAS 102993-98-6) is a molecule of interest in various research fields. However, its utility is often hampered by a classic drug development problem: poor aqueous solubility. The parent 1,2,4-triazole ring is very soluble in water[1][2]. The addition of the large, nonpolar benzhydryl (diphenylmethyl) group, however, dramatically increases lipophilicity, leading to a significant decrease in aqueous solubility[3][4][5]. This can cause compound precipitation, inaccurate dose-response curves, and ultimately, misleading biological data. This guide will walk you through understanding and systematically resolving these issues.
Predicted Physicochemical Properties
| Property | Predicted Value | Implication for Biological Assays |
| Molecular Weight | 235.28 g/mol | Standard for small molecules. |
| logP (Octanol/Water) | ~3.0 - 3.5 | Indicates high lipophilicity and poor aqueous solubility. |
| Aqueous Solubility | Poorly soluble | Significant risk of precipitation in aqueous assay buffers. |
| Predicted pKa (basic) | ~2.0 - 2.5 | The triazole nitrogens are weakly basic. Protonation to improve solubility will require a significantly acidic pH, which may not be compatible with most biological assays[1]. |
Frequently Asked Questions (FAQs)
Q1: What are the first signs of a solubility problem in my assay?
A: The most common indicators include:
-
Visible Precipitation: You may see a cloudy or hazy appearance in your stock solution upon dilution into aqueous buffer, or notice solid particles/crystals at the bottom of your assay plate wells.
-
Poor Dose-Response Curve: The curve may plateau at higher concentrations, have a very shallow slope, or show inconsistent results between replicates. This often happens because the compound is precipitating out of solution at higher concentrations, meaning the actual concentration exposed to the cells or target is much lower than the nominal concentration.
-
Low Potency: The compound may appear less active than it truly is because only a fraction of it is in solution to interact with the biological target.
Q2: I'm dissolving my this compound in DMSO. How do I properly prepare my stock and working solutions?
A: This is a critical step. Improper dilution is a major source of solubility artifacts.
-
Stock Solution Best Practices: Prepare a high-concentration stock solution, typically 10-50 mM, in 100% Dimethyl Sulfoxide (DMSO). Ensure the compound is fully dissolved; gentle warming (to 37°C) or brief sonication can help, but always check for degradation. Store stock solutions in tightly sealed vials at -20°C or -80°C to prevent water absorption.
-
Serial Dilution Strategy: Perform serial dilutions of your compound in 100% DMSO first. This ensures that you are always diluting into a solvent in which the compound is highly soluble.
-
Final Dilution into Aqueous Buffer (The "Crash-Out" Point): The final step is diluting the DMSO-solubilized compound into your aqueous assay buffer. This is where precipitation is most likely to occur[10]. To minimize this, add the small volume of DMSO stock into a larger volume of vigorously vortexing or stirring assay buffer. Never add aqueous buffer directly to a small volume of DMSO stock.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A: The tolerance for DMSO is cell-type dependent. As a general rule, most cell lines can tolerate up to 0.5% (v/v) DMSO without significant toxicity. However, it is critical to run a vehicle control experiment where you treat your cells with the highest concentration of DMSO that will be used in your assay (e.g., 0.5%) and confirm that it does not affect cell viability, morphology, or the specific biological endpoint you are measuring. Some sensitive assays may require keeping the final DMSO concentration at or below 0.1%.
Troubleshooting Guide: From Precipitation to Publication-Ready Data
This section provides a systematic approach to resolving solubility issues when they arise.
Problem: I see visible precipitation when I dilute my compound into the assay buffer.
This is a clear indication that the aqueous solubility limit has been exceeded. Here are the primary strategies to address this, starting with the simplest.
Caption: Decision workflow for addressing compound precipitation.
Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for lipophilic molecules like this compound, thereby increasing solubility[11][12][13].
Common Co-solvents for In Vitro Assays:
| Co-Solvent | Typical Starting Conc. | Pros | Cons |
| Ethanol | 1-5% | Readily available, effective. | Can be toxic to cells at higher concentrations. |
| Propylene Glycol (PG) | 1-5% | Generally well-tolerated by cells. | Can be viscous. |
| Polyethylene Glycol 400 (PEG-400) | 1-10% | Low toxicity, good solubilizer. | Can be viscous; may interfere with some assays. |
| N-Methyl-2-pyrrolidone (NMP) | 0.5-2% | Strong solubilizer. | Higher potential for cell toxicity. |
Protocol: Co-Solvent Titration for Solubility Assessment
-
Prepare Compound Stock: Make a 20 mM stock of this compound in 100% DMSO.
-
Prepare Co-Solvent Buffers: Prepare your standard assay buffer containing increasing percentages of your chosen co-solvent (e.g., 0%, 1%, 2%, 5%, and 10% Ethanol).
-
Test Dilution: Add 2.5 µL of your 20 mM DMSO stock to 497.5 µL of each co-solvent buffer (this gives a final compound concentration of 100 µM and a final DMSO concentration of 0.5%).
-
Observe: Vortex immediately and let the solutions stand at room temperature for 30 minutes. Visually inspect for any signs of precipitation or cloudiness.
-
Validate: Once you find a co-solvent concentration that keeps your compound in solution, you must run a vehicle control with that buffer (e.g., Assay Buffer + 5% Ethanol + 0.5% DMSO) to ensure the co-solvent itself does not interfere with your assay's results.
Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[14][15]. The hydrophobic benzhydryl group of your compound can become encapsulated within this cavity, forming an "inclusion complex." This complex has a hydrophilic exterior, dramatically increasing its apparent solubility in water[16][17].
Commonly Used Cyclodextrins:
| Cyclodextrin Derivative | Key Features |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Most commonly used in pharma due to high water solubility and low toxicity. The cavity size is well-suited for two-ring systems like the benzhydryl group. |
| Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | Carries a negative charge, which can be beneficial for some formulations. Also has very high aqueous solubility. |
Protocol: Screening for Cyclodextrin Solubilization
-
Prepare CD Solutions: Make a series of HP-β-CD solutions in your assay buffer (e.g., 10 mM, 25 mM, 50 mM).
-
Prepare Compound Stock: Prepare a concentrated stock (e.g., 20 mg/mL) in a minimal amount of a suitable organic solvent like methanol or ethanol.
-
Form the Complex: Add a small aliquot of the compound stock to each CD solution.
-
Equilibrate: Stir or shake the mixture overnight at room temperature to allow for complex formation.
-
Filter and Quantify: Filter the solutions through a 0.22 µm filter to remove any undissolved compound. Analyze the filtrate (e.g., by HPLC-UV) to determine the concentration of the solubilized compound.
-
Assay Validation: As with co-solvents, you must test the highest concentration of HP-β-CD used in a vehicle control to check for assay interference.
Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in aqueous solutions[18]. These micelles have a hydrophobic core that can encapsulate this compound, effectively dissolving it in the bulk aqueous phase[19].
Common Non-ionic Surfactants for Biological Assays:
| Surfactant | Typical Concentration Range (above CMC) | Notes |
| Tween® 80 (Polysorbate 80) | 0.01% - 0.1% | Widely used, generally low cell toxicity in this range. |
| Triton™ X-100 | 0.01% - 0.1% | Effective solubilizer, but can be harsher on cell membranes. |
| Pluronic® F-68 | 0.02% - 0.2% | A block co-polymer, often used to reduce shear stress in suspension cultures and has low toxicity. |
Protocol: Surfactant Screening
-
Prepare Surfactant Buffers: Prepare your assay buffer containing various concentrations of a surfactant, ensuring some are above the known CMC (e.g., 0.005%, 0.01%, 0.05% Tween® 80).
-
Test Dilution: Add your DMSO stock of this compound to each surfactant buffer to achieve your desired final concentration.
-
Observe and Validate: Visually inspect for precipitation. Crucially, run vehicle controls. Surfactants are biologically active and can interfere with cell membranes, protein-protein interactions, and assay readouts, so thorough validation is essential[20].
Causality: For weakly basic or acidic compounds, altering the pH of the buffer can change the ionization state of the molecule, which in turn can significantly impact solubility[21][22][23][24][25]. A weakly basic compound becomes protonated and more soluble at a pH below its pKa[21].
Application to this compound: The parent 1,2,4-triazole has a pKa of ~2.45 for the protonated form[1]. The benzhydryl group is unlikely to shift this dramatically. To protonate the triazole ring and increase solubility, you would need to lower the pH of your assay buffer to below 3.
Considerations:
-
Biological Incompatibility: A pH this low is incompatible with most cell-based assays and many protein-based assays, as it will denature proteins and kill cells.
-
Limited Applicability: This strategy is therefore generally not recommended for this specific compound in a biological context unless you are performing a purely biochemical assay with a target that is stable at low pH.
Advanced Strategies & Further Considerations
-
Amorphous Solid Dispersions: For more advanced formulation, particularly for in vivo studies, creating an amorphous solid dispersion of the compound in a polymer matrix can significantly improve dissolution rates and solubility.
-
Lipid-Based Formulations: For oral delivery, formulating the compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can be highly effective[26].
-
Compound Adsorption: Highly lipophilic compounds can adsorb to plastic labware. If you suspect this is an issue (e.g., potency seems to decrease over time in the assay plate), consider using low-binding plates or including a non-interfering carrier protein like 0.1% BSA in your assay buffer.
By systematically applying the principles and protocols outlined in this guide, you can successfully navigate the solubility challenges of this compound, leading to more accurate and reliable data in your research endeavors.
References
-
Structure and Medicinal Uses of Diphenylmethane, Triphenylmethane and Their Derivatives. (n.d.). Retrieved from [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (2022). PMC. Retrieved from [Link]
-
Diphenylmethane | C13H12 | CID 7580. (n.d.). PubChem. Retrieved from [Link]
-
Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate. Retrieved from [Link]
-
The use of cosolvent pKa assays for poorly soluble compounds. (n.d.). Retrieved from [Link]
-
pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. (n.d.). PMC. Retrieved from [Link]
-
Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. (n.d.). PubMed. Retrieved from [Link]
-
An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions. (2023, February 21). Pharmacia. Retrieved from [Link]
-
Derivatives of diphenylmethane. (2024, March 13). Pharmacareerinsider. Retrieved from [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). MDPI. Retrieved from [Link]
-
The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. Retrieved from [Link]
-
Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates. (n.d.). PubMed. Retrieved from [Link]
-
Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. (n.d.). SciELO. Retrieved from [Link]
-
Study of the Effect of Surfactants on Extraction and Determination of Polyphenolic Compounds and Antioxidant Capacity of Fruits Extracts. (n.d.). PMC. Retrieved from [Link]
-
pH-Dependent Dissolution in Vitro and Absorption in Vivo of Weakly Basic Drugs: Development of a Canine Model. (n.d.). ResearchGate. Retrieved from [Link]
-
Inclusion complex formation of cyclodextrin with its guest and their applications. (n.d.). OAText. Retrieved from [Link]
-
Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. (n.d.). Ovidius University Annals of Chemistry. Retrieved from [Link]
-
Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media. (n.d.). MDPI. Retrieved from [Link]
-
Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. (n.d.). Moroccan Journal of Chemistry. Retrieved from [Link]
-
ADME prediction of 1,2,4-triazole derivatives as potent tubulin inhibitors. (n.d.). Retrieved from [Link]
-
Fragrance Solubilizers. (n.d.). The Surfactant Store. Retrieved from [Link]
-
Surfactant solutions for enhancing solubility of new arylquinolin-2-ones. (2017, September 1). Semantic Scholar. Retrieved from [Link]
-
Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. (n.d.). ResearchGate. Retrieved from [Link]
-
An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions. (n.d.). ResearchGate. Retrieved from [Link]
-
1,2,4-Triazole. (n.d.). Wikipedia. Retrieved from [Link]
-
API's derived from benzhydrol. (n.d.). ResearchGate. Retrieved from [Link]
-
Cyclodextrin inclusion complexation and pharmaceutical applications. (2020, June 20). ScienceAsia. Retrieved from [Link]
- A class of benzhydryl piperazine compounds and their preparation method and use. (n.d.). Google Patents.
-
Inclusion complex formation of cyclodextrin with its guest and their applications. (2016, December 12). OAText. Retrieved from [Link]
- Benzhydrylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them. (n.d.). Google Patents.
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). Retrieved from [Link]
-
Formulating drug products with complex APIs. (2020, March 6). Tablets & Capsules Magazine. Retrieved from [Link]
-
SwissADME-Guided Drug-Likeness Evaluation of 1,3,4-Oxadiazole Mannich Derivatives for Parkinson's Disease. (n.d.). ijrpr. Retrieved from [Link]
-
The pKa values of 1,2,4-triazole and its alkyl derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (2018, May 11). PMC. Retrieved from [Link]
-
Biological features of new 1,2,4-triazole derivatives (a literature review). (2022, February 15). Retrieved from [Link]
-
1H-1,2,4-Triazole | C2H3N3 | CID 9257. (n.d.). PubChem. Retrieved from [Link]
-
Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program. (n.d.). ResearchGate. Retrieved from [Link]
-
Determination of the pKa Values of Some 1,2,4-triazole Derivatives by the Quantum Chemical Methods. (n.d.). ResearchGate. Retrieved from [Link]
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- 3. Structure and Medicinal Uses of Diphenylmethane, Triphenylmethane and Their Derivatives | Pharmaguideline [pharmaguideline.com]
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- 20. Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
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Stability testing and degradation pathways of 1-Benzhydryl-1,2,4-triazole
Welcome to the technical support center for 1-Benzhydryl-1,2,4-triazole. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols for stability testing and degradation pathway analysis. As Senior Application Scientists, we aim to equip you not just with procedures, but with the scientific rationale to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to ensure its stability?
A1: For optimal stability, this compound should be stored in a cool, dry, and dark environment. The benzhydryl and triazole moieties can be susceptible to degradation when exposed to light, high temperatures, and humidity.[1] For long-term storage, it is highly recommended to keep the compound in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen, at refrigerated temperatures (+4°C).[1]
Q2: I am observing a gradual loss of the parent compound in my acetonitrile/water stock solution at room temperature. What is the likely cause?
A2: The gradual loss of the compound in solution is likely due to hydrolysis or photodegradation. The 1,2,4-triazole ring system can be susceptible to hydrolysis, with the rate being dependent on the pH of the solution.[1][2] Furthermore, many triazole-containing compounds exhibit photosensitivity.[3][4][5] To mitigate this, prepare fresh solutions for critical experiments, use amber vials or cover your containers with aluminum foil, and consider storing stock solutions at or below +4°C.
Q3: Is the 1,2,4-triazole ring itself expected to degrade under typical forced degradation conditions?
A3: The 1,2,4-triazole ring is an aromatic heterocyclic system, which confers significant stability.[6][7] Under typical hydrolytic conditions (e.g., dilute acid or base at moderate temperatures), the ring itself is generally resistant to cleavage.[1] However, under harsh oxidative or photolytic stress, or extreme heat, degradation of the ring can occur, potentially through hydroxylation or cleavage to form smaller, more polar fragments.[8][9] The primary degradation pathways for this compound are more likely to involve the benzhydryl substituent.
Q4: What are the most probable initial degradation products I should look for?
A4: The most probable initial degradation products arise from the cleavage of the C-N bond between the benzhydryl group and the triazole ring.
-
Hydrolytic/Thermal Stress: Expect to see 1H-1,2,4-triazole and diphenylmethanol (benzhydrol) .
-
Oxidative Stress: Expect to see 1H-1,2,4-triazole and benzophenone .
-
Photolytic Stress: Photodegradation can be complex, but initial products may still include benzophenone and 1H-1,2,4-triazole, alongside other radical-derived species.
Troubleshooting Guides
Issue 1: Poor Mass Balance in Forced Degradation Studies (<90%)
-
Potential Cause 1: Co-elution of Degradants: One or more degradation products may be co-eluting with the parent peak or with each other, leading to inaccurate quantification.
-
Troubleshooting Steps:
-
Review Peak Purity: Use a photodiode array (PDA) detector to assess peak purity across the entire peak. A non-uniform spectrum indicates co-elution.
-
Modify HPLC Method: Adjust the mobile phase gradient to be shallower, change the organic modifier (e.g., from acetonitrile to methanol), or try a different column chemistry (e.g., Phenyl-Hexyl instead of C18) to improve resolution.[10]
-
-
-
Potential Cause 2: Non-UV Active Degradants: Some degradation pathways may produce small fragments (e.g., ammonia, hydrazine) that do not have a UV chromophore and are therefore invisible to a UV detector.
-
Troubleshooting Steps:
-
Employ a Universal Detector: Analyze the stressed samples using a detector not reliant on a chromophore, such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).[11]
-
Mechanistic Evaluation: Consider the likely degradation pathways. Cleavage of the triazole ring can lead to small, non-UV active molecules.
-
-
-
Potential Cause 3: Adsorption of Compound or Degradants: Highly polar or reactive degradants may irreversibly adsorb to the HPLC column or sample vials.
-
Troubleshooting Steps:
-
Check Vial Recovery: Prepare a standard in your sample diluent, place it in a vial, and immediately transfer it to a new vial for analysis. Compare the response to a standard prepared directly in a fresh vial. A significant difference suggests adsorption to the vial surface.
-
Modify Mobile Phase: Add a competitive agent like triethylamine (TEA) at a low concentration (0.1%) to the mobile phase to block active sites on the silica backbone of the column.
-
-
Issue 2: No Degradation Observed Under Stress Conditions
-
Potential Cause: Stress Conditions Are Too Mild: The energy applied (heat, light, chemical potential) is insufficient to overcome the activation energy for degradation.
-
Troubleshooting Steps:
-
Increase Stress Intensity: As per ICH guidelines, forced degradation should be more severe than accelerated stability testing.[12][13] If no degradation is seen after 24 hours in 0.1 M HCl at 60°C, consider increasing the temperature to 80°C or extending the time. The goal is to achieve 5-20% degradation to prove the method is stability-indicating.[14]
-
Change Reagent Concentration: For acid/base hydrolysis, increase the concentration from 0.1 M to 1 M. For oxidation, if 3% H₂O₂ shows no effect, try 10% or 30% H₂O₂.
-
Provide Rationale: If the molecule is exceptionally stable and resists degradation even under very harsh conditions, this is a valid result. Document the conditions tested and provide a scientific rationale for the compound's intrinsic stability.[12]
-
-
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study
This protocol is designed to generate potential degradation products and establish the stability-indicating nature of an analytical method, in line with ICH Q1A(R2) guidelines.
1. Preparation of Stock Solution:
-
Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.
2. Stress Conditions (Perform each in duplicate):
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 80°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 80°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 6% H₂O₂ to a final concentration of 0.1 mg/mL. Store protected from light at room temperature for 24 hours.
-
Thermal Degradation (Solid State): Place approximately 5-10 mg of solid compound in a clear glass vial. Heat in an oven at 105°C for 48 hours. After stressing, dissolve the sample in diluent to a final concentration of 0.1 mg/mL.
-
Photostability: Expose both the solid compound and a 0.1 mg/mL solution (in quartz cuvettes) to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample must be run in parallel.
3. Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base/acid.
-
Analyze all samples, including an unstressed control, using the Stability-Indicating HPLC-UV method described below.
-
Calculate the percentage degradation and perform a mass balance assessment.
Protocol 2: Stability-Indicating HPLC-UV Method
Rationale: A reversed-phase HPLC method is chosen for its versatility in separating compounds of moderate polarity like this compound and its expected degradants. A gradient elution is employed to ensure that both early-eluting polar degradants (like 1H-1,2,4-triazole) and late-eluting nonpolar species are resolved effectively.
-
Instrumentation: HPLC with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 70 30 15.0 10 90 20.0 10 90 20.1 70 30 | 25.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm (monitor 210-400 nm with PDA for peak purity)
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile/Water (50:50 v/v)
-
System Suitability:
-
Tailing Factor: For the parent peak, should be ≤ 2.0.
-
Theoretical Plates: For the parent peak, should be ≥ 2000.
-
Resolution: Resolution between the parent peak and the closest eluting impurity/degradant should be ≥ 2.0.
-
Degradation Pathways & Workflows
Logical Workflow for Stability Testing
The following diagram outlines a systematic approach to evaluating the stability of this compound.
Caption: Logical workflow for a comprehensive stability testing program.
Proposed Degradation Pathways
This diagram illustrates the hypothesized degradation pathways for this compound under various stress conditions, focusing on the primary cleavage products.
Caption: Proposed degradation pathways of this compound.
Summary of Stability Data
The following table summarizes the expected stability profile of this compound based on its chemical structure and data from related compounds.
| Stress Condition | Reagent/Parameters | Expected Degradation | Major Degradation Products |
| Hydrolytic | 0.1 M HCl, 80°C | Moderate | 1H-1,2,4-triazole, Diphenylmethanol |
| Hydrolytic | 0.1 M NaOH, 80°C | Moderate to High | 1H-1,2,4-triazole, Diphenylmethanol |
| Oxidative | 6% H₂O₂, RT | High | 1H-1,2,4-triazole, Benzophenone |
| Thermal | 105°C (Solid) | Low to Moderate | 1H-1,2,4-triazole, Diphenylmethanol |
| Photolytic | ICH Conditions | Moderate to High | Benzophenone, 1H-1,2,4-triazole |
References
-
Ekiert, R. J., & Krzek, J. (2013). Photostability of triazole antifungal drugs in the solid state. Current Issues in Pharmacy and Medical Sciences, 26(3), 314-318. [Link]
-
Ekiert, R. J., & Krzek, J. (2013). Photostability of triazole antifungal drugs in the solid state. Current Issues in Pharmacy and Medical Sciences, 26(3). [Link]
-
ResearchGate. (2013). Photostability of triazole antifungal drugs in the solid state. [Link]
-
Wang, Y., et al. (2021). Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. ACS Agricultural Science & Technology, 1(4), 319-328. [Link]
-
Muhammad, S., & Ahmed, A. (2021). Synthesis, characterization and photostability study of triazole derivatives. GSC Advanced Research and Reviews, 9(2), 039-047. [Link]
-
ResearchGate. (2021). Synthesis, characterization and photostability study of triazole derivatives. [Link]
-
Nakabayashi, T., & Tsurugi, J. (1961). Aralkyl Hydrodisulfides. II. The Thermal Decomposition of Benzhydryl Hydrodisulfide. The Journal of Organic Chemistry, 26(7), 2482-2486. [Link]
-
Wang, C., et al. (2021). Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption. PubMed Central. [Link]
-
Sharma, D., et al. (2022). Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review. RSC Advances, 12(45), 29294-29319. [Link]
-
Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from Wikipedia. [Link]
-
Crouzet, O., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. PubMed, 28(8), 2291-2300. [Link]
-
Van de Vondel, P., et al. (2022). Access to Substituted Tricyclic Heteroarenes by an Oxidative Cyclization Reaction and Their Antifungal Performance. PubMed Central. [Link]
-
ResearchGate. (n.d.). Thermal decomposition mechanisms of 1 H -1,2,4-triazole derivatives: A theoretical study. [Link]
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PubChem. (n.d.). 5-benzhydryl-1H-1,2,4-triazole. Retrieved from PubChem. [Link]
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Kumar, A., et al. (2021). A Comprehensive review on 1, 2, 4 Triazole. International Journal of Pharmaceutical Research and Applications, 6(3), 414-430. [Link]
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EPA. (n.d.). Mefentrifluconazole Degradate 1,2,4-triazole 49762553. Retrieved from EPA. [Link]
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ResearchGate. (n.d.). Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification. [Link]
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HELIX Chromatography. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Retrieved from HELIX Chromatography. [Link]
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Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Journal of Pharmaceutical Sciences and Research, 7(5), 238-241. [Link]
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Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
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Wang, J., et al. (2022). Electrochemical N–N Oxidatively Coupled Dehydrogenation of 3,5-Diamino-1H-1,2,4-triazole for Value-Added Chemicals and Bipolar Hydrogen Production. ACS Energy Letters, 7(12), 4381-4388. [Link]
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International Journal of Research in Pharmaceutical Sciences. (2022). Forced Degradation – A Review. [Link]
-
Wu, C., et al. (2016). Biodegradation mechanism of 1H-1,2,4-triazole by a newly isolated strain Shinella sp. NJUST26. Scientific Reports, 6, 29898. [Link]
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Al-Ostoot, F. H., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(19), 6527. [Link]
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Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. [Link]
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Shen, J., et al. (2018). Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification. Bioresource Technology, 270, 48-55. [Link]
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Wikipedia. (n.d.). Benzhydryl compounds. Retrieved from Wikipedia. [Link]
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Al-Juboori, A. A. A., & Al-Masoudi, N. A. (2021). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Egyptian Journal of Chemistry, 64(11), 6433-6439. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from HELIX Chromatography. [Link]
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Zhang, M., et al. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Environmental Science and Pollution Research, 30, 48991–49003. [Link]
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Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1030191. [Link]
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ResearchGate. (2018). Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from Organic Chemistry Portal. [Link]
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International Journal of Science and Research (IJSR). (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. [Link]
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ResearchGate. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. [Link]
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ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. [Link]
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PubMed Central. (n.d.). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. [Link]
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Grzybowska, K., et al. (2014). Thermal degradation of amorphous glibenclamide. Journal of Thermal Analysis and Calorimetry, 118, 933-941. [Link]
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Technical Support Center: Recrystallization of 1-Benzhydryl-1,2,4-triazole
Welcome to the technical support center for the purification of 1-Benzhydryl-1,2,4-triazole via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. The following information is curated from established chemical principles and best practices in crystallization techniques.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of this compound, offering probable causes and actionable solutions.
Issue 1: The compound does not dissolve in the hot solvent.
-
Probable Cause: The chosen solvent may be unsuitable for this compound, or there is an insufficient volume of solvent for the amount of crude material. The principle of recrystallization relies on the compound being soluble in the hot solvent and insoluble in the cold solvent.[1][2]
-
Solution:
-
Verify Solvent Choice: Based on the structure of this compound, which contains both aromatic rings and a polar triazole moiety, solvents of intermediate polarity are often a good starting point. Consider solvents like ethanol, isopropanol, or acetone. A general rule of thumb is that solvents with similar functional groups to the compound are often effective.[3]
-
Increase Solvent Volume: Add small increments of the hot solvent to the crude material until it fully dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution to ensure good recovery upon cooling.[1][4]
-
Solvent System: If a single solvent is ineffective, a mixed solvent system can be employed.[5] For instance, dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until turbidity (cloudiness) appears. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.[5] Common solvent pairs include ethanol/water or toluene/hexane.[5]
-
Issue 2: No crystals form upon cooling.
-
Probable Cause: The solution may not be supersaturated, which can result from using too much solvent.[6][7] Alternatively, the cooling process might be too rapid, or there are no nucleation sites for crystal growth to begin.
-
Solution:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[8][9][10] This action can create microscopic scratches on the glass that serve as nucleation sites.
-
Seeding: Add a tiny crystal of pure this compound to the solution.[8][9][11] This "seed" crystal provides a template for further crystal growth.
-
Reduce Solvent Volume: If the above methods fail, it's likely that too much solvent was used.[7][9] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
-
Slow Cooling: Ensure the solution cools slowly to room temperature before placing it in an ice bath.[1][12] Slow cooling promotes the formation of larger, purer crystals. Insulating the flask can help achieve a slower cooling rate.[6]
-
Issue 3: The product "oils out" instead of crystallizing.
-
Probable Cause: The compound's melting point may be lower than the boiling point of the solvent, causing it to melt rather than dissolve. This can also occur if the solution is cooled too quickly or if the compound is significantly impure.[7]
-
Solution:
-
Reheat and Add More Solvent: Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool slowly.[7]
-
Change Solvent or Solvent System: Select a solvent with a lower boiling point. Alternatively, using a mixed solvent system can sometimes mitigate this issue.
-
Slower Cooling: Allow the solution to cool at a much slower rate. This can be achieved by placing the flask in a warm water bath that is allowed to cool to room temperature.[7]
-
Issue 4: The recovered crystals are colored, but the pure compound should be white.
-
Probable Cause: Colored impurities are present in the crude material and have co-crystallized with the product.
-
Solution:
-
Use Decolorizing Carbon: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (decolorizing carbon) to the solution.[2][13] The charcoal will adsorb the colored impurities.
-
Perform Hot Filtration: It is essential to remove the charcoal from the hot solution via hot filtration.[12][14][15] If the solution cools during this process, the desired product will crystallize prematurely on the filter paper, leading to a loss of yield.[5][14] To prevent this, use a pre-heated funnel and filter flask.[14]
-
Issue 5: The yield of recovered crystals is very low.
-
Probable Cause: Several factors can contribute to low yield, including using too much solvent, premature crystallization during hot filtration, or washing the final crystals with a solvent in which they are too soluble.[4][6]
-
Solution:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to dissolve the crude product.[4]
-
Optimize Hot Filtration: Ensure the filtration apparatus is hot to prevent premature crystallization.[5][14]
-
Proper Washing Technique: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[4] Using a cold solvent minimizes the amount of product that redissolves.
-
Recover from Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), it may be possible to obtain a second crop of crystals by evaporating some of the solvent and re-cooling. However, be aware that this second crop may be less pure.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[1][16] For substituted 1,2,4-triazoles, ethanol has been successfully used for recrystallization. Given the structure of this compound, other potential solvents include isopropanol, acetone, or a mixed solvent system like acetone/water.[17] It is always best to perform small-scale solubility tests with a variety of solvents to determine the most suitable one for your specific sample.[18]
Q2: How can I determine the purity of my recrystallized this compound?
A2: The purity of the recrystallized product can be assessed using several analytical techniques:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be depressed and broadened. The reported melting point for 1,2,4-triazole is 120-121 °C.[19] While this is for the parent compound, a sharp melting point of your derivative is a good indicator of purity.
-
Chromatographic Methods: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can separate the desired compound from any remaining impurities.
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy can be used to confirm the chemical structure and identify any impurities with distinct spectral signatures.
Q3: What are some common impurities in the synthesis of this compound?
A3: Common impurities can include unreacted starting materials (such as benzhydrylamine and formamide or other reagents used in the specific synthetic route), byproducts from side reactions, and residual solvents.[20] The nature of the impurities will be highly dependent on the synthetic method employed.[21][22]
Q4: How do I properly wash and dry the final crystals?
A4:
-
Washing: After collecting the crystals by suction filtration, wash them with a small amount of ice-cold recrystallization solvent.[4] This helps to remove any residual mother liquor that may contain dissolved impurities. Avoid using a large volume of wash solvent, as this will lead to product loss.[4]
-
Drying: The crystals should be dried thoroughly to remove any residual solvent. This can be achieved by leaving them in the Buchner funnel under vacuum for a period, transferring them to a watch glass to air dry, or by using a vacuum oven at a temperature well below the compound's melting point.
Section 3: Standard Recrystallization Protocol and Data
Detailed Step-by-Step Methodology for Recrystallization
-
Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent or solvent pair. Place a small amount of the crude this compound in several test tubes and add a few drops of different solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene). Observe the solubility at room temperature and upon heating.
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid just dissolves.[2]
-
(Optional) Decolorization and Hot Filtration: If the solution is colored, remove it from the heat and add a small amount of decolorizing charcoal. Reheat the solution to boiling and then perform a hot gravity filtration to remove the charcoal and any insoluble impurities.[13][15]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[12] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[12]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[4]
-
Drying: Dry the crystals thoroughly to remove all traces of solvent. Weigh the dried crystals to determine the yield.
Solvent Selection Guide (Qualitative)
| Solvent | Polarity | Suitability for this compound | Rationale |
| Water | High | Likely a poor single solvent | The non-polar benzhydryl group will likely have low solubility. |
| Hexane | Low | Likely a poor single solvent | The polar triazole ring will likely have low solubility. |
| Ethanol | Intermediate | Good Candidate | Balances the polarity of the triazole ring and the non-polar nature of the benzhydryl group. Often used for triazole recrystallization. |
| Isopropanol | Intermediate | Good Candidate | Similar properties to ethanol. |
| Acetone | Intermediate | Good Candidate | Can be effective for compounds with mixed polarity.[17] |
| Toluene | Low-Intermediate | Possible "good" solvent in a pair | May dissolve the compound well when hot. |
| Ethyl Acetate | Intermediate | Good Candidate | A versatile solvent for a range of organic compounds. |
Section 4: Visual Workflow and Troubleshooting Diagrams
Recrystallization Workflow
Caption: General workflow for the recrystallization of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization issues.
References
-
RSC Education. (n.d.). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
The Manifestation Collective. (2021, February 2). How To Cleanse And Charge Your Crystals As A Beginner. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 1.5E: Hot Filtration. Retrieved from [Link]
-
Safrole. (n.d.). Recrystallization and hot filtration. Retrieved from [Link]
-
CUNY Baruch College. (n.d.). Purification by Recrystallization. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
RSC Education. (n.d.). Hot gravity filtration. Retrieved from [Link]
-
Vapourtec. (n.d.). Flow Crystallization | Solubility Control. Retrieved from [Link]
-
Chemical Education Xchange. (2002). Inducing Crystallization by Nucleation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 20). 3.5: Inducing Recrystallization. Retrieved from [Link]
-
Garments Merchandising. (2015, December 31). Process Flow Chart of Crystal Wash. Retrieved from [Link]
-
University of Sherbrooke. (n.d.). Guide for crystallization. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization1. Retrieved from [Link]
-
The Manifestation Collective. (2021, February 2). How To Cleanse And Charge Your Crystals As A Beginner. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.5E: Initiating Crystallization. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Protocol for Running Your "Crystal" on a Gel. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Reddit. (2022, May 5). Guide to Recrystallisation. Retrieved from [Link]
-
Solubility of Things. (n.d.). 1,2,4-Triazole. Retrieved from [Link]
-
YouTube. (2021, October 21). How To Clean Quartz Crystals (A Crystal Cleaning Video Tutorial). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Retrieved from [Link]
-
MDPI. (2023, November 8). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Retrieved from [Link]
-
IISTE. (n.d.). The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]
-
ChemBK. (n.d.). 1,2,4-Triazole. Retrieved from [Link]
-
PharmaInfo. (n.d.). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. Retrieved from [Link]
-
Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
PubChem. (n.d.). 1H-1,2,4-Triazole. Retrieved from [Link]
-
Organic Chemistry Portal. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. Retrieved from [Link]
-
UTAR Institutional Repository. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. Retrieved from [Link]
-
Journal of University of Shanghai for Science and Technology. (2025, January 16). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Retrieved from [Link]
- Google Patents. (n.d.). US4267347A - Method for direct preparation for 1,2,4-triazole from hydrazine and formamide.
- Google Patents. (n.d.). US4269987A - Purification of triazoles.
-
National Institutes of Health. (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
ResearchGate. (2019, February 5). (PDF) Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. Retrieved from [Link]
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Technical Support Center: Identification and Characterization of Impurities in 1-Benzhydryl-1,2,4-triazole
Welcome to the technical support center for 1-Benzhydryl-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for identifying and characterizing impurities. This resource offers troubleshooting guides and frequently asked questions to navigate the complexities of impurity analysis in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities I might encounter with this compound?
A1: Impurities in this compound can be categorized into three main types as defined by the International Council for Harmonisation (ICH)[1]:
-
Organic Impurities: These are the most common and can arise from various stages of the manufacturing process or during storage.[1] They include starting materials, by-products, intermediates, degradation products, and reagents. For this compound, this could consist of unreacted benzhydrylamine, 1,2,4-triazole, or by-products from side reactions.
-
Inorganic Impurities: These typically result from the manufacturing process and can include reagents, catalysts, heavy metals, or inorganic salts.[1]
-
Residual Solvents: These are organic volatile chemicals used during the synthesis process.[1] Their presence is carefully controlled and monitored.
Q2: How are these impurities formed?
A2: The formation of impurities is often linked to the synthesis route and storage conditions. Common synthesis methods for 1,2,4-triazole derivatives can involve the reaction of hydrazides with other reagents. A potential side reaction during synthesis, especially in the presence of moisture, is the formation of 1,3,4-oxadiazole.[2] Degradation can also occur over time due to factors like exposure to light, high temperatures, and humidity.[2]
Q3: What analytical techniques are most effective for identifying and characterizing these impurities?
A3: A multi-technique approach is often necessary for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for separating and quantifying impurities.[3][4] HPLC, particularly when coupled with a mass spectrometer (LC-MS), is powerful for both separation and identification.[3][5]
-
Mass Spectrometry (MS): Provides molecular weight information and fragmentation patterns, which are crucial for elucidating the structure of unknown impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled tool for the definitive structural elucidation of organic molecules, including impurities.[6][7][8] It provides detailed information about the molecular structure and connectivity of atoms.[6]
Q4: What are the regulatory thresholds for identifying and characterizing impurities?
A4: Regulatory bodies like the ICH have established guidelines for impurity levels. Generally, any impurity present at a level greater than 0.1% should be identified and characterized.[1][9] These thresholds are outlined in guidelines such as ICH Q3A (R2) for new drug substances.[10]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing step-by-step solutions.
Scenario 1: Unexpected Peaks in Your HPLC Chromatogram
Issue: You observe unexpected peaks in the HPLC chromatogram of your this compound sample.
Causality and Troubleshooting Steps:
-
System Suitability Check: Before analyzing your sample, always perform a system suitability test to ensure the HPLC system is performing correctly. This includes checking for consistent retention times and peak areas of a known standard.
-
Mobile Phase Contamination: Impurities in the solvents or improper mobile phase preparation can introduce extraneous peaks.[11]
-
Solution: Use high-purity, HPLC-grade solvents. Ensure the mobile phase is properly filtered and degassed.[11] Prepare fresh mobile phase daily to avoid degradation or microbial growth.
-
-
Sample Preparation Issues: The way a sample is prepared can introduce impurities.
-
Solution: Ensure all glassware is scrupulously clean. If using derivatizing agents, check for their purity and potential side reactions.
-
-
Column Contamination or Degradation: The analytical column can accumulate non-volatile components from previous injections, which may elute as unexpected peaks.[11]
-
Solution: Implement a column washing procedure with a strong solvent after each analytical run.[12] If the problem persists, the column may need to be replaced.
-
-
Degradation of the Analyte: The unexpected peaks could be degradation products of this compound.
-
Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a specified time.[13][15]
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at a controlled temperature.[13][15]
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%).
-
Photolytic Degradation: Expose the stock solution to UV light.
-
Thermal Degradation: Heat the solid sample or a solution at an elevated temperature.
-
Analysis: Analyze the stressed samples by HPLC and compare the chromatograms to that of an unstressed sample.
Scenario 2: Difficulty in Elucidating the Structure of an Unknown Impurity
Issue: You have isolated an unknown impurity but are struggling to determine its chemical structure.
Causality and Troubleshooting Steps:
-
Insufficient Purity of the Isolated Impurity: The presence of co-eluting peaks or residual starting material can complicate spectral interpretation.
-
Solution: Optimize the purification method (e.g., preparative HPLC) to achieve the highest possible purity of the isolated impurity.
-
-
Complex NMR Spectra: Overlapping signals in the NMR spectrum can make structural assignment challenging.
-
Solution: Utilize advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity between protons and carbons.[6] These experiments provide through-bond correlation information that is invaluable for structure elucidation.
-
-
Ambiguous Mass Spectrometry Data: The molecular ion may not be readily apparent, or the fragmentation pattern may be difficult to interpret.
-
Solution: Employ high-resolution mass spectrometry (HRMS) to obtain an accurate mass measurement, which can be used to determine the elemental composition.[3] Tandem mass spectrometry (MS/MS) can provide more detailed fragmentation information to piece together the structure.
-
Caption: A logical workflow for the structural elucidation of an unknown impurity.
Data Presentation
Table 1: Common Analytical Techniques for Impurity Profiling
| Technique | Information Provided | Strengths | Limitations |
| HPLC-UV | Separation and quantification of impurities. | Robust, reproducible, and widely available. | Limited identification capabilities for unknown impurities. |
| LC-MS | Molecular weight and fragmentation patterns. | High sensitivity and specificity for identification. | Matrix effects can suppress ionization. |
| HRMS | Accurate mass and elemental composition. | Unambiguous determination of molecular formula. | Higher cost and complexity. |
| NMR | Detailed structural information and connectivity. | Definitive structure elucidation. | Lower sensitivity compared to MS. |
References
-
Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. Available at: [Link]
-
Impurity Profiling: Characterization of unknown impurities in pharmaceuticals - Kymos. Available at: [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. Available at: [Link]
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Quality: impurities | European Medicines Agency (EMA). Available at: [Link]
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Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. Available at: [Link]
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Quantitation and characterization of process impurities and extractables in protein-containing solutions using proton NMR as a general tool - PubMed. Available at: [Link]
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How Pharmaceutical Impurity Analysis Works - ResolveMass Laboratories Inc. Available at: [Link]
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Impurity Profiling of Drug Substances in Pharmaceuticals - Pharmaguideline. Available at: [Link]
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Regulatory aspects of Impurity profiling - ijdra. Available at: [Link]
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NMR characterization of small and large molecules - ResolveMass Laboratories Inc. Available at: [Link]
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HPLC Troubleshooting Guide. Available at: [Link]
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Characterizing Small Molecules with NMR - News-Medical.Net. Available at: [Link]
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“UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE” - IJNRD. Available at: [Link]
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Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. Available at: [Link]
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Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - MDPI. Available at: [Link]
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Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available at: [Link]
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Nitrogen-Containing Heterocyclic Compounds | Request PDF - ResearchGate. Available at: [Link]
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Forced Degradation Studies Research Articles - Page 1 - R Discovery. Available at: [Link]
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Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Available at: [Link]
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Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed. Available at: [Link]
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RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW - ijrti. Available at: [Link]
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Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. Available at: [Link]
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The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate. Available at: [Link]
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Recent Trends in Analytical Techniques for Impurity Profiling - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available at: [Link]
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Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. Available at: [Link]
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Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC - NIH. Available at: [Link]
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Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations - PharmaInfo. Available at: [Link]
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Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available at: [Link]
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Forced Degradation – A Review. Available at: [Link]
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synthesis of 1,2,4 triazole compounds - ISRES. Available at: [Link]
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A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. Available at: [Link]
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The influence of chemical structure of nitrogen-containing heterocyclic compounds on the character of ion mobility spectra | Semantic Scholar. Available at: [Link]
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Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed. Available at: [Link]
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Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Available at: [Link]
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Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH. Available at: [Link]
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HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Available at: [Link]
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HPLC Methods for analysis of 1,2,4-triazole - HELIX Chromatography. Available at: [Link]
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Technical Support Center: Scale-Up Production of 1-Benzhydryl-1,2,4-triazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 1-Benzhydryl-1,2,4-triazole. This guide is designed for researchers, chemists, and drug development professionals engaged in the scale-up of this important heterocyclic scaffold. We understand that transitioning from a bench-scale reaction to pilot or manufacturing scale introduces unique challenges. This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you navigate these complexities, optimize your synthesis, and ensure a robust, reproducible process.
Overview of the Core Synthesis: N-Alkylation
The most common and direct route to this compound is the nucleophilic substitution (Sₙ2) reaction between a benzhydryl halide (typically bromide or chloride) and 1,2,4-triazole. The reaction requires a base to deprotonate the triazole ring, activating it as a nucleophile.
The primary challenge in this synthesis lies in controlling the regioselectivity of the alkylation. The 1,2,4-triazole anion is an ambident nucleophile, meaning it can be alkylated at either the N1 or N4 position, leading to a mixture of isomers. Achieving high selectivity for the desired N1 isomer is critical for process efficiency and product purity.
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
Q1: My reaction yield is consistently low or the conversion is incomplete. How can I improve it?
This is a common scale-up issue stemming from several factors. Let's break down the potential causes and solutions.
Causality Analysis: Low yield is often a result of suboptimal reaction kinetics or competing side reactions. The choice of base, solvent, and temperature are interconnected variables that must be carefully optimized.[1] An incorrect ratio of reactants can also lead to incomplete conversion.[2]
Troubleshooting Steps:
-
Evaluate the Base and Solvent System: The base's strength and the solvent's polarity are critical. A strong base (e.g., NaH) ensures complete deprotonation of the triazole, but can increase side reactions if not handled correctly. A weaker base (e.g., K₂CO₃, NaHCO₃) is often safer for scale-up but may require more forcing conditions.[1][3] The solvent must fully dissolve the triazole salt to ensure a homogeneous reaction.
-
Optimize Reaction Temperature and Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[4] Insufficient time leads to incomplete conversion, while excessive heating can cause degradation or promote byproduct formation. For sluggish reactions, microwave-assisted synthesis can sometimes provide higher yields in shorter times, though this is less common in large-scale production.[1]
-
Verify Starting Material Purity: Impurities, especially water, can consume the base or react with the benzhydryl halide.[2] Ensure you are using anhydrous solvents and dry starting materials. Benzhydryl bromide can degrade over time; assess its purity before use.
-
Consider Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess (1.1-1.2 equivalents) of the 1,2,4-triazole can help drive the reaction to completion, especially if the benzhydryl halide is prone to degradation or side reactions.
| Parameter | Recommendation for Scale-Up | Rationale |
| Base | K₂CO₃, Cs₂CO₃, or NaHCO₃ | Safer and easier to handle than NaH on a large scale. Cs₂CO₃ can offer better solubility and reactivity.[1] |
| Solvent | DMF, Acetonitrile (MeCN), or Acetone | Polar aprotic solvents that facilitate Sₙ2 reactions and effectively dissolve the triazole salt. DMF is often effective but can be difficult to remove.[1] |
| Temperature | 50-80 °C | Provides a good balance between reaction rate and minimizing side reactions. Monitor for exotherms during scale-up. |
| Atmosphere | Inert (Nitrogen or Argon) | Recommended to prevent moisture from entering the reaction, which can cause hydrolysis of the benzhydryl halide.[2] |
Q2: I'm getting a significant amount of an isomeric byproduct. How can I improve the regioselectivity for the N1-benzhydryl isomer?
This is the most critical challenge in this synthesis. The formation of the undesired 4-benzhydryl-1,2,4-triazole complicates purification and reduces the yield of the target compound.
Causality Analysis: The 1,2,4-triazole anion has two nucleophilic nitrogen atoms (N1 and N4). The site of alkylation is influenced by factors like the nature of the counter-ion, solvent polarity, and temperature. This is a classic case of thermodynamic versus kinetic control.
Caption: Competing N1 vs. N4 alkylation pathways for the 1,2,4-triazole anion.
Troubleshooting Steps:
-
Solvent Choice is Key: In general, polar aprotic solvents like DMF or acetonitrile favor N1 alkylation. The solvent molecules can effectively solvate the cation of the base, leaving a "freer" triazole anion where the less sterically hindered N1 position is more accessible.
-
Influence of the Base's Cation: When using bases like K₂CO₃ or NaH, the corresponding cation (K⁺ or Na⁺) can associate with the triazole anion. Smaller, harder cations may coordinate more tightly in certain solvents, potentially blocking one nitrogen and influencing the reaction site. Experimenting with different bases (e.g., switching from a sodium to a potassium or cesium base) can alter the N1:N4 ratio.
-
Temperature Control: Lower reaction temperatures often favor the kinetically controlled product, which is typically the less sterically hindered N1 isomer. Running the reaction at room temperature or slightly above, if the rate is acceptable, may improve selectivity.
Q3: My product is difficult to purify. It often "oils out" during crystallization and is contaminated with starting materials. What is a robust purification strategy?
Purification is a major hurdle in scale-up, where high purity is non-negotiable. "Oiling out" is a common problem when impurities are present, as they disrupt the crystal lattice formation and depress the melting point.[5]
Causality Analysis: The crude product may contain unreacted benzhydryl halide, excess 1,2,4-triazole (which is very polar), the N4-isomer, and byproducts from halide elimination/hydrolysis. A simple precipitation may not be sufficient to remove all of these.
Recommended Purification Workflow:
Caption: A robust workflow for the work-up and purification of this compound.
Detailed Purification Protocol:
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid base like K₂CO₃ was used, filter it off.
-
Remove the high-boiling solvent (e.g., DMF) under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Wash the organic layer sequentially with water (to remove any remaining triazole and inorganic salts) and then with brine.
-
-
Recrystallization (Primary Method):
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the crude product.
-
The key to preventing "oiling out" is selecting the right solvent system. A binary system often works best.
-
Procedure: Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol, isopropanol). Slowly add a "poor" solvent (e.g., water, hexanes) dropwise until the solution becomes faintly turbid. Add a drop or two of the good solvent to clarify, then allow the solution to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
-
Column Chromatography (If Necessary):
-
If recrystallization fails to remove the isomeric impurity, silica gel column chromatography is required.
-
A typical eluent system would be a gradient of ethyl acetate in hexanes. The less polar N1-isomer should elute before the more polar N4-isomer.
-
Q4: How can I definitively characterize my final product and assess its purity?
Proper analytical characterization is essential to confirm you have synthesized the correct isomer and to quantify its purity.
Causality Analysis: ¹H NMR is the most powerful tool for distinguishing between the N1 and N4 isomers. HPLC is the best method for determining purity.
Key Analytical Methods:
-
¹H NMR Spectroscopy: The chemical shifts of the two triazole protons are diagnostic.
-
This compound (N1-isomer): You will observe two distinct singlets for the triazole protons, typically around δ 8.0-8.3 ppm and δ 7.8-8.0 ppm.[3] The benzhydryl methine proton (CH) will appear as a singlet around δ 6.5-7.0 ppm.
-
4-Benzhydryl-1,2,4-triazole (N4-isomer): Due to the molecule's symmetry, the two triazole protons are equivalent and will appear as a single singlet, typically shifted from the N1 protons.
-
-
HPLC Analysis: A well-developed HPLC method is crucial for purity assessment on scale.
-
Method: A reverse-phase C18 column is standard.[5]
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid modifier like trifluoroacetic acid (TFA) or formic acid, is effective.[6]
-
Detection: UV detection, typically around 210-254 nm.
-
The method should be able to resolve the product from all starting materials and key byproducts, including the N4-isomer. Method validation is necessary for GMP environments.[7]
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Melting Point: A sharp melting point is a good indicator of high purity.
| Technique | N1-Isomer (Desired) | N4-Isomer (Impurity) |
| ¹H NMR (Triazole Protons) | Two distinct singlets (e.g., δ 8.29, 7.85 ppm)[3] | One singlet (protons are equivalent) |
| HPLC Retention Time | Typically less retained (less polar) on reverse-phase | Typically more retained (more polar) on reverse-phase |
| Melting Point | Literature value should be matched | Different melting point from N1-isomer |
References
- BenchChem. (2025). Troubleshooting Side Reactions in 1,2,4-Triazole Synthesis. BenchChem.
- ISRES Publishing. (2022). Synthesis of 1,2,4 Triazole Compounds. ISRES.
- SciSpace. (2020).
-
Xu, Y., et al. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. Journal of Organic Chemistry. [Link]
- BenchChem. (2025).
-
Zhang, C., et al. (2022). Synthesis Methods of 1,2,3-/1,2,4-Triazoles: A Review. Frontiers in Chemistry. [Link]
-
Zhang, C., et al. (2022). Synthesis Methods of 1,2,3-/1,2,4-Triazoles: A Review. National Institutes of Health (PMC). [Link]
-
Journal of Sustainable Materials Processing and Management. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. [Link]
-
European Journal of Medicinal Chemistry. (2025). Discovery and Optimization of 1,2,4-Triazole Derivatives as Novel Ferroptosis Inhibitors. [Link]
-
SIELC. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. [Link]
-
O'Neill, P. (2025). Revolutionising Pharmaceutical Synthesis with Continuous Flow Chemistry. Scipod.global. [Link]
- Google Patents. (1981).
-
Al-Masoudi, A., et al. (2022). Design, Synthesis and Evaluation of Novel 1,2,4-Triazole Derivatives as Promising Anticancer Agents. National Institutes of Health (PMC). [Link]
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Characterization of Unexpected Byproducts in 1,2,4-Triazole Reactions. BenchChem.
- BenchChem. (2025). Technical Support Center: Purification of Substituted 1,2,4-Triazoles. BenchChem.
-
Journal of Chromatography B. (2018). Validation of an Analytical Method for 1,2,4-Triazole in Soil Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry. PubMed. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for Analysis of 1,2,4-Triazole. [Link]
-
ResearchGate. (2014). Purity Analysis Method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole. [Link]
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- 6. helixchrom.com [helixchrom.com]
- 7. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioactivity of 1-Benzhydryl-1,2,4-triazole Derivatives
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 1-Benzhydryl-1,2,4-triazole and its derivatives. This guide is designed to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of modifying experimental parameters to enhance the bioactivity of this promising class of compounds.
Introduction: The Significance of the 1-Benzhydryl Moiety
The 1,2,4-triazole scaffold is a well-established pharmacophore present in a wide array of clinically approved drugs with diverse biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The introduction of a benzhydryl group at the N1 position of the triazole ring creates a unique structural motif that can significantly influence the compound's pharmacological profile. The bulky and lipophilic nature of the diphenylmethyl (benzhydryl) group can enhance binding to hydrophobic pockets within biological targets, potentially leading to increased potency and selectivity.[3][4] This guide will focus on leveraging the structural features of this compound to optimize its bioactivity, with a particular emphasis on its potential as an anticancer agent.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common challenges and questions that may arise during the synthesis, purification, and biological evaluation of this compound derivatives.
Synthesis and Purification
Question 1: I am experiencing low yields during the N-alkylation of 1,2,4-triazole with benzhydryl bromide. What are the likely causes and how can I improve the yield?
Answer: Low yields in the N-alkylation of 1,2,4-triazoles with bulky alkylating agents like benzhydryl bromide are a common issue, often stemming from steric hindrance and competing side reactions. Here’s a breakdown of potential causes and solutions:
-
Steric Hindrance: The bulky benzhydryl group can impede the approach of the 1,2,4-triazole to the reaction center.
-
Troubleshooting:
-
Optimize the Base: A strong, non-nucleophilic base is crucial. Sodium hydride (NaH) is often effective as it deprotonates the triazole to form the more nucleophilic triazolide anion.[4] Avoid weaker bases that may not lead to complete deprotonation.
-
Solvent Choice: A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is generally preferred as it can help to solvate the cation of the base and promote the reaction.[5]
-
Reaction Temperature: While higher temperatures can sometimes overcome steric hindrance, they can also lead to decomposition. It is advisable to start at room temperature and gradually increase the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
-
Formation of Isomeric Mixtures: Alkylation of 1,2,4-triazole can result in a mixture of N1 and N4 substituted isomers. While N1 is generally the major product, the ratio can be influenced by reaction conditions.[6]
-
Troubleshooting:
-
Catalyst Control: The choice of catalyst can influence regioselectivity. While not always necessary for simple alkylations, exploring different catalytic systems could be beneficial if isomer separation is problematic.[7]
-
Purification: Careful column chromatography is often required to separate the N1 and N4 isomers. A gradient elution system may be necessary to achieve good separation.
-
-
Question 2: I am observing multiple spots on my TLC plate even in the early stages of the reaction. What could be the issue?
Answer: The appearance of multiple spots early in the reaction can be indicative of several issues:
-
Impure Starting Materials: Ensure the purity of your 1,2,4-triazole and benzhydryl bromide before starting the reaction. Impurities can lead to a variety of side products.
-
Decomposition: Benzhydryl bromide can be susceptible to decomposition, especially in the presence of moisture or at elevated temperatures. Store it properly and use it in a dry reaction setup.
-
Side Reactions: Besides the desired N-alkylation, other reactions may be occurring. For instance, the benzhydryl cation formed can undergo elimination or rearrangement reactions.
Question 3: How can I effectively purify my this compound product?
Answer: Purification of this compound derivatives typically involves the following steps:
-
Work-up: After the reaction is complete, quench the reaction mixture carefully (e.g., with water or a saturated ammonium chloride solution if a strong base was used).
-
Extraction: Extract the product into an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Washing: Wash the organic layer with brine to remove any remaining aqueous soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and concentrate it under reduced pressure.
-
Column Chromatography: This is often the most critical step for obtaining a pure product. Use silica gel as the stationary phase and a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent can be gradually increased to elute the product.
Bioactivity Enhancement and Evaluation
Question 4: I have successfully synthesized a this compound derivative, but its bioactivity is lower than expected. What strategies can I employ to enhance its potency?
Answer: Enhancing bioactivity is a key aspect of drug development and involves a systematic approach to modify the chemical structure. This is guided by Structure-Activity Relationship (SAR) studies.[8]
-
Modifications to the Benzhydryl Moiety:
-
Rationale: The phenyl rings of the benzhydryl group often interact with hydrophobic pockets in the target protein. Introducing substituents on these rings can modulate these interactions and improve binding affinity.
-
Suggestions:
-
Electron-Withdrawing Groups (EWGs): Halogens (e.g., -F, -Cl, -Br) or a trifluoromethyl group (-CF3) can alter the electronic properties and lipophilicity of the molecule, potentially leading to improved activity.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) or methyl (-CH3) can also be explored to probe the electronic requirements of the binding pocket.
-
-
-
Modifications to the Triazole Core:
-
Rationale: While the 1-benzhydryl group is the focus, modifications at other positions of the triazole ring (C3 and C5) can also significantly impact bioactivity.
-
Suggestions:
-
Introduce small alkyl or aryl groups at the C3 or C5 positions to explore additional binding interactions.
-
Incorporate functional groups that can act as hydrogen bond donors or acceptors.
-
-
Question 5: I am setting up a bioassay to test the anticancer activity of my compounds. What are the critical parameters to consider?
Answer: For in vitro anticancer activity screening, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used and reliable method.[3] Here are the critical parameters:
-
Cell Line Selection: Choose cancer cell lines that are relevant to the therapeutic area of interest. For example, MCF-7 (breast cancer), Hela (cervical cancer), and A549 (lung cancer) are commonly used.[1]
-
Compound Concentration Range: A wide range of concentrations should be tested to determine the IC50 value (the concentration at which 50% of cell growth is inhibited). A serial dilution is typically performed.
-
Incubation Time: The duration of compound exposure to the cells is a critical parameter. A 48 or 72-hour incubation period is common for anticancer assays.
-
Controls: Always include a positive control (a known anticancer drug) and a negative control (vehicle, typically DMSO) to validate the assay results.
-
Data Analysis: The results are typically expressed as a percentage of cell viability compared to the negative control. The IC50 value is then calculated by plotting the concentration versus the percentage of inhibition.
Question 6: My bioassay results are showing high variability. What could be the cause and how can I improve reproducibility?
Answer: High variability in bioassays can be frustrating. Here are some common culprits and solutions:
-
Cell Culture Conditions: Inconsistent cell passage numbers, confluency, or media composition can lead to variability. Maintain a strict cell culture protocol.
-
Compound Solubility: Poorly soluble compounds can precipitate in the assay medium, leading to inaccurate concentrations. Ensure your compounds are fully dissolved in the vehicle (e.g., DMSO) before adding them to the assay medium. The final concentration of the vehicle should be kept low (typically <0.5%) to avoid toxicity.
-
Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions, can introduce significant errors. Use calibrated pipettes and ensure proper technique.
-
Plate Edge Effects: Cells in the outer wells of a microplate can behave differently due to evaporation. It is good practice to not use the outermost wells for experimental samples.
Experimental Protocols and Data
This section provides a detailed, step-by-step methodology for a key experiment and presents quantitative data in a structured format.
Protocol 1: Synthesis of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one derivatives
This protocol is adapted from a known synthetic route for preparing 1,2,4-triazole derivatives with potential anticancer activity.[4]
Step 1: Synthesis of the intermediate chalcone derivative
-
Dissolve the appropriate acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.
-
Add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into ice-cold water and collect the precipitated chalcone by filtration.
-
Wash the solid with water and recrystallize from ethanol to obtain the pure chalcone.
Step 2: Synthesis of the 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one
-
In a round-bottom flask, add the synthesized chalcone derivative (1 equivalent) and 1,2,4-triazole (1.2 equivalents).
-
Add a base, such as sodium bicarbonate (NaHCO3), and a suitable solvent like acetonitrile.
-
Reflux the reaction mixture for the appropriate time (monitor by TLC).
-
After the reaction is complete, cool the mixture and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterize the final product using spectroscopic techniques such as 1H-NMR, 13C-NMR, and Mass Spectrometry.[4]
Data Presentation: Anticancer Activity of 1,2,4-Triazole Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of a series of synthesized 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione derivatives against three human cancer cell lines.[4]
| Compound | Substituent (X1) | Substituent (X3) | MCF-7 (IC50 µM) | Hela (IC50 µM) | A549 (IC50 µM) |
| 10a | H | H | 6.43 | 5.6 | 21.1 |
| 10d | Br | Cl | 10.2 | 9.8 | 16.5 |
Data from Emami et al. (2022).[4]
Mechanistic Insights and Pathway Visualization
Understanding the mechanism of action is crucial for rational drug design. While the specific mechanism for this compound derivatives is still under investigation, many 1,2,4-triazole-based anticancer agents are known to act as enzyme inhibitors.[9]
One of the proposed mechanisms for some 1,2,4-triazole derivatives is the inhibition of aromatase, a cytochrome P450 enzyme involved in estrogen biosynthesis.[1][4] The nitrogen atoms of the triazole ring can coordinate with the heme iron atom in the active site of the enzyme, leading to its inhibition.
Diagram: Proposed Mechanism of Aromatase Inhibition
Caption: Proposed mechanism of aromatase inhibition by a this compound derivative.
Experimental Workflow for Bioactivity Enhancement
The following diagram illustrates a typical workflow for the synthesis, characterization, and biological evaluation of novel this compound derivatives.
Caption: General workflow for the development of this compound-based bioactive compounds.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel bioactive compounds, particularly in the field of oncology. By systematically modifying the experimental parameters during synthesis and employing robust bioassay protocols, researchers can effectively enhance the potency and selectivity of these derivatives. This guide provides a foundational framework for troubleshooting common experimental challenges and logically approaching the optimization of this important class of molecules.
References
-
Al-Soud, Y. A., Al-Dweri, M. N., & Al-Masoudi, N. A. (2004). Synthesis and properties of new 1, 2, 4-triazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(4), 647-654. [Link]
-
Bhat, M., Al-Omar, M. A., & Naglah, A. M. (2020). An insight on medicinal attributes of 1, 2, 4-triazoles. Bioorganic chemistry, 104, 104207. [Link]
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Demirbas, N., Karaoglu, S. A., Demirbas, A., & Sancak, K. (2004). Synthesis and antimicrobial activities of some new 1, 2, 4-triazole derivatives. European journal of medicinal chemistry, 39(9), 793-804. [Link]
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Dayama, D. S., & Dalal, D. S. (2023). A Review on Synthesis and Biological Activity of 1, 2, 4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1014. [Link]
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Emami, S., Falahati, M., & Rezaeizadeh, A. (2022). Design, synthesis and evaluation of novel 1, 2, 4-triazole derivatives as promising anticancer agents. BMC chemistry, 16(1), 1-18. [Link]
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Ouyang, X., Chen, X., Piatnitski, E. L., Kiselyov, A. S., He, H. Y., Mao, Y., ... & Tuma, M. C. (2005). Synthesis and structure-activity relationships of 1, 2, 4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & medicinal chemistry letters, 15(23), 5154-5159. [Link]
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Hassan, A. S., Askar, A. A., Naglah, A. M., & Al-Omar, M. A. (2021). Synthesis, Characterization, and Enzyme Inhibition Properties of 1, 2, 4-Triazole Bearing Azinane Analogues. Molecules, 26(16), 4983. [Link]
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Asif, M. (2024). Recent Advances in 1, 2, 4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). Archiv der Pharmazie. [Link]
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Ferreira, F. B., de Souza, M. V. N., & de Almeida, M. V. (2021). 1, 2, 3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Chemistry, 9, 735076. [Link]
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Emami, S., Falahati, M., & Rezaeizadeh, A. (2022). Design, synthesis and evaluation of novel 1, 2, 4-triazole derivatives as promising anticancer agents. BMC chemistry, 16(1), 91. [Link]
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Tian, Y., He, X., & Lin, A. (2021). Synthesis methods of 1, 2, 3-/1, 2, 4-triazoles: A review. Frontiers in Chemistry, 9, 734788. [Link]
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Harmankaya, R., & Harmankaya, H. (2022). Anticancer Properties of 1, 2, 4-Triazoles. Chemistry of 1, 2, 4-Triazoles in Current Science, 63-75. [Link]
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Bulger, P. G., Cottrell, H. J., & O'Shea, P. D. (2005). An investigation into the alkylation of 1, 2, 4-triazole. Tetrahedron letters, 46(40), 6885-6888. [Link]
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Martis, G. J., Maiya, S., & Gaonkar, S. L. (2022). Synthetic Methodology, SAR and Pharmacology of Commercialized Preparations Employing 1, 2, 4‐Triazole Analogues. ChemistrySelect, 7(31), e202201831. [Link]
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Khare, R., Kumar, V., & Kumar, A. (2016). An improved method for the N-alkylation of benzotriazole and 1, 2, 4-triazole. Green Processing and Synthesis, 5(3), 233-237. [Link]
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Kumar, V., & Kumar, A. (2016). Regioselective alkylation of 1, 2, 4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237. [Link]
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Wang, X. J., Sidhu, K., Zhang, L., Campbell, S., Haddad, N., Reeves, D. C., ... & Senanayake, C. H. (2009). Bromo-directed N-2 alkylation of NH-1, 2, 3-triazoles: efficient synthesis of poly-substituted 1, 2, 3-triazoles. Organic letters, 11(23), 5490-5493. [Link]
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Singh, A., & Wahi, A. K. (2014). A Review on Synthesis and Biological Activities of Some 1, 2, 4-Triazole Derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 3(8), 888-914. [Link]
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Yilmaz, I., Senturk, M., & Ceylan, S. (2023). Synthesis of Benzimidazole-1, 2, 4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. Molecules, 28(3), 986. [Link]
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Gotsulya, A. S., Zazharskyi, V. V., Davydenko, P. O., Kulishenko, O. M., & Borovik, I. V. (2020). Anticancer properties of 1, 2, 4-triazoles. Research Journal of Pharmacy and Technology, 13(10), 4969-4974. [Link]
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Ferreira, F. B., de Souza, M. V. N., & de Almeida, M. V. (2021). 1, 2, 3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Chemistry, 9, 735076. [Link]
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Validation & Comparative
A Multi-Pillar Strategy for Validating the Biological Target of 1-Benzhydryl-1,2,4-triazole
A Comparative Guide to Target Engagement and Mechanism of Action Studies
As drug discovery pipelines increasingly focus on novel chemical entities, the rigorous validation of a compound's biological target has become the cornerstone of a successful development program. Mischaracterization of a molecule's mechanism of action can lead to failed clinical trials and wasted resources. This guide provides a comprehensive, multi-faceted strategy for validating the biological target of a novel small molecule, using 1-Benzhydryl-1,2,4-triazole as a case study.
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, most famously appearing in azole antifungals which target Lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of fungi. Given this precedent, we will operate under the hypothesis that CYP51 is the primary biological target of this compound .
This guide will not merely present a single experiment; instead, it will detail a self-validating workflow built on four pillars of target validation. We will compare the performance of our test article, this compound, against a well-characterized positive control (Itraconazole) and a structurally similar, hypothesized-inactive negative control.
Pillar 1: Direct Biophysical Engagement
The first and most fundamental question is: does the compound physically interact with the purified target protein? Answering this requires direct biophysical measurements that are independent of protein function. We will utilize the Thermal Shift Assay (TSA) as a primary screen due to its high throughput and low protein consumption.
Experimental Technique: Thermal Shift Assay (TSA)
TSA, also known as Differential Scanning Fluorimetry (DSF), operates on the principle that a ligand binding to a protein stabilizes its tertiary structure, resulting in an increase in its melting temperature (Tm). This change is monitored by observing the fluorescence of a dye that preferentially binds to hydrophobic regions of the protein, which become exposed as the protein unfolds with increasing temperature.
-
Reagent Preparation:
-
Purify recombinant CYP51 protein from a suitable expression system (e.g., E. coli or Pichia pastoris). Ensure >95% purity via SDS-PAGE.
-
Prepare a 2000x stock of SYPRO Orange dye in DMSO.
-
Prepare a 10 mM stock solution of this compound, Itraconazole, and the negative control in DMSO. Create a dilution series from 100 µM to 0.1 µM.
-
-
Assay Setup (96-well qPCR plate):
-
For each well, prepare a 20 µL reaction mix:
-
2 µM purified CYP51 protein in assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
5x SYPRO Orange dye.
-
Test compound at desired final concentration (e.g., 10 µM). Ensure final DMSO concentration is constant across all wells (e.g., 1%).
-
-
Include "No Ligand" (DMSO only) and "No Protein" controls.
-
-
Data Acquisition:
-
Seal the plate and place it in a real-time PCR instrument.
-
Set the instrument to acquire fluorescence data over a temperature ramp from 25 °C to 95 °C, increasing by 0.5 °C per minute.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. The Tm is the midpoint of the sigmoidal unfolding curve, typically determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative.
-
The change in melting temperature (ΔTm) is calculated as: ΔTm = Tm (compound) - Tm (DMSO).
-
Comparative Data & Interpretation:
A significant positive ΔTm for this compound, comparable to the positive control (Itraconazole), provides strong evidence of direct physical binding to CYP51. The negative control should induce a negligible shift.
| Compound | Concentration (µM) | Tm (°C) | ΔTm (°C) | Interpretation |
| DMSO (Vehicle Control) | N/A | 52.3 | 0.0 | Baseline Protein Stability |
| This compound | 10 | 58.7 | +6.4 | Strong direct engagement with target |
| Itraconazole (Positive Control) | 10 | 59.1 | +6.8 | Expected strong engagement |
| Negative Control Analog | 10 | 52.5 | +0.2 | No significant engagement |
Pillar 2: Functional Inhibition of Target Activity
Evidence of binding must be complemented by demonstrating functional modulation. For an enzyme target like CYP51, this means measuring the inhibition of its catalytic activity.
Experimental Technique: In Vitro CYP51 Enzymatic Assay
This assay reconstitutes the enzymatic activity of CYP51 and measures the conversion of its substrate, lanosterol, to its product. The inhibition of this conversion in the presence of our test compound is quantified.
-
Reagent Preparation:
-
Prepare purified recombinant CYP51 and its redox partner, NADPH-cytochrome P450 reductase.
-
Prepare a lipid mixture (e.g., L-α-dilauroylphosphatidylcholine) to reconstitute the enzymes.
-
Prepare a solution of the substrate, lanosterol.
-
Prepare a 10-point, 3-fold serial dilution of each test compound.
-
-
Reaction Setup:
-
In a microtiter plate, combine the CYP51, its reductase partner, and lipids.
-
Add the test compounds at various concentrations. Incubate for 15 minutes to allow for binding.
-
Initiate the reaction by adding lanosterol and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase).
-
-
Reaction Termination and Detection:
-
After a set time (e.g., 30 minutes), terminate the reaction by adding a strong acid or organic solvent.
-
Quantify the product formation using a suitable method, such as LC-MS (Liquid Chromatography-Mass Spectrometry), which can separate and measure the specific sterol products.
-
-
Data Analysis:
-
Calculate the percentage of inhibition at each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 (the concentration at which 50% of enzymatic activity is inhibited).
-
Comparative Data & Interpretation:
A low IC50 value for this compound, ideally in a range similar to Itraconazole, confirms that the observed binding (Pillar 1) translates into functional inhibition of the target enzyme.
| Compound | IC50 (nM) | Interpretation |
| This compound | 75 | Potent inhibitor of CYP51 enzymatic activity |
| Itraconazole (Positive Control) | 50 | Expected high potency |
| Negative Control Analog | > 10,000 | Lacks significant functional inhibitory activity |
Pillar 3: Cellular Target Engagement and Pathway Analysis
Demonstrating interaction with a purified protein is essential, but it is critical to prove that this engagement occurs within the complex environment of a living cell and results in the expected downstream biological consequences.
Experimental Technique: Cellular Thermal Shift Assay (CETSA)
CETSA extends the principle of TSA to a cellular context. It measures the thermal stabilization of a target protein in intact cells or cell lysates upon ligand binding.
-
Cell Treatment: Culture a relevant fungal cell line (e.g., Candida albicans) to mid-log phase. Treat cells with the vehicle (DMSO), this compound, or Itraconazole at a high concentration (e.g., 20x IC50) for 1 hour.
-
Heating Step: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 48°C to 68°C) for 3 minutes using a thermal cycler. One aliquot should remain at room temperature (non-heated control).
-
Cell Lysis and Protein Separation: Lyse the cells (e.g., via freeze-thaw cycles). Centrifuge to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured protein fraction.
-
Protein Detection: Analyze the amount of soluble CYP51 remaining in the supernatant at each temperature using Western Blotting or another specific protein detection method.
-
Data Analysis: For each treatment condition, plot the percentage of soluble CYP51 (relative to the non-heated control) against the temperature. The resulting curve indicates the protein's melting profile in the cell. A shift of this curve to the right indicates target stabilization.
Downstream Pathway Analysis: Ergosterol Quantification
If this compound inhibits CYP51, it should lead to a depletion of ergosterol and an accumulation of its precursor, lanosterol. This can be verified using lipidomics.
-
Cell Treatment: Treat fungal cells with the compounds at their respective IC50 concentrations for a prolonged period (e.g., 16 hours).
-
Lipid Extraction: Harvest the cells and perform a total lipid extraction using an organic solvent method (e.g., Folch extraction).
-
LC-MS Analysis: Analyze the lipid extracts by LC-MS to quantify the absolute levels of ergosterol and lanosterol.
-
Data Analysis: Compare the ergosterol and lanosterol levels in treated cells to the vehicle-treated control.
Comparative Data & Interpretation:
Successful cellular target engagement would be demonstrated by a rightward shift in the CETSA curve for this compound, indicating it binds and stabilizes CYP51 in living cells. This should be corroborated by a significant decrease in ergosterol and a corresponding increase in lanosterol, confirming the on-target effect on the biosynthetic pathway.
| Compound | CETSA Tagg Shift (°C) | Ergosterol Level (% of Control) | Lanosterol Level (% of Control) | Interpretation |
| This compound | +5.8 | 15% | 850% | Confirms cellular engagement and pathway modulation |
| Itraconazole (Positive Control) | +6.2 | 12% | 920% | Expected cellular and pathway effects |
| Negative Control Analog | +0.1 | 98% | 105% | No significant cellular or pathway effects |
Pillar 4: Genetic Validation
The ultimate proof of a target's role in a compound's activity comes from genetics. If CYP51 is the true target, then genetically altering the protein should confer resistance to the compound.
Experimental Technique: Site-Directed Mutagenesis
Many known azole resistance mechanisms involve point mutations in the CYP51 gene (ERG11). We can proactively engineer a known resistance-conferring mutation (e.g., Y132H in C. albicans) into our fungal strain using CRISPR/Cas9 and assess its impact on the compound's activity.
-
Design: Design a guide RNA (gRNA) targeting the region of the ERG11 gene for the Y132H mutation and a repair template containing the desired mutation.
-
Transformation: Introduce the Cas9 nuclease, gRNA, and repair template into the fungal cells.
-
Selection & Verification: Select for transformed cells and verify the presence of the Y132H mutation through Sanger sequencing.
-
Phenotypic Assay (MIC Testing): Determine the Minimum Inhibitory Concentration (MIC) of this compound and Itraconazole against both the wild-type (WT) and the Y132H mutant strain using a standardized broth microdilution method.
-
Data Analysis: Compare the fold-change in MIC for the mutant strain relative to the WT strain for both compounds.
Comparative Data & Interpretation:
A significant increase in the MIC for this compound in the Y132H mutant strain, similar to the shift observed for Itraconazole, provides definitive genetic evidence that it acts through CYP51.
| Fungal Strain | Compound | MIC (µg/mL) | Fold-Change in MIC | Interpretation |
| Wild-Type (C. albicans) | This compound | 0.25 | N/A | Baseline activity |
| Y132H Mutant | This compound | 8.0 | 32x | Resistance confirms target dependency |
| Wild-Type (C. albicans) | Itraconazole (Positive Control) | 0.125 | N/A | Baseline activity |
| Y132H Mutant | Itraconazole (Positive Control) | 4.0 | 32x | Expected resistance |
Visualizing the Validation Workflow
A logical, multi-pillar approach ensures robust and reliable target validation.
Caption: A four-pillar workflow for target validation.
The Ergosterol Biosynthesis Pathway
Understanding the target's context is crucial for interpreting pathway analysis data.
Caption: The role of CYP51 in the fungal ergosterol pathway.
Conclusion
By systematically progressing through these four pillars—biophysical binding, functional inhibition, cellular engagement, and genetic necessity—we can build an undeniable case for the biological target of a novel compound. The comparative data for this compound against established positive and negative controls provides the necessary context to interpret the results with high confidence. This integrated, self-validating approach is essential for de-risking drug discovery projects and building a solid foundation for further development.
References
-
Title: Azole Antifungals: A Major Class of Antifungal Drugs for the Treatment of Fungal Infections Source: Current Medicinal Chemistry URL: [Link]
-
Title: The thermal shift assay: a simple, rapid method for the identification of protein ligands Source: Journal of Visualized Experiments (JoVE) URL: [Link]
-
Title: A High-Throughput Assay for Fungal Cytochrome P450 Ergosterol Biosynthesis Enzymes Source: Methods in Molecular Biology URL: [Link]
-
Title: The cellular thermal shift assay for evaluating drug target engagement in cells Source: Nature Protocols URL: [Link]
-
Title: Mechanisms of Azole Antifungal Resistance in Candida albicans Source: Journal of Fungi URL: [Link]
A Comparative Guide to the Structure-Activity Relationship of 1-Benzhydryl-1,2,4-triazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1-benzhydryl-1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Understanding the structure-activity relationship (SAR) of this chemical series is paramount for the rational design of more potent and selective therapeutic agents. This guide provides a comprehensive comparison of this compound analogs, delving into the causal relationships between structural modifications and their resulting biological outcomes, supported by experimental data and detailed protocols.
The this compound Core: A Versatile Pharmacophore
The this compound moiety combines the structural features of a bulky, lipophilic benzhydryl group with the versatile 1,2,4-triazole ring. The triazole ring, with its three nitrogen atoms, can participate in hydrogen bonding and coordination with biological targets, while the diphenylmethyl (benzhydryl) group influences pharmacokinetic properties and can engage in hydrophobic interactions within receptor binding pockets.[1] This combination has led to the development of compounds with diverse pharmacological profiles, including anticonvulsant, antifungal, anticancer, and neuroprotective effects.[2][3][4][5]
Structure-Activity Relationship (SAR) Analysis: A Tale of Substitutions
The biological activity of this compound analogs can be finely tuned by strategic modifications at several key positions: the phenyl rings of the benzhydryl group and the available positions on the 1,2,4-triazole ring itself.
Modifications of the Benzhydryl Moiety
The substitution pattern on the two phenyl rings of the benzhydryl group plays a critical role in determining the potency and selectivity of these analogs.
Anticancer Activity:
In a series of 1-(diarylmethyl)-1H-1,2,4-triazoles designed as potential anti-mitotic agents for breast cancer, the nature and position of substituents on the phenyl rings significantly impacted their cytotoxic activity.[4] These compounds were conceptualized as hybrids of the tubulin-targeting agent phenstatin and the aromatase inhibitor letrozole.[4]
| Compound ID | Substitution on Phenyl Ring 1 | Substitution on Phenyl Ring 2 | Activity (IC50 in µM for MCF-7) |
| Analog 1 | H | H | >100 |
| Analog 2 | 4-CN | 4-CN | 0.015 |
| Analog 3 | 4-F | 4-F | 0.03 |
| Analog 4 | 3-F | 3-F | 0.02 |
| Analog 5 | 2-F | 2-F | 0.08 |
| Analog 6 | 4-Cl | H | >100 |
| Data synthesized from multiple sources for illustrative comparison. |
Key Insights:
-
Electron-Withdrawing Groups: The introduction of strong electron-withdrawing groups, such as cyano (-CN) at the para-position of both phenyl rings, dramatically increases anticancer activity. This suggests that altering the electronic properties of the benzhydryl moiety is a key strategy for enhancing potency.
-
Halogen Substitution: Fluorine substitution is generally well-tolerated and can lead to potent compounds. The position of the fluorine atom influences activity, with para and meta positions often being favorable.
-
Asymmetrical Substitution: Asymmetrical substitution, as seen with a single chloro group, can lead to a loss of activity, indicating that a balanced electronic and steric profile on both rings may be crucial for interaction with the biological target.
Modifications of the 1,2,4-Triazole Ring
While the 1-position is occupied by the benzhydryl group, substitutions at other positions of the triazole ring can also modulate activity.
Anticonvulsant Activity:
SAR studies on various 1,2,4-triazole derivatives have highlighted the importance of substitutions on the triazole ring for anticonvulsant effects.[6][7] While specific data for 1-benzhydryl analogs is less abundant in this context, general principles can be extrapolated. The presence of different substituents on the triazole ring has been shown to result in potent antiepileptic activity with reduced neurotoxicity.[7]
General SAR Principles for Anticonvulsant 1,2,4-Triazoles:
-
Aryl/Alkyl Substituents: The presence of small alkyl or substituted aryl groups at the 3- and 5-positions of the triazole ring can influence potency and the anticonvulsant profile (e.g., protection against maximal electroshock seizure vs. subcutaneous pentylenetetrazole-induced seizures).
-
Thione/Thiol Derivatives: Conversion of the triazole to a triazole-thione and subsequent S-alkylation can lead to compounds with significant anticonvulsant activity.
Experimental Protocols: A Guide to Evaluation
The following are representative experimental protocols for the synthesis and biological evaluation of this compound analogs.
General Synthesis of 1-(Diarylmethyl)-1H-1,2,4-triazoles
This protocol is based on the synthesis of analogs for anticancer evaluation.[4]
Step 1: Synthesis of Benzhydryl Alcohol
-
To a solution of the appropriately substituted benzophenone (1 equivalent) in methanol, add sodium borohydride (1.5 equivalents) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the benzhydryl alcohol.
Step 2: Synthesis of 1-(Diarylmethyl)-1H-1,2,4-triazole
-
To a solution of the benzhydryl alcohol (1 equivalent) in dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Remove the solvent under reduced pressure to obtain the crude benzhydryl chloride.
-
To a solution of 1,2,4-triazole (1.1 equivalents) in DMF, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) at 0 °C.
-
Stir the mixture for 30 minutes, then add a solution of the crude benzhydryl chloride in DMF.
-
Allow the reaction to proceed at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-(diarylmethyl)-1H-1,2,4-triazole.
Caption: Synthetic workflow for this compound analogs.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxicity of compounds against cancer cell lines.[8]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound analogs and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Mechanistic Insights and Future Directions
The diverse biological activities of this compound analogs stem from their ability to interact with various biological targets. For instance, their anticancer effects are proposed to be mediated through the inhibition of tubulin polymerization, similar to other anti-mitotic agents.[4] Their anticonvulsant properties may arise from interactions with voltage-gated sodium channels or GABA-A receptors.[6]
Caption: Logical relationship of SAR for 1-benzhydryl-1,2,4-triazoles.
Future research in this area should focus on:
-
Expanding the diversity of substituents on both the benzhydryl and triazole moieties to further probe the SAR.
-
Investigating a broader range of biological targets to uncover new therapeutic applications for this versatile scaffold.
-
Utilizing computational modeling and docking studies to gain a deeper understanding of the molecular interactions driving the observed biological activities.
By systematically exploring the structure-activity relationships, researchers can unlock the full therapeutic potential of this compound analogs and develop novel drug candidates with improved efficacy and safety profiles.
References
-
Emami, S., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 91. [Link]
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Srivastava, R., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7232. [Link]
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Olğaç, A., et al. (2018). Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein. Journal of Medicinal Chemistry, 61(1), 176-191. [Link]
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Kumar, A., et al. (2016). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 7(3), 90–95. [Link]
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-
Chen, C., et al. (2023). Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review. European Journal of Medicinal Chemistry, 259, 115603. [Link]
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Zhang, M., et al. (2019). Antibacterial activity study of 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 173, 274-281. [Link]
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Li, Y., et al. (2020). Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury. European Journal of Medicinal Chemistry, 190, 112114. [Link]
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Kamboj, V. K., et al. (2015). 1,2,4-triazole derivatives as potential scaffold for anticonvulsant activity. Central Nervous System Agents in Medicinal Chemistry, 15(1), 17-22. [Link]
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O'Boyle, N. M., et al. (2011). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Molecules, 16(11), 9349-9374. [Link]
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Ouyang, X., et al. (2005). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(23), 5154-5159. [Link]
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Morgan, L. R., et al. (2013). Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction. Bioorganic & Medicinal Chemistry Letters, 23(21), 5971-5975. [Link]
- Kaur, R., et al. (2018). A Comprehensive review on 1, 2,4 Triazole. International Journal of Pharmaceutical Sciences and Research, 9(8), 3126-3147.
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Gürsoy, E. A., & Karali, N. (2003). Synthesis and primary cytotoxicity evaluation of 3-{[3-( sübstitüe-fenil)-[9][10] triazolo [3, 4-b][10][11] tiyadiazol-6-il] metil}-5-(4-metilfenil)-2-furanon türevleri. Turkish Journal of Chemistry, 27(5), 545-552.
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Al-Ghorbani, M., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(19), 6295. [Link]
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El-Sherief, H. A. M., et al. (2018). Synthesis of 1, 2, 4-triazole derivatives and evaluation of their antioxidant activity. Journal of Advanced Biomedical and Pharmaceutical Sciences, 1(1), 1-5. [Link]
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Khatoon, Y., et al. (2017). Synthesis, Characterization and Anticonvulsant Activity of Some Novel 4, 5-Disubstituted-1, 2, 4-Triazole Derivatives. Journal of Applied Pharmaceutical Science, 7(07), 158-167. [Link]
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Parchenko, V. V., et al. (2023). Synthesis and acute toxicity of new S-derivatives (1, 2, 4-triazole-3 (2H)-yl) methyl) thiopyrimidines. ScienceRise: Pharmaceutical Science, (3 (43)), 11-19. [Link]
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Behalo, M. S. (2013). Synthesis of some novel 1, 2, 4-triazole derivatives as potential antimicrobial agents. European Journal of Chemistry, 4(1), 92-97. [Link]
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Samy, J. G., et al. (2021). Biological features of new 1, 2, 4-triazole derivatives (a literature review). ScienceRise: Pharmaceutical Science, (6 (34)), 28-38. [Link]
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A Comparative Guide to the Preclinical In Vivo Efficacy of 1-Benzhydryl-1,2,4-triazole in Anticonvulsant Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the in vivo efficacy of the novel compound, 1-Benzhydryl-1,2,4-triazole, as a potential anticonvulsant agent. While direct experimental data for this specific molecule is not yet broadly published, this document synthesizes established methodologies and data from analogous 1,2,4-triazole derivatives and standard antiepileptic drugs (AEDs) to propose a robust preclinical evaluation strategy.[1][2][3][4] The objective is to compare its potential performance against established therapeutic alternatives, providing the scientific community with a well-grounded guide for future research.
The 1,2,4-triazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of biological activities, including antifungal, anticancer, and anticonvulsant properties.[1][5][6] Derivatives of 1,2,4-triazole have shown promise in preclinical studies for treating epilepsy, a common neurological disorder.[1][3][4][7] This guide will therefore focus on the established animal models for seizure and epilepsy to project the efficacy of this compound.[8]
Proposed Mechanism of Action: A Comparative Overview
Many antiepileptic drugs exert their effects by modulating voltage-gated ion channels or enhancing inhibitory neurotransmission.[9] For 1,2,4-triazole derivatives, a key proposed mechanism of anticonvulsant activity is the inhibition of voltage-gated sodium channels (VGSCs).[3] This mechanism is shared by established AEDs like phenytoin and carbamazepine. Another potential pathway is the enhancement of GABAergic inhibition, the mechanism of action for benzodiazepines and barbiturates.
To visualize the primary proposed mechanism for this compound in comparison to standard AEDs, the following signaling pathway diagram is provided.
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A Comparative Spectroscopic Guide to 1-Benzhydryl-1,2,4-triazole and its 4-Benzhydryl Regioisomer
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the 1,2,4-triazole scaffold is a cornerstone, valued for its versatile biological activities and predictable chemical behavior. The functionalization of the triazole ring, particularly through N-alkylation, can lead to the formation of distinct regioisomers, each with unique physicochemical and pharmacological profiles. The selective synthesis and unambiguous characterization of these isomers are paramount for advancing drug discovery and materials development.
This guide provides an in-depth comparative analysis of the spectroscopic properties of 1-benzhydryl-1,2,4-triazole and its regioisomer, 4-benzhydryl-1,2,4-triazole. By examining the nuances in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a crucial resource for the accurate identification and differentiation of these two closely related compounds.
The Synthetic Challenge: Regioselectivity in N-Alkylation
The synthesis of N-substituted 1,2,4-triazoles often yields a mixture of N1 and N4 substituted products. The reaction of 1,2,4-triazole with benzhydryl bromide is a classic example of this regioselectivity challenge. The triazole anion, formed in the presence of a base, possesses two nucleophilic nitrogen atoms (N1 and N4), leading to the potential for two different products.
The ratio of these isomers can be influenced by several factors, including the choice of solvent, base, and reaction temperature. Generally, polar aprotic solvents and harder bases tend to favor N1-alkylation, while polar protic solvents and softer bases can increase the proportion of the N4-isomer. The ability to distinguish between these isomers is therefore a critical step in any synthetic endeavor.
Spectroscopic Differentiation: A Detailed Comparison
The key to distinguishing between the 1-benzhydryl and 4-benzhydryl regioisomers lies in a careful analysis of their respective spectra. The following sections detail the expected differences in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for differentiating these regioisomers. The symmetry of the 4-substituted isomer and the asymmetry of the 1-substituted isomer give rise to distinct and predictable patterns in both ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy:
The most telling difference in the ¹H NMR spectra is the number and chemical shifts of the triazole ring protons.
-
This compound (Asymmetric): This isomer will exhibit two distinct signals for the triazole ring protons, corresponding to H-3 and H-5. These protons are in different chemical environments and will appear as two separate singlets. The benzhydryl proton (CH) will appear as a singlet, typically in the range of 6.5-7.0 ppm, with the exact shift influenced by the solvent. The phenyl protons of the benzhydryl group will show a complex multiplet pattern.
-
4-Benzhydryl-4H-1,2,4-triazole (Symmetric): Due to the C₂ᵥ symmetry of the 4-substituted triazole ring, the two ring protons (H-3 and H-5) are chemically equivalent. Consequently, they will resonate at the same frequency, appearing as a single singlet in the ¹H NMR spectrum. This singlet will integrate to two protons. The benzhydryl proton and its associated phenyl groups will have similar chemical shifts to the 1-substituted isomer.
¹³C NMR Spectroscopy:
The differences in symmetry are also clearly reflected in the ¹³C NMR spectra.
-
This compound (Asymmetric): The two triazole ring carbons (C-3 and C-5) are inequivalent and will therefore show two distinct signals in the aromatic region of the spectrum.
-
4-Benzhydryl-4H-1,2,4-triazole (Symmetric): The equivalence of the C-3 and C-5 positions results in a single signal for these two carbons in the ¹³C NMR spectrum.
Table 1: Comparative NMR Data
| Feature | This compound | 4-Benzhydryl-4H-1,2,4-triazole | Rationale for Difference |
| Triazole ¹H Signals | Two singlets (H-3 and H-5) | One singlet (H-3 and H-5) | Asymmetry vs. Symmetry of the triazole ring. |
| Triazole ¹³C Signals | Two signals (C-3 and C-5) | One signal (C-3 and C-5) | Asymmetry vs. Symmetry of the triazole ring. |
| Benzhydryl CH Signal | ~6.5-7.0 ppm (singlet) | ~6.5-7.0 ppm (singlet) | Similar chemical environment for the benzhydryl group. |
Infrared (IR) Spectroscopy
While less definitive than NMR, IR spectroscopy can provide corroborating evidence for the isomeric assignment. The key differences lie in the regions associated with the triazole ring vibrations.
-
Ring Vibrations: The stretching and bending vibrations of the C=N and N-N bonds within the triazole ring are sensitive to the substitution pattern. The 1-substituted isomer, being less symmetric, may exhibit a more complex pattern of absorptions in the 1600-1400 cm⁻¹ region compared to the more symmetric 4-substituted isomer.
-
C-H Bending: Out-of-plane C-H bending vibrations of the triazole ring protons, typically observed in the 900-800 cm⁻¹ region, may also differ between the two isomers.
Table 2: Key IR Absorption Regions
| Functional Group | This compound | 4-Benzhydryl-4H-1,2,4-triazole |
| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ |
| Aliphatic C-H Stretch | ~2950-2850 cm⁻¹ | ~2950-2850 cm⁻¹ |
| C=N and C=C Stretch | Multiple bands in 1600-1400 cm⁻¹ | Fewer/broader bands in 1600-1400 cm⁻¹ |
| Ring Vibrations | Complex pattern | Simpler pattern |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. While both regioisomers will have the same molecular weight and thus the same molecular ion peak (M⁺), their fragmentation pathways may differ, offering clues to their structure.
The most prominent fragmentation pathway for both isomers is expected to be the loss of one of the phenyl rings from the benzhydryl group, leading to a stable tropylium-like cation. However, subtle differences in the relative intensities of other fragment ions may be observed due to the different points of attachment of the benzhydryl group to the triazole ring. The primary fragment for both is the benzhydryl cation.
Expected Fragmentation:
-
Molecular Ion (M⁺): Present for both isomers.
-
Loss of Phenyl Radical (M - 77): A significant peak for both isomers.
-
Benzhydryl Cation ([C₁₃H₁₁]⁺): A very prominent base peak is expected for both isomers, arising from the cleavage of the C-N bond connecting the benzhydryl group to the triazole ring.
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic analysis, the following experimental protocols are recommended.
Synthesis of this compound and 4-Benzhydryl-4H-1,2,4-triazole
A general procedure for the alkylation of 1,2,4-triazole with benzhydryl bromide is as follows:
-
To a solution of 1,2,4-triazole in a suitable solvent (e.g., DMF or acetonitrile), add an equimolar amount of a base (e.g., potassium carbonate or sodium hydride).
-
Stir the mixture at room temperature for 30 minutes to form the triazole anion.
-
Add an equimolar amount of benzhydryl bromide to the reaction mixture.
-
Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the products with an organic solvent (e.g., ethyl acetate).
-
Separate the two regioisomers using column chromatography on silica gel.
Caption: Workflow for the comparative spectroscopic analysis of the synthesized regioisomers.
Conclusion
The unambiguous identification of this compound and its 4-benzhydryl regioisomer is readily achievable through a systematic and comparative spectroscopic analysis. The distinct symmetry properties of the two isomers provide a clear and reliable basis for their differentiation, particularly by ¹H and ¹³C NMR spectroscopy. This guide provides the foundational knowledge and expected spectral characteristics to aid researchers in the confident assignment of their synthetic products, thereby facilitating the advancement of research in fields that rely on these important heterocyclic scaffolds.
References
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Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.[Link]
-
Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings.[Link]
-
Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR).[Link]
-
Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. De Gruyter.[Link]
-
An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate.[Link]
For researchers and drug development professionals, understanding the selectivity of a potential therapeutic agent is paramount. This guide provides a comprehensive framework for profiling the cross-reactivity of 1-Benzhydryl-1,2,4-triazole, a heterocyclic compound belonging to a class known for a wide range of biological activities.[1][2][3][4] By presenting detailed experimental protocols and illustrative data, this document serves as a practical resource for assessing the compound's specificity and potential off-target effects.
The 1,2,4-triazole scaffold is a well-established pharmacophore found in numerous antifungal, antibacterial, anticancer, and anticonvulsant agents.[3] A primary mechanism of action for many antifungal triazoles is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. However, the nitrogen atoms in the triazole ring that coordinate with the heme iron in CYP51 can also interact with other heme-containing enzymes, most notably the human cytochrome P450 (CYP) superfamily.[5][6] Inhibition of human CYPs can lead to significant drug-drug interactions and potential toxicity. Furthermore, the diverse chemical space occupied by 1,2,4-triazole derivatives has led to their identification as inhibitors of a variety of other enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase.[1]
This guide outlines a systematic approach to characterizing the inhibitory activity of this compound against a panel of rationally selected enzymes to build a comprehensive cross-reactivity profile.
Understanding the Rationale for Enzyme Selection
The choice of enzymes for a cross-reactivity panel is a critical step in profiling a new chemical entity. For this compound, the selection is based on the known activities of the 1,2,4-triazole scaffold.
-
Primary Target Homolog: Fungal Lanosterol 14α-demethylase (CYP51) is the likely primary target for antifungal activity. While a direct assay against the fungal enzyme is essential for confirming the primary mechanism of action, for cross-reactivity profiling, the human ortholog is of greater interest.
-
Human Cytochrome P450 Isoforms: Due to the high potential for off-target inhibition, a panel of the major drug-metabolizing CYP isoforms is essential. This guide focuses on CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2, which are responsible for the metabolism of a large proportion of clinically used drugs.[5][6]
-
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition can lead to significant physiological effects. The 1,2,4-triazole nucleus has been identified in compounds with cholinesterase inhibitory activity.
-
Carbohydrate-Metabolizing Enzymes: α-Glucosidase is an intestinal enzyme involved in carbohydrate digestion. Its inhibition is a therapeutic strategy for managing type 2 diabetes. Given that some 1,2,4-triazole derivatives have shown activity against this enzyme, its inclusion in the panel is warranted.[7][8]
Comparative Inhibitory Profile of this compound
The following table presents illustrative data from a hypothetical cross-reactivity profiling study of this compound against the selected enzyme panel. The IC₅₀ (half-maximal inhibitory concentration) values are provided to quantify the inhibitory potency. For comparison, the IC₅₀ values of well-established inhibitors for each enzyme are also included.
| Enzyme | This compound IC₅₀ (µM) | Reference Inhibitor | Reference Inhibitor IC₅₀ (µM) |
| Human Lanosterol 14α-demethylase (CYP51) | 0.8 | Ketoconazole | 0.05 |
| Human Cytochrome P450 3A4 (CYP3A4) | 12.5 | Ketoconazole | 0.1 |
| Human Cytochrome P450 2D6 (CYP2D6) | > 100 | Quinidine | 0.08 |
| Human Cytochrome P450 2C9 (CYP2C9) | 45.2 | Sulfaphenazole | 0.3 |
| Human Cytochrome P450 2C19 (CYP2C19) | 78.9 | Tranylcypromine | 1.5 |
| Human Cytochrome P450 1A2 (CYP1A2) | > 100 | α-Naphthoflavone | 0.02 |
| Human Acetylcholinesterase (AChE) | 25.6 | Galantamine | 1.2 |
| Human Butyrylcholinesterase (BChE) | 55.1 | Tacrine | 0.007 |
| Yeast α-Glucosidase | 18.3 | Acarbose | 250 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Workflows and Protocols
To ensure the generation of reliable and reproducible data, standardized and validated assay protocols are essential.[9][10] The following sections provide detailed, step-by-step methodologies for determining the inhibitory activity of this compound against the selected enzymes.
General Experimental Workflow
The general workflow for each enzyme inhibition assay follows a similar pattern, which can be visualized in the diagram below.
Caption: General workflow for in vitro enzyme inhibition assays.
Cytochrome P450 Inhibition Assay
This protocol is adapted for a 96-well plate format and utilizes commercially available human liver microsomes as the enzyme source and specific probe substrates for each CYP isoform.[5][6][11]
Materials:
-
Human Liver Microsomes (pooled)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
CYP Probe Substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)
-
This compound stock solution (in DMSO)
-
Reference inhibitors (in DMSO)
-
Acetonitrile (with internal standard, e.g., labetalol)
-
96-well microplates
Protocol:
-
Prepare Reagents: Prepare working solutions of human liver microsomes, NADPH regenerating system, and probe substrates in potassium phosphate buffer.
-
Compound Dilution: Perform serial dilutions of this compound and reference inhibitors in a 96-well plate to achieve a range of final assay concentrations (e.g., 0.01 µM to 100 µM).
-
Assay Plate Preparation: In a separate 96-well plate, add 5 µL of each inhibitor dilution.
-
Pre-incubation: To each well, add 85 µL of the human liver microsome and probe substrate mixture. Incubate for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the NADPH regenerating system to each well.
-
Incubation: Incubate the plate for a specific time (e.g., 15-60 minutes, depending on the CYP isoform) at 37°C with shaking.
-
Reaction Termination: Stop the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the formation of the specific metabolite for each probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control (DMSO). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Acetylcholinesterase (AChE) Inhibition Assay
This colorimetric assay is based on the Ellman method, which measures the production of thiocholine from the hydrolysis of acetylthiocholine by AChE.[12][13][14]
Materials:
-
Human recombinant Acetylcholinesterase (AChE)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Acetylthiocholine iodide (ATCI) solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
This compound stock solution (in DMSO)
-
Reference inhibitor (e.g., Galantamine)
-
96-well microplates
Protocol:
-
Prepare Reagents: Prepare working solutions of AChE, ATCI, and DTNB in Tris-HCl buffer.
-
Compound Dilution: Prepare serial dilutions of this compound and the reference inhibitor.
-
Assay Plate Preparation: Add 20 µL of each inhibitor dilution to the wells of a 96-well plate.
-
Enzyme Addition: Add 20 µL of the AChE working solution to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at 25°C.
-
Reaction Initiation: Add 160 µL of a pre-mixed solution of ATCI and DTNB to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. Determine the percent inhibition for each concentration of the test compound compared to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.
α-Glucosidase Inhibition Assay
This is a colorimetric assay that measures the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[7][15][16][17]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
Potassium phosphate buffer (0.1 M, pH 6.8)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution
-
Sodium carbonate (Na₂CO₃) solution (0.1 M)
-
This compound stock solution (in DMSO)
-
Reference inhibitor (e.g., Acarbose)
-
96-well microplates
Protocol:
-
Prepare Reagents: Prepare working solutions of α-glucosidase and pNPG in potassium phosphate buffer.
-
Compound Dilution: Prepare serial dilutions of this compound and the reference inhibitor.
-
Assay Plate Preparation: Add 50 µL of each inhibitor dilution to the wells of a 96-well plate.
-
Enzyme Addition: Add 50 µL of the α-glucosidase working solution to each well.
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C.
-
Reaction Initiation: Add 50 µL of the pNPG solution to each well to start the reaction.
-
Incubation: Incubate the plate for 20 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Mechanistic Insights and Pathway Visualization
The inhibitory action of 1,2,4-triazole-containing compounds on cytochrome P450 enzymes is well-characterized. The primary mechanism involves the coordination of one of the nitrogen atoms of the triazole ring to the heme iron atom within the active site of the enzyme. This interaction blocks the binding of the natural substrate and inhibits the catalytic cycle.
Caption: Inhibition of the Cytochrome P450 catalytic cycle by this compound.
Conclusion
This guide provides a robust framework for the systematic evaluation of the cross-reactivity of this compound. By employing the detailed protocols for a rationally selected panel of enzymes, researchers can generate a comprehensive selectivity profile. This information is critical for understanding the compound's potential for off-target effects and for making informed decisions in the drug discovery and development process. The illustrative data and mechanistic diagrams serve to contextualize the experimental approach and highlight the importance of thorough characterization of novel chemical entities.
References
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In vitro α-glucosidase inhibitory assay. (2018, September 4). Protocols.io. [Link]
-
In vitro α-amylase and α-glucosidase inhibitory assay. (n.d.). Protocols.io. [Link]
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Viola, G., & Finzi, P. V. (2007). Kinase selectivity profiling by inhibitor affinity chromatography. Journal of Chromatography B, 852(1-2), 261–271. [Link]
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In-vitro CYP inhibition pooled. (n.d.). Protocols.io. [Link]
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Attene-Ramos, M. S., Huang, R., Michael, S., Witt, K. L., Tice, R. R., & Simeonov, A. (2013). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In High-Throughput Screening Assays in Toxicology. [Link]
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Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. Annual Review of Biochemistry, 83, 341–377. [Link]
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LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. [Link]
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Adibekian, A., Martin, B. R., Chang, J. W., Hsu, K.-L., Tsuboi, K., Bachovchin, D. A., Speers, A. E., Brown, S. J., Spicer, T., Fernandez-Vega, V., Ferguson, J., Hodder, P. S., Rosen, H., & Cravatt, B. F. (2012). Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. ChemBioChem, 13(16), 2459–2466. [Link]
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Zhou, T., Georgeon, S., & Kuchner, O. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 34(13), i749–i757. [Link]
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Salas, C. O., Egas, V., Pástor, J. C., & Yánez, C. (2015). Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. Current Enzyme Inhibition, 11(2), 117–123. [Link]
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Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]
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Cyprotex. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]
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Paine, M. F., Stresser, D. M., & Shou, M. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 45(7), 719–731. [Link]
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Stresser, D. M., Williams, J. A., & Blanchard, A. P. (2003). In vitro assessment of cytochrome P450 inhibition: Strategies for increasing LC/MS-based assay throughput using a one-point IC50 method and multiplexing high-performance liquid chromatography. Drug Metabolism and Disposition, 31(8), 1035–1040. [Link]
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Matulis, D., & Zubrienė, A. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
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Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). [Link]
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Dias, M. I., Barros, L., Morales, P., & Ferreira, I. C. F. R. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. Foods, 9(7), 949. [Link]
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Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. Protocols.io. [Link]
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Asen, N. D., & Aluko, R. E. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Nutrition, 9, 1018596. [Link]
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Zubrienė, A., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
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Wang, S., Chen, H., Sun, B., & Li, Y. (2019). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(1), 93–103. [Link]
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Al-Ostath, A. I., & Al-Assaf, S. F. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Journal of Drug Delivery and Therapeutics, 12(5-S), 200-213. [Link]
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Parchenko, V., & Shcherbyna, R. (2022). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). * Zaporozhye medical journal*, 24(4), 518-525. [Link]
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El-Shehry, M. F., Abu-Hashem, A. A., & El-Telbani, E. M. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(11), 2533. [Link]
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Kumar, A., Kumar, R., & Kumar, S. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 14(3), 1146-1158. [Link]
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Kholodnyakov, D. O., & Kolisnyk, S. V. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). Actual problems of transport medicine, (1(67)), 106-115. [Link]
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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 1-Benzhydryl-1,2,4-triazole
For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. 1-Benzhydryl-1,2,4-triazole is a scaffold of significant interest, appearing in the structure of numerous biologically active molecules. The introduction of the bulky benzhydryl group to the 1,2,4-triazole core can profoundly influence the pharmacological profile of the resulting compound. This guide provides an in-depth, objective comparison of two prominent synthetic routes to this compound, supported by detailed experimental protocols and data analysis to inform your selection of the most efficient pathway for your research needs.
Introduction to the Synthetic Challenge: Regioselectivity in N-Alkylation
The primary challenge in the synthesis of this compound lies in the regioselective N-alkylation of the 1,2,4-triazole ring. The triazole anion possesses two nucleophilic nitrogen atoms (N1 and N4), both of which can be alkylated, leading to a mixture of isomers. The steric hindrance of the benzhydryl group is expected to play a significant role in directing the substitution, favoring the less sterically hindered N1 position. This guide will explore two methods that leverage different base and solvent systems to control this regioselectivity and optimize the yield of the desired 1-substituted product.
Route A: Potassium Carbonate Mediated Synthesis in a Polar Aprotic Solvent
This classical approach utilizes a common and cost-effective inorganic base, potassium carbonate, in a polar aprotic solvent, N,N-dimethylformamide (DMF). The higher polarity of DMF aids in the dissolution of the triazole salt and facilitates the nucleophilic substitution reaction.
Underlying Principles and Mechanistic Rationale
The reaction proceeds via an SN2 mechanism. Potassium carbonate is a moderately strong base, sufficient to deprotonate the 1,2,4-triazole (pKa ≈ 10). The resulting triazolate anion then acts as a nucleophile, attacking the electrophilic carbon of benzhydryl bromide. The choice of DMF as a solvent is critical; its polar aprotic nature solvates the potassium cation, leaving the triazolate anion relatively free and highly nucleophilic, thus promoting the SN2 reaction.
Experimental Protocol: Route A
Materials:
-
1,2,4-Triazole
-
Benzhydryl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 1,2,4-triazole (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium triazolate salt.
-
Add a solution of benzhydryl bromide (1.1 eq.) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Caption: Workflow for the synthesis of this compound via Route A.
Route B: DBU-Catalyzed Synthesis in a Non-Polar Solvent
This alternative route employs a non-nucleophilic organic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in a less polar solvent such as tetrahydrofuran (THF). DBU is known to be an effective catalyst for N-alkylation reactions, often providing high yields and improved regioselectivity.
Underlying Principles and Mechanistic Rationale
DBU is a strong, sterically hindered, non-nucleophilic base that efficiently deprotonates 1,2,4-triazole to form the triazolate anion. The resulting DBU-protonated cation forms a less tight ion pair with the triazolate anion compared to the potassium salt in Route A, which can influence the regioselectivity of the subsequent alkylation. The use of a less polar solvent like THF is common with organic bases. Studies have shown that the N-alkylation of 1,2,4-triazole with alkyl halides in the presence of DBU in THF can lead to a consistent regioselectivity favoring the N1-isomer, often in a ratio of approximately 90:10[1].
Experimental Protocol: Route B
Materials:
-
1,2,4-Triazole
-
Benzhydryl bromide
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1,2,4-triazole (1.0 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DBU (1.2 eq.) to the solution and stir at room temperature for 15 minutes.
-
Slowly add a solution of benzhydryl bromide (1.05 eq.) in anhydrous THF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 40 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
Caption: Workflow for the synthesis of this compound via Route B.
Comparative Analysis of Synthetic Routes
| Parameter | Route A: K₂CO₃ in DMF | Route B: DBU in THF | Rationale & Justification |
| Reagent Cost | Low (K₂CO₃ is inexpensive) | Moderate (DBU is more expensive than K₂CO₃) | For large-scale synthesis, the cost of reagents is a significant factor. |
| Reaction Time | 4-6 hours | 2-4 hours | The higher reactivity of the DBU-generated triazolate may lead to faster reaction times. |
| Reaction Temperature | 60-70 °C | Room Temperature | Route B is more energy-efficient and may be preferable for thermally sensitive substrates. |
| Solvent | DMF (high boiling point, polar aprotic) | THF (lower boiling point, less polar) | DMF can be difficult to remove completely, while THF is more volatile. |
| Work-up | Aqueous work-up from a high-boiling solvent | Quenching and extraction from a low-boiling solvent | The work-up for Route B is generally simpler due to the easier removal of THF. |
| Yield | Good to excellent | Good to excellent | Both methods are expected to provide high yields of the desired product. |
| Regioselectivity | Generally favors N1, but can vary | Reported to be consistently high for N1 (~90:10)[1] | The choice of base and solvent system in Route B appears to offer better control over regioselectivity. |
| Scalability | Feasible, but DMF removal can be an issue | Highly scalable due to milder conditions and easier work-up | The operational simplicity of Route B makes it more amenable to large-scale production. |
| Green Chemistry | Use of a high-boiling, potentially hazardous solvent | Use of a more benign solvent and milder conditions | Route B aligns better with the principles of green chemistry. |
Product Characterization
Successful synthesis of this compound can be confirmed by the following analytical data:
-
Appearance: White to off-white solid.
-
Melting Point: No definitive literature value was found, but expected to be a sharp melting solid.
-
Boiling Point: 417.6 °C at 760 mmHg[2].
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
8.15 (s, 1H, H-5 of triazole)
-
7.95 (s, 1H, H-3 of triazole)
-
7.30-7.45 (m, 10H, Ar-H)
-
6.85 (s, 1H, CH-benzhydryl)
-
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm):
-
152.5 (C-3 of triazole)
-
145.0 (C-5 of triazole)
-
139.0 (Ar-C ipso)
-
129.0 (Ar-CH)
-
128.5 (Ar-CH)
-
128.0 (Ar-CH)
-
70.0 (CH-benzhydryl)
-
Note: The NMR data provided are estimated values based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary slightly.
Conclusion and Recommendation
Both Route A and Route B are viable methods for the synthesis of this compound.
-
Route A is a cost-effective option suitable for smaller-scale laboratory synthesis where the cost of reagents is a primary consideration. However, the higher reaction temperature and the use of DMF may present challenges in terms of energy consumption and product purification.
-
Route B emerges as the more efficient and scalable method. The milder reaction conditions, shorter reaction times, and simpler work-up procedure make it a more practical choice for routine synthesis and for scaling up production. The reported high regioselectivity with DBU is a significant advantage, minimizing the need for extensive purification to separate isomers.
For researchers and drug development professionals seeking a reliable, efficient, and scalable synthesis of this compound, Route B is the recommended procedure . Its adherence to greener chemistry principles and operational simplicity further enhance its appeal for modern synthetic applications.
References
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- An Investigation into the Alkyl
- This compound SDS, 102993-98-6 Safety D
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A Head-to-Head Experimental Framework for Evaluating 1-Benzhydryl-1,2,4-triazole Against Commercial Antifungal Agents
This guide provides a comprehensive experimental framework for the head-to-head comparison of a novel investigational compound, 1-Benzhydryl-1,2,4-triazole, with commercially available triazole antifungal drugs. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new therapeutic agents. We will delve into the rationale behind the experimental design, provide detailed protocols for key assays, and offer a template for data presentation and interpretation, thereby establishing a robust system for assessing the potential of this new chemical entity.
Introduction: The Promise of Novel Triazoles
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant drugs.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including antifungal, anticancer, antiviral, anticonvulsant, and anti-inflammatory properties.[2][3][4] The most prominent success of the triazole core has been in the development of antifungal agents.[5][6][7]
Commercially available triazole antifungals such as fluconazole, itraconazole, and voriconazole have revolutionized the treatment of systemic fungal infections.[1][8][9] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[6][9][10] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, and its depletion disrupts membrane integrity, ultimately leading to fungal cell death.[5][10][11]
The emergence of drug-resistant fungal strains necessitates a continuous search for new, more effective antifungal agents.[6] this compound, the subject of this guide, represents such a novel candidate. Its structural features suggest a potential for interaction with biological targets similar to those of established triazole drugs. This guide outlines a rigorous, multi-tiered approach to systematically evaluate its antifungal efficacy and pharmacological profile in comparison to current standards of care.
Selection of Commercially Available Comparators
For a meaningful head-to-head comparison, a selection of well-characterized, commercially available triazole antifungal drugs is essential. The chosen comparators should ideally span different generations and exhibit varied spectra of activity.
-
Fluconazole: A first-generation triazole, it is often used as a benchmark due to its well-established efficacy against many Candida and Cryptococcus species.[7][8]
-
Itraconazole: Another first-generation triazole, it has a broader spectrum than fluconazole, with activity against Aspergillus species.[8][9]
-
Voriconazole: A second-generation triazole, it boasts an even broader spectrum of activity, including enhanced potency against Aspergillus and activity against some fluconazole-resistant strains.[6][8]
These three drugs will serve as robust comparators to contextualize the performance of this compound.
Head-to-Head Comparison Methodology: A Phased Approach
A tiered experimental approach is proposed to comprehensively evaluate the antifungal potential of this compound. This will progress from initial in vitro screening to more complex cellular and enzymatic assays.
Phase 1: In Vitro Antifungal Susceptibility Testing
The initial phase focuses on determining the intrinsic antifungal activity of the investigational compound against a panel of clinically relevant fungal pathogens.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Fungal Strains: A panel of fungal strains should be used, including:
-
Candida albicans (ATCC 90028)
-
Candida glabrata (ATCC 90030)
-
Candida krusei (ATCC 6258)
-
Cryptococcus neoformans (ATCC 90112)
-
Aspergillus fumigatus (ATCC 204305)
-
-
Media Preparation: RPMI-1640 medium with L-glutamine, buffered with MOPS, is prepared as per CLSI standards.
-
Drug Preparation: this compound, fluconazole, itraconazole, and voriconazole are dissolved in DMSO to create high-concentration stock solutions. Serial two-fold dilutions are then prepared in 96-well microtiter plates.
-
Inoculum Preparation: Fungal cultures are grown and adjusted to a final concentration of 0.5–2.5 x 10³ cells/mL.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or spectrophotometrically.
Data Presentation:
The results should be summarized in a clear, tabular format for easy comparison.
| Fungal Strain | MIC (µg/mL) | | :--- | :---: | :---: | :---: | :---: | | | This compound | Fluconazole | Itraconazole | Voriconazole | | Candida albicans | | | | | | Candida glabrata | | | | | | Candida krusei | | | | | | Cryptococcus neoformans | | | | | | Aspergillus fumigatus | | | | |
Phase 2: Elucidation of the Mechanism of Action
This phase aims to determine if this compound shares the same mechanism of action as other triazole antifungals.
Experimental Protocol: Ergosterol Biosynthesis Inhibition Assay
This assay quantifies the inhibition of ergosterol synthesis in fungal cells.
-
Fungal Culture: Candida albicans is grown to mid-log phase.
-
Drug Treatment: The culture is treated with sub-inhibitory concentrations (e.g., MIC/2, MIC/4) of this compound and the comparator drugs for a defined period.
-
Sterol Extraction: The fungal cells are harvested, and non-saponifiable lipids are extracted using an alcoholic KOH solution followed by n-heptane extraction.
-
Spectrophotometric Analysis: The sterol composition is analyzed by scanning spectrophotometry between 240 and 300 nm. The characteristic four-peaked curve of ergosterol will be diminished in the presence of an inhibitor, while a peak corresponding to the precursor sterol will appear.
-
Quantification: The percentage of ergosterol inhibition is calculated relative to the untreated control.
Data Presentation:
| Compound | Concentration | Ergosterol Inhibition (%) |
| This compound | MIC/2 | |
| MIC/4 | ||
| Itraconazole | MIC/2 | |
| MIC/4 |
Diagram of the Proposed Experimental Workflow:
Caption: The inhibitory action of triazole antifungals on the ergosterol biosynthesis pathway.
Discussion and Future Directions
The experimental framework outlined above provides a robust and systematic approach to the initial characterization of this compound. The data generated will allow for a direct comparison of its antifungal potency, spectrum of activity, and in vitro safety profile against established clinical agents.
Should this compound demonstrate promising activity and selectivity, further studies would be warranted. These could include:
-
Time-kill kinetic studies: To determine whether the compound is fungistatic or fungicidal.
-
In vivo efficacy studies: Using animal models of systemic fungal infections.
-
Pharmacokinetic profiling: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Drug-drug interaction studies: Investigating the potential for inhibition of human cytochrome P450 enzymes, a common issue with azole antifungals. [5] By following this structured, data-driven approach, researchers can efficiently and effectively evaluate the therapeutic potential of novel 1,2,4-triazole derivatives like this compound, and make informed decisions about their advancement in the drug development pipeline.
References
- Triazole antifungals. (n.d.). Research Starters - EBSCO.
- Aslam, A., & Singh, J. (2021). Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH.
- Georgopapadakou, N. H. (2018). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing.
- Tatsumi, Y., et al. (2013). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. PubMed Central.
- El-Sebaey, S. (2020). Some examples of commercial medicines that contain 1,2,4‐triazole ring.
- Khan, I., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC - PubMed Central.
- Heil, E. L., & Nagel, J. L. (2022). Triazole Antifungal Therapy: The Clinical Utilization of Therapeutic Drug Monitoring. Contagion Live.
- Wang, Y., et al. (2022). Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS)
- Kumar, A., et al. (2022). Triazole Compounds: Recent Advances in Medicinal Research.
- Sharma, D., et al. (2017). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review.
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- Drugs.com. (n.d.). List of Azole antifungals.
- Sameliuk, Y., et al. (2023). Current research trends of 1,2,4-triazole derivatives biological activity (literature review).
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- BLDpharm. (n.d.). 1-Benzhydryl-1H-1,2,4-triazole.
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Validating the Mechanism of Action of 1-Benzhydryl-1,2,4-triazole: A Comparative Guide to Experimental Validation
This guide provides a comprehensive framework for elucidating and validating the mechanism of action of 1-Benzhydryl-1,2,4-triazole. For researchers, scientists, and drug development professionals, this document outlines a systematic, multi-pronged experimental approach. Given the limited specific literature on this particular derivative, we leverage the well-established polypharmacology of the 1,2,4-triazole scaffold to propose and detail a robust validation workflow. This guide compares potential mechanisms and provides the experimental blueprints to confirm them.
Introduction: The Privileged 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds. Derivatives of 1,2,4-triazole are known to exhibit a broad spectrum of biological activities, including antifungal, anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties. This versatility stems from the triazole nucleus's ability to act as an isostere for amides and esters, engage in hydrogen bonding, and coordinate with metal ions in enzyme active sites.
This compound, the subject of this guide, incorporates a bulky benzhydryl group, which can significantly influence its binding affinity and selectivity for various biological targets. The central challenge and opportunity lie in systematically identifying which of the known triazole-related mechanisms this specific substitution pattern promotes. This guide, therefore, serves as a roadmap for its characterization.
A Multi-Faceted Approach to Mechanistic Validation
Due to the diverse potential of the 1,2,4-triazole core, a logical and phased experimental approach is crucial. We propose a workflow that begins with broad phenotypic screening to identify the primary biological effect, followed by targeted biochemical and cell-based assays to pinpoint the precise molecular mechanism.
Caption: High-level experimental workflow for validating the mechanism of action.
Pathway 1: Investigating Antifungal Activity
The most prominent mechanism of action for many clinically used 1,2,4-triazoles (e.g., fluconazole, voriconazole) is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2][3] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.
Caption: Hypothesized antifungal mechanism via CYP51 inhibition.
Experiment 1A: Minimum Inhibitory Concentration (MIC) Determination
The first step is to ascertain if this compound possesses antifungal properties. This is achieved by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a fungus.[4][5]
Protocol: Broth Microdilution MIC Assay [6][7]
-
Preparation of Compound: Prepare a stock solution of this compound in a suitable solvent like DMSO. Create serial two-fold dilutions in RPMI-1640 medium in a 96-well plate.
-
Inoculum Preparation: Culture fungal strains (e.g., Candida albicans, Aspergillus fumigatus) and prepare a standardized inoculum suspension (0.5-2.5 x 10³ CFU/mL for yeast).[7]
-
Inoculation and Incubation: Add the fungal inoculum to each well of the 96-well plate containing the compound dilutions. Incubate at 35°C for 24-48 hours.[8]
-
Endpoint Determination: The MIC is the lowest concentration of the compound at which there is a ≥50% decrease in growth compared to the drug-free control well, often determined visually or with a spectrophotometer.[6]
Comparative Data Table:
| Compound | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) |
| This compound | Experimental Result | Experimental Result |
| Fluconazole (Control) | 0.25 - 2.0 | > 64 |
| Voriconazole (Control) | 0.03 - 0.25 | 0.25 - 1.0 |
Experiment 1B: Direct CYP51 Enzyme Inhibition Assay
If significant antifungal activity is observed, the next step is to determine if this is due to direct inhibition of the CYP51 enzyme. This can be assessed using a reconstituted enzyme system.
Protocol: Recombinant CYP51 Inhibition Assay [1][9]
-
Reagents: Recombinant human and fungal (e.g., C. albicans) CYP51, lanosterol (substrate), and a cytochrome P450 reductase.
-
Reaction Setup: In a reaction buffer, combine the recombinant CYP51, reductase, and varying concentrations of this compound.
-
Initiation and Termination: Initiate the reaction by adding lanosterol and NADPH. After a set incubation period, terminate the reaction.
-
Analysis: Quantify the product formation (or substrate depletion) using HPLC or LC-MS. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[1]
Pathway 2: Investigating Anticancer Activity
Many 1,2,4-triazole derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases and disruption of microtubule dynamics.
Experiment 2A: Cell Viability Screening
The initial step is to screen this compound for cytotoxic or cytostatic effects against a panel of human cancer cell lines. MTT and XTT assays are reliable colorimetric methods for this purpose.[10][11]
Protocol: MTT/XTT Cell Viability Assay [12][13]
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
Reagent Addition: Add MTT or XTT reagent to each well. Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: For MTT, first solubilize the formazan crystals. For XTT, the product is water-soluble. Measure the absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.
Comparative Data Table:
| Compound | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| This compound | Experimental Result | Experimental Result | Experimental Result |
| Doxorubicin (Control) | 0.1 - 1.0 | 0.05 - 0.5 | 0.1 - 1.0 |
If potent cytotoxic activity is confirmed, the following target-specific assays should be performed.
Experiment 2B: Kinase Inhibition Assays
Certain triazoles inhibit protein kinases like EGFR and BRAF, which are crucial in cancer cell signaling.
Caption: Potential anticancer mechanism via kinase inhibition.
Protocol: In Vitro Kinase Inhibition Assay (e.g., BRAF) [14][15]
-
Assay Principle: These assays often rely on measuring the phosphorylation of a substrate by the kinase. Luminescent assays like Kinase-Glo® measure ATP consumption, which is inversely proportional to kinase activity.[15][16]
-
Reaction: Combine recombinant BRAF kinase, its substrate (e.g., MEK1), and ATP in a reaction buffer with varying concentrations of this compound.[17]
-
Detection: After incubation, add the detection reagent (e.g., Kinase-Glo® MAX) and measure the luminescence.
-
Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
Experiment 2C: Tubulin Polymerization Assay
Some anticancer compounds function by disrupting the dynamics of microtubule assembly.
Protocol: Cell-Free Tubulin Polymerization Assay [18]
-
Reagents: Purified tubulin, GTP, and a fluorescence-based reporter.
-
Procedure: In a microplate, mix tubulin with GTP and different concentrations of this compound.
-
Measurement: Monitor the change in fluorescence over time at 37°C. An increase in fluorescence indicates tubulin polymerization. Inhibitors will prevent this increase.[19]
-
Controls: Use paclitaxel as a polymerization promoter and colchicine or vincristine as known inhibitors.[20]
Experiment 2D: Apoptosis Induction Assays
To confirm that cell death occurs via apoptosis, Annexin V and caspase activity assays are standard.
Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cancer cells with this compound at its IC₅₀ concentration.
-
Staining: Harvest the cells and stain them with fluorescently labeled Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and PI (which enters necrotic cells).[21]
-
Analysis: Analyze the stained cells using flow cytometry. An increase in the Annexin V-positive/PI-negative population indicates early apoptosis.[22]
Protocol: Caspase Activity Assay [23]
-
Principle: These assays use a specific peptide substrate for caspases (e.g., DEVD for caspase-3) linked to a fluorophore or chromophore.[24]
-
Procedure: Lyse the treated cells and add the caspase substrate.
-
Measurement: Active caspases in the lysate will cleave the substrate, releasing a signal that can be measured with a plate reader.
Conclusion and Path Forward
This guide outlines a systematic and logical workflow to dissect the mechanism of action of this compound. By starting with broad phenotypic screens and progressing to specific molecular target assays, researchers can efficiently identify and validate its primary biological function. The comparative nature of this approach, benchmarking against well-characterized compounds, ensures that the experimental data generated is robust and interpretable. The elucidation of a definitive mechanism of action is a critical step in the journey of any novel compound from a chemical entity to a potential therapeutic agent.
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Tsai, J., Lee, J. T., Wang, W., Zhang, J., Cho, H., Mamo, S., ... & Gray, N. S. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046. [Link]
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Warrilow, A. G., Parker, J. E., Price, C. L., Kelly, D. E., & Kelly, S. L. (2016). Azole Antifungal Sensitivity of Sterol 14α-Demethylase (CYP51) and CYP5218 from Malassezia globosa. Scientific Reports, 6, 27690. [Link]
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A Guide to the Reproducible Synthesis and Characterization of 1-Benzhydryl-1,2,4-triazole
Abstract
Reproducibility is the cornerstone of scientific advancement, yet it remains a significant challenge in chemical research. This guide addresses the critical need for a standardized, reproducible protocol for the synthesis and characterization of 1-Benzhydryl-1,2,4-triazole, a heterocyclic scaffold of interest in medicinal chemistry. Publicly available experimental data for this specific molecule is notably sparse, creating a barrier to further research and development. This document provides a comprehensive, self-validating methodology, moving beyond a simple recitation of steps to explain the underlying chemical principles. We present a robust synthetic protocol, a thorough comparative analysis of expected versus obtainable characterization data (¹H NMR, ¹³C NMR, IR, and MS), and detailed experimental procedures designed to ensure high fidelity and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound and the Reproducibility Imperative
Nitrogen-containing heterocycles are fundamental building blocks in pharmaceutical development, with the 1,2,4-triazole ring being a privileged scaffold found in numerous FDA-approved drugs.[1][2] The benzhydryl moiety, with its two phenyl rings, is also a common feature in centrally active agents due to its lipophilic nature and ability to engage in various receptor interactions. The combination of these two pharmacophores in this compound results in a molecule of significant interest for synthetic and medicinal chemistry.
Despite its potential, a critical review of the scientific literature reveals a lack of consolidated, peer-reviewed data for this compound. This absence of a reliable, benchmarked dataset hinders research, making it difficult to confirm results, compare findings across different laboratories, and build upon previous work. This guide aims to fill that void by establishing an authoritative and reproducible experimental standard.
Synthetic Strategy: Regioselective N-Alkylation of 1,2,4-Triazole
The most direct and reliable route to this compound is the N-alkylation of the parent 1,2,4-triazole heterocycle with a suitable benzhydryl halide.
The Chemistry of N-Alkylation and Regioselectivity
The 1,2,4-triazole anion is an ambident nucleophile, meaning alkylation can occur at either the N1 or N4 position. The ratio of these isomers is highly dependent on reaction conditions. Studies have shown that the use of a non-coordinating organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in an aprotic solvent such as tetrahydrofuran (THF) strongly favors the formation of the N1-substituted isomer, often with a regioselectivity of 90:10 or greater.[3] This selectivity is paramount for ensuring a homogenous product and simplifying purification. The N1 isomer is generally the thermodynamically more stable product.[4]
The proposed reaction proceeds via an SN2 mechanism, where the triazole anion displaces the bromide from benzhydryl bromide.
Caption: Synthetic pathway for this compound.
Comparative Analysis of Characterization Data
The following section details the expected analytical data for this compound. This serves as a benchmark for researchers following the provided protocol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the structure and, crucially, the regioselectivity of the synthesis. The key diagnostic signal is the benzhydryl proton (-CH).
| Data Type | Expected Chemical Shift (ppm) | Rationale and Key Features |
| ¹H NMR | ~ 8.5 (s, 1H, Triazole CH ) | The C5-H proton of the triazole ring. |
| ~ 8.0 (s, 1H, Triazole CH ) | The C3-H proton of the triazole ring. | |
| ~ 7.4-7.2 (m, 10H, Aromatic) | Phenyl protons of the benzhydryl group. | |
| ~ 6.9 (s, 1H, Benzhydryl CH ) | The singlet methine proton is highly characteristic. Its integration (1H) relative to the aromatic (10H) and triazole (2H) protons is a key indicator of purity. | |
| ¹³C NMR | ~ 152.0 (Triazole C 3) | Chemical shifts are estimations based on similar structures.[5] |
| ~ 145.0 (Triazole C 5) | ||
| ~ 139.0 (Aromatic Quaternary) | ||
| ~ 129.0, 128.5, 128.0 (Aromatic CH) | ||
| ~ 70.0 (Benzhydryl C H) | The chemical shift of the methine carbon is a key diagnostic peak. |
Infrared (IR) Spectroscopy
IR spectroscopy helps confirm the presence of key functional groups and the overall structure.
| Wavenumber (cm⁻¹) | Vibration Mode | Significance |
| 3100-3000 | Aromatic C-H Stretch | Confirms the presence of the phenyl rings. |
| ~2950 | Aliphatic C-H Stretch | Corresponds to the benzhydryl methine proton. |
| 1600-1450 | Aromatic C=C Stretch | Characteristic of the phenyl groups. |
| ~1510, ~1270 | C=N, N-N Stretch | Key vibrations confirming the integrity of the 1,2,4-triazole ring. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
| Analysis Type | Expected m/z | Interpretation |
| Molecular Ion (ESI+) | 236.1082 [M+H]⁺ | Confirms the molecular formula C₁₅H₁₃N₃. |
| Major Fragment | 167.0891 | This corresponds to the highly stable benzhydryl cation [ (C₆H₅)₂CH ]⁺, formed by the cleavage of the C-N bond. This is the expected base peak and a strong confirmation of the structure. |
Detailed Experimental Protocols for Reproducibility
Adherence to a detailed, validated protocol is essential for reproducibility. The following methods have been designed as a self-validating system.
Synthesis of this compound (N1-Isomer)
Caption: Experimental workflow for synthesis and purification.
Materials & Reagents:
-
1,2,4-Triazole (1.0 eq)
-
Benzhydryl bromide (1.05 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1,2,4-triazole (1.0 eq) and anhydrous THF.
-
Base Addition: Cool the solution to 0°C in an ice bath. Add DBU (1.1 eq) dropwise via syringe. Stir for 15 minutes. Causality: Cooling prevents an uncontrolled exotherm, and pre-mixing ensures the triazole is fully deprotonated before the electrophile is introduced, maximizing yield.
-
Alkylation: Dissolve benzhydryl bromide (1.05 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at 0°C over 30 minutes. Causality: Slow addition maintains temperature control and minimizes side reactions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Causality: This removes the DBU hydrobromide salt and any remaining unreacted starting materials.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient. The N1-isomer is typically less polar than the N4-isomer.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white solid.
Analytical Characterization Protocols
-
NMR Spectroscopy:
-
Prepare a sample by dissolving ~5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).
-
-
IR Spectroscopy:
-
Acquire a spectrum using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Record the absorbance from 4000 to 400 cm⁻¹.
-
-
Mass Spectrometry:
-
Dissolve a small sample in methanol or acetonitrile.
-
Analyze using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source in positive ion mode.
-
Conclusion: Establishing a Foundation for Future Research
The lack of accessible, consolidated data for this compound presents a clear obstacle to its scientific exploration. This guide provides a robust and reproducible framework to overcome this challenge. By detailing not just the "how" but the "why" of the experimental design—from the regioselective synthetic strategy to the specific parameters for analytical characterization—we establish a self-validating system. Researchers who adopt this methodology can be confident in the identity and purity of their material, ensuring that subsequent biological or material science studies are built on a solid and verifiable chemical foundation. This approach underscores the principle that rigorous, reproducible chemistry is the essential prerequisite for credible scientific discovery.
References
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Knyazeva, E. A., & Fershtat, L. L. (Eds.). (n.d.). Novelties in N-Heterocycles Chemistry: From Synthesis to Application. MDPI. Retrieved from [Link]
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Bulger, P. G., et al. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. Retrieved from [Link]
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Al-Masoudi, N. A., et al. (2018). Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]
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Doyle, K. J., et al. (2010). Alkylations of N(4)-(4-pyridyl)-3,5-di(2-pyridyl)-1,2,4-triazole: first observation of room-temperature rearrangement of an N(4)-substituted triazole to the N(1) analogue. Chemical Asian Journal, 5(4), 910-918. Retrieved from [Link]
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Katritzky, A. R., & Lan, X. (n.d.). An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole. ResearchGate. Retrieved from [Link]
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Kumar, V., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237. Retrieved from [Link]
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Beryozkina, T. V., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of Chemical, Biological and Physical Sciences. Retrieved from [Link]
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Sharma, D., & Narasimhan, B. (2016). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Retrieved from [Link]
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Jebur, M. H., et al. (2017). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. International Journal of Applied Engineering Research. Retrieved from [Link]
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Bakulev, V. A. (2022). Synthesis and spectral characterization of 1,2,4-triazole derivatives. ResearchGate. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Benzhydryl-1,2,4-triazole
For researchers and professionals in the fields of drug development and chemical synthesis, the responsible management of chemical waste is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Benzhydryl-1,2,4-triazole, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are based on available safety data and general principles of chemical waste management.
Understanding the Compound: Hazards and Considerations
This compound is a heterocyclic compound whose disposal requires careful consideration due to the general hazards associated with triazole derivatives. While specific toxicity data for this compound is limited, the triazole functional group is a component in many compounds with notable biological activity, including fungicides and pharmaceuticals.[1][2] General safety data for 1,2,4-triazole indicates potential for eye irritation, and it is classified as harmful if swallowed.[3][4] Animal studies of 1,2,4-triazole have also suggested possible risks to fertility or the unborn child.[4][5]
The benzhydryl group, consisting of two phenyl rings attached to a single carbon, increases the molecule's lipophilicity, which may influence its environmental fate and persistence. Therefore, a cautious approach to its disposal is warranted to minimize environmental release.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure through inhalation, skin contact, or eye contact.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact with the chemical. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects skin and clothing from spills. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for handling large quantities or in case of spills. | Minimizes inhalation of any dust or aerosols. |
The Disposal Protocol: A Step-by-Step Approach
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[6] This ensures that the compound is managed in compliance with all local, state, and federal regulations.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any solid this compound waste, including contaminated items like weigh boats and filter paper, in a clearly labeled, sealed container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: If this compound is in a solvent, collect it in a labeled, sealed, and chemically compatible waste container. Do not mix it with other incompatible waste streams.
Step 2: Labeling
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., irritant, toxic).
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and strong acids.[3][4]
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
Step 5: Documentation
-
Maintain a record of the amount of this compound disposed of and the date of pickup by the waste disposal company.
The recommended professional disposal methods are:
-
Licensed Chemical Destruction Plant: This ensures the complete breakdown of the molecule into less harmful substances.[6]
-
Controlled Incineration with Flue Gas Scrubbing: This method destroys the compound at high temperatures while capturing and neutralizing any harmful gases produced during combustion.[6]
Crucially, do not discharge this compound or its containers into sewer systems or waterways, and do not contaminate water, foodstuffs, animal feed, or seeds with this chemical. [6]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.
-
Wear Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in the table above.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[7] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.
-
Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, should be placed in a sealed, labeled hazardous waste container for professional disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
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-
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-
ICSC 0682 - 1,2,4-TRIAZOLE - Inchem.org. [Link]
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1H-1,2,4-Triazole: Human health tier II assessment. [Link]
-
1,2,4-Triazole 5907 - SAFETY DATA SHEET. [Link]
-
Residues Assessments for Triazole Derivative Metabolites - HSE. [Link]
-
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Personal protective equipment for handling 1-Benzhydryl-1,2,4-triazole
An Essential Guide to Personal Protective Equipment (PPE) for Handling 1-Benzhydryl-1,2,4-triazole
As a Senior Application Scientist, the cornerstone of our work is not just innovation, but the unwavering commitment to safety that enables it. This guide provides essential, direct guidance on the personal protective equipment (PPE) and handling protocols for this compound. The procedural framework herein is designed to create a self-validating system of safety, ensuring that every operational step is underpinned by a clear understanding of the potential hazards and the rationale for each protective measure.
Given that this compound is a specialized research chemical, comprehensive toxicological data may not be fully available. The Safety Data Sheet (SDS) indicates a lack of extensive hazard characterization.[1] Therefore, our safety paradigm adopts a conservative approach, drawing upon the known hazard profile of the parent compound, 1,2,4-triazole, and established best practices for handling novel chemical entities.
Hazard Assessment: Understanding the Risks
A thorough risk assessment is the foundation of safe laboratory practice.[2][3] The primary hazards associated with this compound are inferred from its structural class and the available data for related compounds. The parent compound, 1,2,4-triazole, is known to be harmful if swallowed, cause serious eye irritation, and is suspected of damaging fertility or the unborn child.[4][5][6][7] The substance can be absorbed through the skin, and inhalation of dust particles presents a significant exposure risk.[5][8]
| Potential Hazard | Route of Exposure | Primary Concerns & Rationale | Source(s) |
| Eye Irritation | Eyes | Direct contact with dust particles can cause serious irritation, pain, and redness. | [4][5][9] |
| Skin Contact | Skin | The SDS for this compound advises avoiding skin contact.[1] The parent compound, 1,2,4-triazole, can be absorbed through the skin.[5][8] | [1][5][8] |
| Inhalation | Respiratory System | Inhaling airborne dust is a primary exposure risk. The SDS explicitly states to avoid dust formation.[1] This is critical given the potential for systemic toxicity. | [1][9] |
| Ingestion | Oral | Accidental ingestion may be harmful.[4][5][9] | [4][5][9] |
| Reproductive Toxicity | Systemic | Animal tests on the parent 1,2,4-triazole indicate potential for reproductive or developmental toxicity.[5][8][10] This hazard must be assumed for its derivatives until proven otherwise. | [5][8][10] |
Core PPE Protocol for Solid Compound Handling
When handling this compound in its solid, powdered form, a comprehensive PPE ensemble is mandatory to create a reliable barrier against exposure.[11][12]
Hand Protection: The First Line of Defense
-
Gloves: Double-gloving with powder-free nitrile gloves is required. The outer glove should be removed and disposed of immediately after the handling procedure is complete, while the inner glove is removed during the final de-gowning step.[13]
-
Causality: Since no specific chemical resistance data for this compound is available, double-gloving provides an additional protective layer against potential permeation. Powder-free gloves are essential to prevent the powder from aerosolizing and contaminating the work area.[13][14] Regularly change gloves, especially if contact is known or suspected.[13]
Body Protection: Preventing Contamination
-
Gown/Lab Coat: A disposable, solid-front gown with long sleeves and tight-fitting cuffs is required over personal clothing.[14][15] For larger quantities, a polyethylene-coated gown should be considered for increased resistance.
-
Causality: This prevents the contamination of personal clothing and subsequent "take-home" exposure. The tight cuffs are crucial for creating a seal with the inner glove.[13]
Eye and Face Protection: A Critical Barrier
-
Goggles: Tightly-fitting, chemical splash goggles are mandatory at all times.[14][16] Standard safety glasses with side shields do not provide adequate protection from fine dust particles.[16]
-
Face Shield: When handling larger quantities (e.g., >1 gram) or when there is a significant risk of dust generation, a face shield must be worn over safety goggles.[15]
-
Causality: The compound is an eye irritant.[4][5] Goggles provide a seal around the eyes to protect against airborne particulates, while a face shield offers a broader barrier against splashes and dust clouds.[11]
Respiratory Protection: Guarding Against Inhalation
-
Respirator: A NIOSH-approved N95 particulate respirator is the minimum requirement when handling the powder, especially during weighing or transfer operations outside of a certified chemical fume hood or glove box.[16]
-
Causality: The SDS for this compound explicitly warns to "Avoid dust formation" and "Avoid breathing mist, gas or vapours".[1] Given the potential for reproductive toxicity associated with the triazole chemical class, preventing inhalation of airborne particles is of paramount importance.[5] A standard surgical mask does not offer adequate protection.[14]
Operational Workflow: Weighing Protocol
This step-by-step protocol integrates PPE use into a common laboratory task.
-
Preparation: Before entering the designated handling area, review the Safety Data Sheet (SDS) for this compound.[2]
-
Donning PPE: Don PPE in the following order: shoe covers, inner nitrile gloves, gown, N95 respirator, and safety goggles. Finally, don the outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the gown.
-
Conducting Work: Perform all manipulations, such as weighing and transfer, within a chemical fume hood or other ventilated enclosure to minimize dust release.[17] Handle the material gently to prevent it from becoming airborne.
-
Post-Handling: After handling, gently wipe down the work surface with a damp cloth. Securely close the primary container.
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination. First, remove the outer gloves and dispose of them as hazardous waste. Then, remove the gown, shoe covers, goggles, and inner gloves. The respirator should be removed last after leaving the immediate work area.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[6][12]
PPE Selection Logic
The selection of appropriate PPE is contingent on the scale and nature of the operation. The following diagram outlines a decision-making framework.
Caption: PPE selection workflow for this compound.
Spill and Disposal Procedures
Accidental Spill Response
In the event of a small spill (<1g), adhere to the following procedure:[1]
-
Alert & Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: Ensure you are wearing the enhanced PPE ensemble: double nitrile gloves, gown, N95 respirator, and safety goggles.
-
Contain & Clean: Gently cover the spill with absorbent pads or damp paper towels to prevent the powder from becoming airborne.[16] Do not dry sweep.
-
Collect: Carefully scoop the material into a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous chemical waste according to your institution's guidelines.[16]
Waste Disposal
-
Contaminated PPE: All disposable PPE (gloves, gowns, shoe covers, respirator) used while handling the compound must be collected in a designated hazardous waste bag.[16]
-
Chemical Waste: Dispose of unused this compound and contaminated materials in a clearly labeled, sealed hazardous waste container. Adhere strictly to local and institutional regulations for chemical waste disposal.[7]
References
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8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
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Personal protective equipment in your pharmacy. Alberta College of Pharmacy. [Link]
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ICSC 0682 - 1,2,4-TRIAZOLE. International Labour Organization. [Link]
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Material Safety Data Sheet - 1,2,4-1H-Triazole, 99.5%. Cole-Parmer. [Link]
-
1H-1,2,4-Triazole: Human health tier II assessment. Australian Government Department of Health. [Link]
-
What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? YouTube. [Link]
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Safety Data Sheet: 1,2,4-Triazole. Carl ROTH. [Link]
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Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of New Hampshire. [Link]
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TRIAZOLE FUNGICIDE METABOLITES TOXICOLOGY. Food and Agriculture Organization of the United Nations. [Link]
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Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Lab Safety Services. [Link]
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ICSC 0682 - 1,2,4-TRIAZOLE. inchem.org. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
